Dipyrrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethylidene)pyrrole |
InChI |
InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H |
InChI Key |
OVTCUIZCVUGJHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC=CN2)N=C1 |
Canonical SMILES |
C1=CC(=CC2=CC=CN2)N=C1 |
Synonyms |
dipyrromethene |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Dipyrrins: A Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrrin compounds, also known as dipyrromethenes, are a class of bicyclic pyrrolic compounds that have emerged as versatile building blocks in the fields of coordination chemistry, materials science, and medicinal chemistry. Their inherent properties, including strong light absorption, fluorescence, and ability to chelate a wide variety of metal ions, have made them the subject of intense research. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, alongside a detailed examination of their synthetic methodologies, complete with experimental protocols and quantitative data.
I. A Journey Through Time: The Discovery and History of this compound Compounds
The story of dipyrrins is intrinsically linked to the pioneering work on porphyrins, their larger macrocyclic cousins. The early investigations into the structure of heme and chlorophyll by the Nobel laureate Hans Fischer in the 1920s laid the fundamental groundwork for the chemistry of pyrrolic compounds.[1][2][3][4] Fischer's extensive research on the synthesis of porphyrins from smaller pyrrolic units, including dipyrromethanes, was a critical precursor to the isolation and characterization of dipyrrins themselves.[1][2] His work demonstrated the importance of the dipyrromethane scaffold as a key intermediate.[1]
A pivotal moment in the history of this compound chemistry arrived in 1968 when Alfred Treibs and F.H. Kreuzer reported the synthesis of the first boron-dipyrrin complex, which they named BODIPY (boron-dipyrromethene).[5] This discovery marked the beginning of a new era for this compound chemistry, as the exceptional fluorescence properties of BODIPY dyes opened up a vast array of applications in biological imaging and sensing.
The subsequent decades witnessed a flourishing of research in this compound chemistry, with significant contributions from numerous research groups. The development of more efficient and versatile synthetic methods, particularly for meso-substituted dipyrrins, has been a major focus. These advancements have enabled the synthesis of a vast library of this compound ligands with tailored electronic and steric properties, further expanding their utility in catalysis, photodynamic therapy, and the construction of supramolecular architectures.
II. The Art of Creation: Synthetic Methodologies for this compound Compounds
The synthesis of this compound compounds typically proceeds through a two-step sequence: the formation of a dipyrromethane intermediate followed by its oxidation to the corresponding this compound.
A. Synthesis of Dipyrromethanes
The most common and versatile method for the synthesis of dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. The Lindsey synthesis of meso-substituted dipyrromethanes is a widely adopted procedure due to its mild reaction conditions and applicability to a broad range of substrates.[6]
Experimental Protocol: Lindsey Synthesis of 5-Phenyldipyrromethane [6]
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a large excess of pyrrole (typically 10-20 eq). The use of excess pyrrole drives the reaction towards the desired product and minimizes the formation of porphyrin byproducts.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the aldehyde.
-
Workup: Upon completion, quench the reaction by adding a weak base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the excess pyrrole under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-phenyldipyrromethane.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | 35-40 | [6] |
| Boron trifluoride diethyl etherate | Dichloromethane | Room Temp. | ~40 | [6] |
| Indium(III) chloride | Water | Room Temp. | 60-87 | [7] |
B. Oxidation of Dipyrromethanes to Dipyrrins
The final step in the synthesis of dipyrrins is the oxidation of the dipyrromethane precursor. This transformation introduces a double bond at the meso-position, creating the characteristic conjugated this compound chromophore. A variety of oxidizing agents can be employed for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being one of the most common and effective.[8][9]
Experimental Protocol: DDQ Oxidation of 5-Phenyldipyrromethane [8]
-
Reaction Setup: Dissolve the 5-phenyldipyrromethane (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.
-
Oxidant Addition: Add a solution of DDQ (1.0-1.2 eq) in the same solvent dropwise to the dipyrromethane solution at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by the appearance of a deeply colored solution and by TLC.
-
Workup: Once the reaction is complete, the hydroquinone byproduct of DDQ can be removed by filtration or by washing the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Purification: The crude this compound is then purified by column chromatography on silica gel to yield the final product.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| DDQ | Dichloromethane | Room Temp. | ~80 | [8] |
| p-Chloranil | Toluene | Reflux | ~70 | [8] |
| Manganese dioxide | Dichloromethane | Room Temp. | Moderate |
III. Spectroscopic Characterization of this compound Compounds
The unique electronic structure of dipyrrins gives rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.
| Compound | λmax (nm) in CH₂Cl₂ | ¹H NMR (δ, ppm in CDCl₃) - Pyrrolic Protons | Reference |
| 5-Phenylthis compound | ~440 | 6.2-6.8 | [10] |
| Bis(5-phenyldipyrrinato)zinc(II) | ~480 | 6.5-7.0 | [11] |
| A typical BODIPY | ~500 | 6.0-7.5 | [5] |
Note: The exact spectroscopic data can vary depending on the substitution pattern and the solvent used.
Conclusion
The journey of this compound compounds, from their conceptual origins in the foundational work of Hans Fischer to their realization as versatile fluorescent probes by Alfred Treibs and their subsequent development, is a testament to the continuous evolution of synthetic chemistry. The methodologies outlined in this guide provide a robust framework for the preparation of a wide array of this compound derivatives, enabling further exploration of their exciting applications in science and technology. The ability to fine-tune their properties through synthetic modification ensures that dipyrrins will remain at the forefront of chemical research for years to come.
References
- 1. Hans Fischer [chemistry.msu.edu]
- 2. oxfordreference.com [oxfordreference.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dipyrrin Coordination Chemistry: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Dipyrrins, also known as dipyrromethenes, are a versatile class of bidentate ligands that have garnered significant interest in coordination chemistry. Their facile synthesis, tunable electronic properties, and ability to form stable complexes with a wide array of metal ions have made them valuable building blocks for functional molecules and materials. This guide provides a comprehensive overview of the core principles of dipyrrin coordination chemistry, with a focus on their synthesis, photophysical and electrochemical properties, and diverse applications.
Introduction to this compound Ligands
Dipyrrins are essentially "half-porphyrins," consisting of two pyrrole rings linked by a methine bridge. This conjugated π-system is responsible for their characteristic strong absorption of visible light. The general structure of a this compound ligand allows for functionalization at the α, β, and meso positions, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes.[1][2]
The synthesis of this compound ligands is generally more straightforward than that of their macrocyclic porphyrin analogues, often involving fewer synthetic steps and simpler purification procedures, leading to higher overall yields.[2][3] This synthetic accessibility has contributed to their widespread use in various fields.
Synthesis of this compound Ligands and Metal Complexes
The most common route to synthesizing this compound ligands involves a two-step process: the acid-catalyzed condensation of a pyrrole with an aldehyde to form a dipyrromethane, followed by the oxidation of the dipyrromethane to the desired this compound.[2]
Experimental Protocol: One-Pot Synthesis of a Bis(dipyrrinato)zinc(II) Complex
This protocol details a one-pot synthesis of a representative bis(5-phenyldipyrrinato)zinc(II) complex.
Materials:
-
5-Phenyldipyrromethane
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-phenyldipyrromethane in anhydrous THF.
-
Oxidation and Complexation: To this solution, add one molar equivalent of DDQ. Stir the mixture at room temperature for 30 minutes. Subsequently, add a solution of zinc(II) acetate dihydrate in methanol.
-
Reaction Completion: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bis(5-phenyldipyrrinato)zinc(II) complex as a colored solid.[3][4]
Caption: General workflow for the synthesis of this compound metal complexes.
Coordination Chemistry of Dipyrrins
This compound ligands are highly versatile and can coordinate to a wide range of metal ions across the periodic table, including main group elements, transition metals, and f-block elements.[1][2] This versatility allows for the creation of a vast library of complexes with diverse geometries and electronic structures.
Caption: this compound ligands can coordinate with a wide variety of metal ions.
The coordination of this compound ligands to metal centers can result in the formation of various architectures, including:
-
Homoleptic and Heteroleptic Complexes: Dipyrrins can form complexes where all ligands are identical (homoleptic) or where different types of ligands are coordinated to the same metal center (heteroleptic).[3]
-
Supramolecular Assemblies: Through careful ligand design, this compound complexes can self-assemble into intricate supramolecular structures such as helicates, macrocycles, cages, and coordination polymers, including metal-organic frameworks (MOFs).[5]
Photophysical and Electrochemical Properties
The extended π-conjugation of this compound ligands gives rise to intense absorption bands in the visible region of the electromagnetic spectrum.[6] The coordination to a metal ion can further modulate these properties.
Photophysical Properties
The photophysical properties of this compound complexes are highly tunable. The well-known boron-dipyrrin (BODIPY) complexes are renowned for their high fluorescence quantum yields and sharp emission profiles.[1] However, many other metal-dipyrrin complexes also exhibit interesting luminescent properties. For instance, the introduction of heavy metal atoms like iridium or palladium can promote intersystem crossing to the triplet state, making these complexes suitable as photosensitizers for applications such as photodynamic therapy (PDT).[7][8]
Table 1: Photophysical Data for Selected this compound Complexes
| Complex | Metal Ion | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent |
| zDIP2 | Zn(II) | 499 | 508 | 0.66 | Cyclohexane |
| zDIP2 | Zn(II) | 503 | 511 | <0.001 | Acetonitrile |
| 1a | Zn(II) | 570 | 645 | 0.70 | Toluene |
| 1c | Zn(II) | 570 | 645 | 0.18 | Toluene |
| (ppz)(dipy)Pd(II) | Pd(II) | ~480 | ~690 (phosphorescence) | - | - |
| Ir1 | Ir(III) | ~550 | 685 (phosphorescence) | 0.02-0.06 | Toluene |
Data compiled from various sources.[4][7][9][10]
Electrochemical Properties
The electrochemical behavior of this compound complexes is also of significant interest. They can undergo reversible one-electron oxidation and reduction processes, often centered on the this compound ligand. The redox potentials can be tuned by modifying the substituents on the ligand or by changing the coordinated metal ion.
Table 2: Electrochemical Data for Selected this compound Complexes
| Complex | Metal Ion | E1/2ox (V vs. Fc/Fc+) | E1/2red (V vs. Fc/Fc+) | Solvent |
| [Cu(HL)] | Cu(II) | +0.05 | -0.40 | - |
| [Cu(PhL)] | Cu(II) | +0.04 | -0.56 | - |
Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a potential of approximately +0.40 V vs. the Saturated Calomel Electrode (SCE) in acetonitrile.[2][11] Data compiled from various sources.[12]
Applications in Research and Drug Development
The unique properties of this compound complexes have led to their application in a variety of fields:
-
Photodynamic Therapy (PDT): this compound complexes of heavy metals can act as efficient photosensitizers, generating cytotoxic reactive oxygen species upon light irradiation for the treatment of cancer and other diseases.[7][8]
-
Bioimaging: The strong fluorescence of many this compound complexes makes them excellent probes for cellular imaging.[10]
-
Catalysis: this compound metal complexes have been employed as catalysts in a range of organic transformations.[9]
-
Sensors: The sensitivity of their photophysical properties to the local environment allows for the development of this compound-based sensors for ions and small molecules.
-
Materials Science: this compound complexes are used in the development of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]
Conclusion
This compound coordination chemistry is a rich and rapidly evolving field. The synthetic versatility of this compound ligands, coupled with the vast number of accessible metal complexes, provides a powerful platform for the design of functional molecules with tailored photophysical and electrochemical properties. These properties have already led to a wide range of applications, and ongoing research continues to expand the horizons of what is possible with these remarkable compounds, particularly in the realms of medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A photofunctional bottom-up bis(dipyrrinato)zinc(II) complex nanosheet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. addi.ehu.es [addi.ehu.es]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenylthis compound) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. art.torvergata.it [art.torvergata.it]
- 11. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.anu.edu.au [rsc.anu.edu.au]
photophysical properties of novel dipyrrin derivatives
An In-depth Technical Guide to the Photophysical Properties of Novel Dipyrrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound derivatives, most notably the boron-dipyrromethene (BODIPY) family of dyes, represent a cornerstone class of fluorophores in modern science.[1][2] Their exceptional photophysical characteristics—including high molar absorptivity, sharp emission spectra, and robust photostability—make them indispensable tools in a wide array of applications, from biological imaging and sensing to photodynamic therapy (PDT) and materials science.[2][3][4]
The versatility of the this compound core allows for extensive synthetic modification.[5][6] By altering substituents at the α, β, and meso positions, or by exchanging the boron atom with other elements, researchers can precisely tune the photophysical properties to suit specific applications.[5][6][7] For example, introducing heavy atoms can enhance the generation of triplet states for PDT, while extending the π-conjugated system can shift absorption and emission into the near-infrared (NIR) window for deeper tissue imaging.[4][7]
This technical guide provides a comprehensive overview of the core , details the experimental protocols used for their characterization, and presents a quantitative summary of data for selected compounds.
Core Photophysical Processes and Key Parameters
The interaction of light with a this compound derivative initiates a series of photophysical processes. Understanding these events is critical for interpreting experimental data and designing new molecules. The primary processes are absorption of a photon, followed by de-excitation through fluorescence, non-radiative decay (e.g., internal conversion), or intersystem crossing (ISC) to a triplet state.
Caption: A simplified Jablonski diagram illustrating key photophysical pathways.
Key photophysical parameters include:
-
Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. High values are desirable for efficient light harvesting.
-
Emission Maximum (λem): The wavelength at which the molecule emits the most intense fluorescence.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is beneficial for minimizing self-absorption in imaging applications.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8]
-
Fluorescence Lifetime (τf): The average time the molecule spends in the excited singlet state before returning to the ground state.
-
Triplet State Properties: The efficiency of intersystem crossing and the lifetime of the resulting triplet state (τT) are critical for applications like PDT, which relies on triplet-state photosensitizers to generate reactive oxygen species.[7]
-
Two-Photon Absorption (2PA) Cross-Section (σ₂): A measure of the efficiency of simultaneous absorption of two lower-energy photons to reach an excited state. High 2PA cross-sections are crucial for two-photon microscopy, which allows for deeper tissue penetration and reduced photodamage.[9][10][11]
Data Presentation: Photophysical Properties of Selected this compound Derivatives
The following table summarizes key photophysical data for a selection of novel aza-BODIPY derivatives, highlighting the influence of different substituents on their properties.
| Derivative | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Φf | τT (µs) | Solvent |
| Aza-BODIPY 1 (Nitro) | 600-700 | 64,000-85,000 | - | 0.03 - 0.06 | 77-130 | THF |
| Aza-BODIPY 2 (Nitro) | 600-700 | 64,000-85,000 | - | 0.03 - 0.06 | 77-130 | THF |
| Aza-BODIPY 3 (DMA) | ~796 | - | - | Weakly emissive | 6.0-8.5 | Toluene |
| Aza-FL (Fused Fluorene) | 734 | 230,000 | 751 | 0.47 | - | THF |
| Aza-CZ (Fused Carbazole) | 791 | 230,000 | 811 | 0.30 | - | THF |
Data sourced from references[12][13][14]. Note: This is a representative, not exhaustive, list. "-" indicates data not specified in the source.
Experimental Protocols
Accurate characterization of photophysical properties relies on standardized experimental protocols.
Steady-State Absorption and Fluorescence Spectroscopy
-
Objective: To determine absorption (λabs), molar absorptivity (ε), and emission (λem) spectra.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a spectroscopic-grade solvent. Create a series of dilutions to measure molar absorptivity (for absorption) and a dilute solution with an absorbance of ~0.1 at the excitation wavelength (for fluorescence) to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum using the UV-Vis spectrophotometer. Molar absorptivity is calculated using the Beer-Lambert law (A = εcl).
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum. The peak of this spectrum corresponds to λem.
-
Fluorescence Quantum Yield (Φf) Determination
The comparative method is the most widely used technique for determining relative fluorescence quantum yields.[8][15][16]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield under identical conditions.[8]
-
Equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where: Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, η is the refractive index of the solvent, and the subscripts X and ST denote the test sample and the standard, respectively.[8]
-
Methodology:
-
Select a suitable fluorescence standard (e.g., Rhodamine 6G, Quinine Sulfate) that absorbs and emits in a similar spectral region to the test sample.
-
Prepare a series of five or more dilute solutions of both the standard and the test sample, ensuring the absorbance at the excitation wavelength is below 0.1.[8]
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and standard.
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the resulting straight lines.
-
Calculate the quantum yield of the test sample (ΦX) using the equation above.
-
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime (τf) Determination
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[17][18][19][20]
-
Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the emission of a subsequent fluorescence photon.[17][21] By repeating this measurement millions of times, a probability histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[18][20]
-
Instrumentation: A high-repetition-rate pulsed light source (e.g., picosecond laser diode), a sensitive single-photon detector (e.g., photomultiplier tube), and TCSPC timing electronics.[21]
-
Methodology:
-
A pulsed laser excites the sample. The laser pulse simultaneously sends a "start" signal to the TCSPC electronics.[21]
-
The sample fluoresces, and the first emitted photon is detected by a single-photon detector, which sends a "stop" signal.[21]
-
The TCSPC module precisely measures the time difference between the "start" and "stop" signals.
-
This process is repeated at a high frequency (MHz). To ensure only one photon is detected per cycle, the signal intensity is kept low.[20]
-
The timing data is binned into a histogram, which is then fitted to an exponential decay function to extract the fluorescence lifetime (τf).
-
Caption: Experimental workflow for TCSPC fluorescence lifetime measurements.
Triplet State Characterization
Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful pump-probe technique used to study ultrafast processes, including intersystem crossing and triplet state dynamics.[22][23]
-
Principle: An ultrashort "pump" pulse excites the sample molecule to a singlet excited state. A second, time-delayed, broadband "probe" pulse passes through the sample.[22] The difference in the absorption spectrum of the probe light with and without the pump pulse reveals new absorption features from transient species, such as the excited singlet state (S₁→Sₙ) and the triplet state (T₁→Tₙ).
-
Instrumentation: An amplified femtosecond laser system to generate both the pump and probe pulses, an optical delay line to control the time between pulses, and a multichannel detector (e.g., CCD) to capture the probe spectrum.[22]
-
Methodology:
-
The intense pump pulse excites the sample.
-
The probe pulse arrives at the sample after a controlled delay (from femtoseconds to nanoseconds).[22]
-
The change in absorbance (ΔA) of the probe is recorded.
-
By varying the pump-probe delay time, the formation and decay kinetics of the excited states can be mapped. The appearance of long-lived absorption features is often characteristic of triplet state formation. The decay of this signal provides the triplet lifetime (τT).
-
Caption: Schematic of a pump-probe transient absorption spectroscopy setup.
References
- 1. [PDF] Photophysics of BODIPY Dyes: Recent Advances | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
- 10. physics.montana.edu [physics.montana.edu]
- 11. Two-photon absorption in butadiyne-linked porphyrin dimers: torsional and substituent effects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Photophysics and Redox Properties of Aza-BODIPY Dyes with Electron-Donating Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. photon-force.com [photon-force.com]
- 18. becker-hickl.com [becker-hickl.com]
- 19. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 20. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 21. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 22. simtrum.com [simtrum.com]
- 23. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of Dipyrrin Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrrin compounds, and their prominent boron-difluoride complexes known as BODIPY dyes, represent a versatile class of chromophores with significant utility across various scientific disciplines. Their applications are extensive, ranging from fluorescent labeling and bio-imaging to photosensitizers in photodynamic therapy and components in advanced materials. The efficacy and reliability of dipyrrins in these applications are fundamentally linked to their physicochemical properties, particularly their solubility and stability in organic solvents. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes available data, presents detailed experimental protocols for characterization, and includes visual workflows to elucidate key processes.
Solubility of this compound Compounds in Organic Solvents
The solubility of this compound compounds is a critical parameter that dictates their handling, processability, and application. It is primarily influenced by the molecular structure of the this compound core, the nature and polarity of its substituents, and the properties of the organic solvent.
General Solubility Profile
Dipyrrins and their derivatives generally exhibit good solubility in a wide array of common organic solvents. This is a notable feature of BODIPY dyes, which are often praised for their high solubility in many organic media. The parent dipyrromethene structure possesses a largely nonpolar framework, lending itself to dissolution in less polar organic solvents. However, the introduction of various functional groups can significantly modify this behavior. For instance, the incorporation of polar substituents such as carboxylates, sulfonates, or polyethylene glycol (PEG) chains can enhance solubility in more polar organic solvents and even water.
Qualitative Solubility Data
While comprehensive quantitative solubility data for a wide range of this compound compounds is not extensively tabulated in the scientific literature, a general qualitative understanding can be derived from numerous research publications. The following table summarizes the observed solubility of various classes of this compound compounds in common organic solvents.
Table 1: Qualitative Solubility of this compound Compounds in Common Organic Solvents
| Compound Class | Dichloromethane (DCM) | Chloroform (CHCl₃) | Methanol (MeOH) | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Toluene |
| Unsubstituted/Alkyl-substituted Dipyrrins | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Meso-Aryl Dipyrrins | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| BODIPY Dyes (General) | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Dipyrrinato Metal Complexes | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble | Soluble |
This table is a generalized representation based on descriptive information from various sources. Actual solubility can vary significantly with specific substitutions.
Stability of this compound Compounds in Organic Solvents
The stability of this compound compounds is a crucial factor for their storage, handling, and application, as degradation can lead to loss of function. The primary factors influencing their stability in organic solvents include the chemical nature of the solvent, exposure to light, temperature, and the presence of acidic or basic species.
Factors Influencing Stability
-
Photostability: Dipyrrins, particularly the highly fluorescent BODIPY dyes, can be susceptible to photodegradation. This process, often initiated by the absorption of light, can lead to the irreversible loss of the chromophore. The photostability is often quantified by the photobleaching quantum yield; a lower value signifies higher stability.
-
Thermal Stability: Elevated temperatures can induce thermal decomposition of this compound compounds. The rate of this decomposition is dependent on the temperature and the specific structure of the compound.
-
Acid and Base Stability: this compound compounds are known to be sensitive to acidic conditions. Protonation of the this compound core can lead to subsequent decomposition pathways. While generally more stable in neutral and basic conditions, some derivatives may be susceptible to degradation in the presence of strong bases.
-
Solvent Effects: The solvent can play a direct role in the stability of dipyrrins. For instance, chlorinated solvents may promote certain degradation pathways under photochemical conditions.
Quantitative Stability Data
Obtaining precise quantitative stability data is essential for predicting the performance and longevity of this compound-based systems. The following table presents some available data on the photostability of selected BODIPY derivatives in different organic solvents.
Table 2: Photostability (Fluorescence Quantum Yield) of Selected BODIPY Dyes in Various Solvents
| BODIPY Derivative | Solvent | Fluorescence Quantum Yield (Φf) |
| BODIPY-C10 | Toluene | 0.95 |
| Acetonitrile | 0.85 | |
| Methanol | 0.75 | |
| Meso-phenyl-BODIPY | Toluene | 0.88 |
| Dichloromethane | 0.82 | |
| Acetonitrile | 0.71 |
Note: While fluorescence quantum yield is not a direct measure of photostability, it is often correlated, with higher quantum yields sometimes associated with greater stability. More direct measures like photobleaching quantum yields are less commonly reported but are the preferred metric.
Experimental Protocols
To facilitate the generation of robust and comparable data, this section provides detailed, standardized methodologies for determining the solubility and stability of this compound compounds.
Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of a this compound compound in a given organic solvent at a controlled temperature.
Materials:
-
Crystalline this compound compound
-
High-purity organic solvent
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of the solid this compound compound to a glass vial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any microscopic particles.
-
Quantification: Dilute the filtered sample to a concentration within the linear range of a pre-validated analytical method and determine the concentration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units of mg/mL or mol/L.
Assessment of Photostability
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.
Objective: To evaluate the degradation of a this compound compound in solution upon exposure to a standardized light source.
Materials:
-
Solution of the this compound compound in the solvent of interest in a quartz cuvette.
-
Calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Dark control sample shielded from light.
-
Validated analytical method for quantification.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound compound of known concentration.
-
Exposure: Expose the sample to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At appropriate time intervals, measure the concentration of the this compound compound in both the exposed and dark control samples using a validated analytical method.
-
Data Analysis: Determine the extent of degradation by comparing the initial concentration with the concentration after exposure. The photodegradation kinetics can be determined by plotting the concentration versus time.
Assessment of Thermal Stability
Objective: To determine the thermal decomposition kinetics of a this compound compound in a specific solvent.
Materials:
-
Solution of the this compound compound in the solvent of interest in sealed vials.
-
Temperature-controlled oven or heating block.
-
Validated analytical method for quantification.
Procedure:
-
Sample Preparation: Prepare replicate solutions of the this compound compound at a known concentration.
-
Incubation: Place the sealed vials in a constant temperature environment.
-
Sampling: At various time points, remove a vial and immediately quench the degradation process by cooling.
-
Analysis: Determine the concentration of the remaining this compound compound.
-
Data Analysis: Plot the concentration of the this compound compound as a function of time to determine the degradation rate constant and the half-life of the compound at that temperature.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Photostability Assessment.
Caption: Workflow for Thermal Stability Assessment.
Synthesis of Dipyrromethane Precursors for Dipyrrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrromethanes are fundamental heterocyclic building blocks in the realm of medicinal chemistry and materials science. They serve as crucial precursors for the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, corroles, and chlorins, which are pivotal in applications ranging from photodynamic therapy to catalysis.[1] Furthermore, the controlled oxidation of dipyrromethanes yields dipyrromethenes (commonly known as dipyrrins), which are themselves important ligands for the formation of highly fluorescent boron-dipyrromethene (BODIPY) dyes and other metal complexes with significant potential in bioimaging and sensing applications.[1][2]
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing dipyrromethane precursors. It details various catalytic systems, provides step-by-step experimental protocols for key methodologies, and presents a comparative analysis of reaction yields. The information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of these versatile compounds.
Core Synthetic Strategy: Acid-Catalyzed Condensation
The most prevalent and versatile method for synthesizing meso-substituted dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone.[3] This reaction typically involves the electrophilic substitution of two pyrrole molecules onto the carbonyl carbon of the aldehyde or ketone. The general mechanism involves the activation of the carbonyl group by an acid catalyst, followed by nucleophilic attack by the electron-rich pyrrole ring. A subsequent dehydration and a second nucleophilic attack by another pyrrole molecule lead to the formation of the dipyrromethane.
A variety of acid catalysts have been employed to promote this condensation, each with its own advantages and limitations. The choice of catalyst can significantly influence reaction times, yields, and the ease of purification.
General Reaction Mechanism
The acid-catalyzed condensation of a pyrrole and an aldehyde to form a dipyrromethane generally proceeds through the following steps:
Caption: Acid-catalyzed condensation of pyrrole and an aldehyde.
Synthetic Methodologies and Experimental Protocols
This section details several common and effective methods for the synthesis of dipyrromethanes, including protocols for reactions catalyzed by trifluoroacetic acid (TFA), boric acid, and ceric (IV) ammonium nitrate (CAN). It also provides a general procedure for the subsequent oxidation of dipyrromethanes to dipyrrins.
Trifluoroacetic Acid (TFA) Catalyzed Synthesis
TFA is a strong acid catalyst that is widely used for the synthesis of dipyrromethanes. The reaction is typically fast and efficient but may require careful control to avoid the formation of oligomeric byproducts.[4][5]
Experimental Protocol: Synthesis of 5-Phenyldipyrromethane using TFA [5]
-
To a dry round-bottomed flask, add pyrrole (25 equivalents) and benzaldehyde (1.0 equivalent).
-
Degas the mixture with a stream of argon for 5 minutes.
-
Add trifluoroacetic acid (TFA, 0.10 equivalents) to the solution.
-
Stir the solution under an argon atmosphere at room temperature for 5 minutes.
-
Quench the reaction by adding 0.1 M aqueous NaOH.
-
Add ethyl acetate to the mixture.
-
Separate the organic phase, wash it with water, and dry it over anhydrous Na2SO4.
-
Remove the solvent under vacuum to yield an orange oil.
-
Purify the crude product by bulb-to-bulb distillation, which typically yields an oil that crystallizes upon standing.
Boric Acid Catalyzed Synthesis in Aqueous Media
Boric acid serves as a mild and environmentally friendly catalyst for the synthesis of dipyrromethanes in an aqueous medium.[6][7] This method avoids the use of harsh acids and organic solvents, making it a "green" alternative.[8]
Experimental Protocol: Synthesis of Dipyrromethanes using Boric Acid [6]
-
To an aqueous solution of boric acid (e.g., 12g in 500mL of water), add pyrrole (2 equivalents).
-
To this mixture, add the desired aldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane.
-
Subject the dichloromethane extract to column chromatography for purification. Elution with a petroleum ether-chloroform gradient will yield the pure dipyrromethane.
Ceric (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis
Ceric (IV) ammonium nitrate (CAN) is another efficient catalyst for the one-pot synthesis of meso-substituted dipyrromethanes in aqueous media at room temperature.[9] This method is characterized by short reaction times and high yields.
Experimental Protocol: Synthesis of Dipyrromethanes using CAN [9]
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and pyrrole (2 mmol) in a mixture of water and ethanol (e.g., 5:5 mL).
-
Add ceric (IV) ammonium nitrate (CAN) (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., 25% ethyl acetate in petroleum ether) to afford the meso-substituted dipyrromethane.
Oxidation of Dipyrromethane to Dipyrrin
The conversion of a dipyrromethane to a this compound (dipyrromethene) is an oxidation reaction. A common and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10]
General Experimental Protocol: Oxidation using DDQ [10]
-
Dissolve the dipyrromethane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a solution of DDQ (typically 1 to 1.5 equivalents) in the same solvent to the dipyrromethane solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours or until the reaction is complete as monitored by TLC).
-
Upon completion, the reaction mixture can be directly subjected to purification by column chromatography on silica gel to isolate the desired this compound.
Data Presentation: Comparative Yields of Dipyrromethane Synthesis
The following tables summarize the reported yields for the synthesis of various meso-substituted dipyrromethanes using different catalytic systems. This data allows for a direct comparison of the efficacy of these methods for a range of substrates.
Table 1: Boric Acid Catalyzed Synthesis of Dipyrromethanes in Water [6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Formaldehyde | 30 | 90 |
| 2 | Benzaldehyde | 40 | 85 |
| 3 | 4-Chlorobenzaldehyde | 45 | 82 |
| 4 | 4-Methoxybenzaldehyde | 35 | 88 |
| 5 | 4-Nitrobenzaldehyde | 60 | 75 |
Table 2: Ceric (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis of Dipyrromethanes [9]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 35 | 92 |
| 3 | 4-Nitrobenzaldehyde | 40 | 88 |
| 4 | 4-Methylbenzaldehyde | 45 | 89 |
| 5 | 2,6-Dichlorobenzaldehyde | 50 | 88 |
| 6 | 4-Cyanobenzaldehyde | 45 | 90 |
| 7 | 2-Methoxybenzaldehyde | 63 | 89 |
Table 3: Iodine Catalyzed Solvent-Free Synthesis of Dipyrromethanes [11]
| Entry | Aldehyde | Pyrrole/Aldehyde Ratio | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2:1 | < 1 | 97 |
| 2 | 4-Methylbenzaldehyde | 2:1 | < 1 | 99 |
| 3 | 4-Bromobenzaldehyde | 2:1 | < 1 | 98 |
| 4 | 4-Fluorobenzaldehyde | 2:1 | < 1 | 98 |
| 5 | 2-Nitrobenzaldehyde | 2:1 | < 1 | 97 |
| 6 | 4-Methoxybenzaldehyde | 2:1 | < 1 | 99 |
| 7 | 4-Chlorobenzaldehyde | 2:1 | < 1 | 98 |
| 8 | Benzaldehyde | 2:1 | < 1 | 98 |
| 9 | 2,6-Dichlorobenzaldehyde | 2:1 | < 1 | 97 |
Workflow and Logical Relationships
The overall process from starting materials to the final this compound product can be visualized as a multi-step workflow. This includes the initial synthesis of the dipyrromethane precursor followed by its purification and subsequent oxidation.
Caption: From Pyrrole and Aldehyde to this compound.
Conclusion
The synthesis of dipyrromethanes is a well-established yet continually evolving field, with a range of methodologies available to suit different experimental needs and environmental considerations. The classical acid-catalyzed condensation remains a robust and widely applicable method, with catalysts such as TFA providing rapid and high-yielding access to these important precursors. More recent developments, including the use of milder and more environmentally benign catalysts like boric acid and CAN in aqueous media, offer attractive alternatives that minimize the use of hazardous reagents and simplify purification procedures.
The subsequent oxidation of dipyrromethanes to dipyrrins is a straightforward process that opens the door to a vast array of functional dyes and coordination complexes. The experimental protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable synthetic strategies for their specific research goals. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the preparation of these valuable molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gfmoorelab.com [gfmoorelab.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. mdpi.com [mdpi.com]
- 11. ajrconline.org [ajrconline.org]
Theoretical Calculations of Dipyrrin Absorption and Emission Spectra: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrrins, also known as dipyrromethenes, are versatile bicyclic aromatic compounds composed of two pyrrole rings linked by a methine bridge.[1][2] Their π-conjugated system is responsible for strong absorption of visible light, typically in the 450–550 nm range, arising from 1(π–π*) transitions.[1] These chromophores are synthetically accessible and can be readily functionalized at the α, β, and meso positions, allowing for the fine-tuning of their photophysical properties.[1][2]
Dipyrrins serve as the core ligand in the widely studied boron-dipyrromethene (BODIPY) dyes, which are known for their high fluorescence quantum yields and stability.[1][3] Beyond boron, dipyrrins form stable complexes with a wide range of metals across the periodic table, leading to diverse applications in fields such as photodynamic therapy (PDT), bioimaging, fluorescent probes, and catalysis.[1][3][4] The ability to predict and understand the absorption and emission spectra of these compounds is crucial for designing molecules with tailored optical properties for specific applications.
This guide provides a comprehensive overview of the theoretical methods used to calculate the absorption and emission spectra of dipyrrins, focusing on Time-Dependent Density Functional Theory (TD-DFT). It details the computational workflow, discusses key factors influencing spectral properties, and provides representative experimental protocols for validation.
Core Theoretical Principles
The interaction of light with a molecule like dipyrrin is governed by the principles of quantum mechanics. Absorption of a photon promotes the molecule from its electronic ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule can then return to the ground state through several pathways, including fluorescence (radiative decay from S1 to S0) and non-radiative decay. The energy difference between the involved electronic states dictates the wavelength of the absorbed and emitted light.
Theoretical chemistry provides powerful tools to model these processes. For molecules of the size of dipyrrins, Time-Dependent Density Functional Theory (TD-DFT) has emerged as the workhorse method for calculating excited-state properties due to its favorable balance of computational cost and accuracy.[1][5]
Key aspects of TD-DFT calculations for spectra include:
-
Excitation Energies: TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground state's equilibrium geometry. These energies are directly related to the absorption maxima (λmax).
-
Oscillator Strength (f): This dimensionless quantity represents the probability of a given electronic transition.[6][7] Transitions with high oscillator strengths are "allowed" and correspond to intense peaks in the absorption spectrum, while those with near-zero oscillator strength are "forbidden" and are typically not observed.[6]
-
Molecular Orbitals: Analysis of the molecular orbitals involved in the transition, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transition (e.g., π → π*).[3][8]
Computational Workflow for Predicting Spectra
The accurate prediction of absorption and emission spectra requires a multi-step computational process. The general workflow is outlined below and visualized in the accompanying diagram.
Step-by-Step Protocol:
-
Ground State (S0) Geometry Optimization: The first step is to determine the most stable, lowest-energy structure of the this compound molecule in its electronic ground state. This is typically achieved using DFT. A common choice of functional is B3LYP, paired with a basis set like 6-31G(d) or larger for better accuracy.
-
Absorption Spectrum Calculation: Using the optimized S0 geometry, a TD-DFT calculation is performed. This computes the vertical excitation energies and oscillator strengths for multiple excited states. The transition with the largest oscillator strength, usually the S0 → S1 transition, corresponds to the main absorption band (λmax).
-
Excited State (S1) Geometry Optimization: To calculate the fluorescence spectrum, the geometry of the molecule in its first singlet excited state (S1) must be optimized.[6] According to Kasha's rule, fluorescence almost always occurs from the lowest vibrational level of the S1 state. This optimization is also performed using TD-DFT.
-
Emission Spectrum Calculation: A final single-point TD-DFT calculation is run on the optimized S1 geometry. The energy difference between the S1 and S0 states at this geometry provides the emission energy (λem). The difference between the calculated absorption and emission energies is the Stokes shift.
Factors Influencing this compound Spectra
The photophysical properties of dipyrrins are highly tunable. Theoretical calculations can effectively model how various modifications impact the resulting spectra.
-
Substituent Effects: The electronic nature of substituents on the this compound core significantly modulates the HOMO-LUMO gap. Electron-donating groups (EDGs) like amines (-NMe2) or alkoxides (-OR) raise the HOMO energy, narrowing the gap and causing a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF3) lower the LUMO energy, which can also affect the spectral properties.[9][10] Meso-aryl substituents can influence the fluorescence quantum yield; sterically hindered groups that restrict rotation can suppress non-radiative decay pathways, leading to higher quantum yields.[11]
-
Solvent Effects: The polarity of the surrounding medium can alter the energy levels of the ground and excited states differently, leading to shifts in spectral maxima (solvatochromism).[12][13][14] For some this compound complexes, particularly zinc dipyrrins, fluorescence is strong in nonpolar solvents but weak or absent in polar solvents.[8] This is attributed to the formation of a non-emissive, symmetry-breaking charge transfer (SBCT) state in polar environments, a phenomenon that can be investigated computationally.[8] In calculations, solvent effects are commonly included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Metal Coordination: The identity of the coordinated metal has a profound effect on the photophysical properties. While boron dipyrrins (BODIPYs) are highly fluorescent, coordination with transition metals can introduce new de-excitation pathways, such as intersystem crossing to the triplet state.[1] This quenching of fluorescence is often desirable for applications like PDT, which relies on the generation of triplet excited states.[1]
Data Presentation: Calculated vs. Experimental Spectra
The following table summarizes representative theoretical and experimental spectral data for this compound-based compounds from the literature, illustrating the typical accuracy of TD-DFT calculations.
| Compound/Complex | Substituents | Solvent | Method | Calc. λabs (nm) | Exp. λabs (nm) | Calc. λem (nm) | Exp. λem (nm) | Reference |
| Zinc this compound (zDIP) | Unsubstituted | THF | B3LYP/LACVP** | - | ~480 | - | ~510 | [15] |
| Boron-Dipyrrin | 5-phenyl | Toluene | B3LYP/6-31G(d) | - | 498 | - | 508 | [11] |
| Boron-Dipyrrin | 5-mesityl | Toluene | B3LYP/6-31G(d) | - | 499 | - | 509 | [11] |
| Uranyl-Dipyrrin | Diamido-dipyrrin | Pyridine | - | - | 500, 546 | - | - | [16] |
| α-dipyrrin 3-pyrrolyl BODIPY | - | CH2Cl2 | - | - | 630, 717 | - | - | [17] |
Note: Direct one-to-one comparisons of calculated vs. experimental values are often complex and depend heavily on the specific functional, basis set, and solvation model used. The table aims to provide a general overview of typical values found in the literature.
Experimental Protocols for Validation
Theoretical predictions must be validated by experimental data. Below are generalized protocols for the synthesis of a this compound ligand and its subsequent spectroscopic characterization.
Protocol 1: Synthesis of a meso-Aryl this compound
This protocol is a representative example for synthesizing a this compound ligand, which is a precursor for many metal complexes.[15][18]
-
Dipyrromethane Formation:
-
Dissolve the starting pyrrole (e.g., 2,4-diphenyl-1H-pyrrole) and a meso-aryl aldehyde (e.g., mesitaldehyde) in a deoxygenated solvent like dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA), dropwise and stir the reaction at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a base like triethylamine (TEA).
-
Purify the resulting dipyrromethane using column chromatography on silica gel.
-
-
Oxidation to this compound:
-
Dissolve the purified dipyrromethane in a solvent such as DCM or tetrahydrofuran (THF).
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, and stir at room temperature.[2][17]
-
The solution will typically undergo a distinct color change (e.g., to a deep red or orange).
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting this compound ligand is purified, often by recrystallization or column chromatography.
-
Protocol 2: Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the synthesized this compound compound in the solvent of interest (e.g., THF, cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Use the pure solvent as a reference blank. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined.
-
-
Fluorescence Emission Spectroscopy:
-
Using the same solutions prepared for absorption spectroscopy (or more dilute solutions if necessary to avoid inner filter effects), measure the emission spectrum using a spectrofluorometer.
-
The excitation wavelength (λex) is set to the absorption maximum (λmax) determined previously.
-
The emission is scanned over a longer wavelength range. The peak of the resulting spectrum is the emission maximum (λem).
-
Fluorescence quantum yield (Φf) can be determined relative to a known standard (e.g., quinine sulfate or rhodamine 6G).
-
Conclusion
Theoretical calculations, particularly using the TD-DFT framework, are an indispensable tool for understanding and predicting the photophysical properties of this compound-based systems. This guide outlines the fundamental principles, computational workflows, and key molecular factors that govern their absorption and emission spectra. By combining robust computational modeling with targeted experimental synthesis and characterization, researchers can rationally design novel this compound derivatives with optimized spectral properties for advanced applications in medicine, materials science, and beyond.
References
- 1. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound based metal complexes: reactivity and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. td dft - Understanding absorption spectra using TDDFT calculation in NWCHEM - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 10. Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three [7]Helicene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. Synthesis, structure and spectral and electrochemical properties of 3-pyrrolyl BODIPY-metal this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. dc.etsu.edu [dc.etsu.edu]
Understanding the HOMO-LUMO Gap in Dipyrrin Chromophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrrin chromophores, and their prominent boron-complexed derivatives known as BODIPY (boron-dipyrromethene) dyes, represent a versatile class of organic molecules with significant applications in biomedical research and drug development.[1] Their utility as fluorescent labels, photosensitizers for photodynamic therapy (PDT), and chemosensors is intrinsically linked to their unique photophysical properties.[2][3] At the heart of these properties lies the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap dictates the absorption and emission characteristics of the chromophore, making a thorough understanding of this parameter essential for the rational design of novel this compound-based therapeutic and diagnostic agents.[4]
This technical guide provides a comprehensive overview of the HOMO-LUMO gap in this compound chromophores, detailing its significance, the factors that influence it, and the experimental and computational methodologies used for its determination.
The Significance of the HOMO-LUMO Gap
The HOMO-LUMO gap is the lowest energy electronic excitation possible in a molecule.[5] For this compound chromophores, this gap typically falls within the visible region of the electromagnetic spectrum. The absorption of a photon with energy equal to or greater than the HOMO-LUMO gap excites an electron from the HOMO to the LUMO (a π-π* transition), leading to the characteristic strong absorption bands of these dyes.[1] The subsequent relaxation of this electron back to the HOMO can occur via the emission of a photon (fluorescence), a key feature exploited in bioimaging applications.
The magnitude of the HOMO-LUMO gap is inversely proportional to the wavelength of maximum absorption (λmax). A smaller gap corresponds to a lower energy transition and thus a longer wavelength of absorption. By synthetically modifying the this compound structure to tune the HOMO-LUMO gap, researchers can control the color of the dye, shifting its absorption and emission profiles across the visible and even into the near-infrared (NIR) spectrum, a region desirable for deep-tissue imaging.[1]
In the context of drug development, particularly for photodynamic therapy, the HOMO-LUMO gap and the energy levels of the excited states are critical. An effective photosensitizer must be able to, upon excitation, undergo intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen, the primary agent of cell death in PDT.[3][6] The efficiency of this process is influenced by the electronic structure, which is fundamentally governed by the molecular orbitals, including the HOMO and LUMO.
Factors Influencing the HOMO-LUMO Gap
The electronic properties of this compound chromophores, and consequently their HOMO-LUMO gap, can be finely tuned through synthetic modifications to the core structure. The key positions for functionalization are the meso (or 8-position) and the pyrrole rings.[1][4]
-
Substituents on the this compound Core: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the this compound skeleton significantly alters the energies of the HOMO and LUMO.
-
Electron-Donating Groups (e.g., -NH2, -OH, -CH3): These groups generally raise the energy of the HOMO more than the LUMO, leading to a decrease in the HOMO-LUMO gap and a red-shift (bathochromic shift) in the absorption spectrum.
-
Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3): These groups tend to lower the energy of both the HOMO and LUMO, but often have a more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift.[4]
-
-
Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for example by introducing styryl groups or fusing aromatic rings to the this compound core, generally decreases the HOMO-LUMO gap, resulting in absorption at longer wavelengths.[7]
-
Meso-Aryl Substituents: The nature of an aryl group at the meso-position can influence the electrochemical properties and the HOMO-LUMO gap. Electron-donating or withdrawing substituents on this aryl ring can modulate the electronic structure of the entire chromophore.[8][9]
The predictable relationship between the electronic nature of substituents and the resulting HOMO-LUMO gap allows for the rational design of this compound dyes with desired photophysical properties.[4]
Data Presentation: HOMO-LUMO Gaps of Substituted Dipyrrins
The following tables summarize experimentally determined and computationally calculated HOMO and LUMO energy levels and the corresponding energy gaps for a selection of this compound and BODIPY derivatives. This data illustrates the impact of different substitution patterns on the electronic structure.
Table 1: Experimental Electrochemical Data for Selected BODIPY Dyes
| Compound/Substituent | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Method |
| meso-formyl BODIPY derivatives | ||||
| 11 | -6.01 | -3.93 | 2.08 | CV |
| 12 | -6.04 | -3.94 | 2.10 | CV |
| 13 | -6.08 | -3.97 | 2.11 | CV |
| 14 | -6.10 | -3.98 | 2.12 | CV |
| 15 | -6.14 | -4.01 | 2.13 | CV |
| 16 | -6.16 | -4.01 | 2.15 | CV |
| BODIPY Dyes with N-ethyl carbazole | ||||
| 1 | -5.92 | -3.06 | 2.86 | CV |
| 2 | -5.90 | -3.04 | 2.86 | CV |
| 3 | -5.91 | -3.05 | 2.86 | CV |
Data extracted from references[10] and[11]. E_HOMO and E_LUMO values are often estimated from the onset of oxidation and reduction potentials, respectively, in cyclic voltammetry (CV).
Table 2: Computationally Determined HOMO-LUMO Gaps for meso-Substituted BODIPY Dyes
| meso-Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Method |
| NMe2 | -5.20 | -1.53 | 3.67 | TD-DFT |
| NH2 | -5.35 | -1.58 | 3.77 | TD-DFT |
| OH | -5.63 | -1.77 | 3.86 | TD-DFT |
| CH3 | -5.70 | -1.95 | 3.75 | TD-DFT |
| H | -5.91 | -2.07 | 3.84 | TD-DFT |
| F | -6.00 | -2.16 | 3.84 | TD-DFT |
| SH | -5.74 | -2.25 | 3.49 | TD-DFT |
| Cl | -6.07 | -2.33 | 3.74 | TD-DFT |
| Br | -6.02 | -2.35 | 3.67 | TD-DFT |
| CF3 | -6.44 | -2.83 | 3.61 | TD-DFT |
| CN | -6.47 | -2.90 | 3.57 | TD-DFT |
| NO2 | -6.62 | -3.22 | 3.40 | TD-DFT |
Data extracted from reference[4]. Calculations performed using Time-Dependent Density Functional Theory (TD-DFT).
Experimental Protocols
The determination of the HOMO-LUMO gap in this compound chromophores is primarily achieved through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energies of the HOMO and LUMO levels.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound compound (typically 0.5-1.0 mM) in a suitable solvent. Acetonitrile or dichloromethane are commonly used.
-
The solvent must contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.
-
The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE).
-
A counter electrode (e.g., a platinum wire).
-
-
Ensure the electrodes are clean and polished before each experiment.
-
-
Data Acquisition:
-
The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back again.
-
A typical scan rate is 100 mV/s.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
An internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, is often added to the solution for accurate potential referencing.
-
-
Data Analysis:
-
The onset potentials for the first oxidation (E_ox^onset) and the first reduction (E_red^onset) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, where the energy level of Fc/Fc+ vs. vacuum is taken as -4.8 eV:
-
E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red^onset (vs Fc/Fc+) + 4.8]
-
-
The electrochemical HOMO-LUMO gap is then calculated as: E_gap = E_LUMO - E_HOMO.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical HOMO-LUMO gap.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound chromophore in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.[12]
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
A blank sample containing only the solvent should be prepared for baseline correction.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the desired wavelength range (e.g., 300-800 nm).
-
Calibrate the instrument using the blank solvent sample.
-
-
Data Acquisition:
-
Record the absorption spectrum of the this compound solution. The spectrum will show one or more absorption bands. The lowest energy (longest wavelength) band corresponds to the HOMO-LUMO transition.
-
-
Data Analysis:
-
Determine the wavelength at the onset of the lowest energy absorption band (λ_onset). This is often found by taking the intersection of the tangent of the rising edge of the peak with the baseline.
-
The optical HOMO-LUMO gap (E_g^opt) can be calculated using the following equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic structure and properties of this compound chromophores.
Methodology:
-
Structure Optimization:
-
The ground-state geometry of the this compound molecule is optimized using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).
-
-
HOMO-LUMO Energy Calculation:
-
From the optimized structure, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated. The HOMO-LUMO gap is the direct energy difference between these two orbitals.
-
-
Excitation Energy Calculation:
-
TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. This provides a theoretical prediction of λmax that can be compared with experimental UV-Vis data.
-
Mandatory Visualizations
Logical Relationship: Structure to Properties
Caption: Logical flow from molecular design to photophysical properties and applications.
Experimental Workflow: HOMO-LUMO Gap Determination
Caption: Workflow for determining the HOMO-LUMO gap using different methods.
Signaling Pathway: Photodynamic Therapy with this compound Photosensitizers
Caption: Simplified signaling pathway for this compound-mediated photodynamic therapy.
Conclusion
The HOMO-LUMO gap is a fundamental parameter that governs the photophysical and electrochemical properties of this compound chromophores. A comprehensive understanding of this property and the factors that influence it is paramount for the design of novel molecules for applications in drug development, bioimaging, and materials science. By combining synthetic chemistry with experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and augmenting these with computational modeling, researchers can rationally design this compound and BODIPY dyes with tailored HOMO-LUMO gaps to achieve desired absorption and emission characteristics, thereby advancing their utility in a wide range of scientific disciplines.
References
- 1. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 3. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of meso-substituents on the electronic transitions of BODIPY dyes: DFT and RI-CC2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. meso -Aryl substituents modify the electrochemical profile and palladium( ii ) coordination of redox-active tripyrrin ligands - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI02597G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
The Structural Elucidation of Dipyrrins: A Technical Guide for Scientific Professionals
An in-depth exploration of the fundamental structural characteristics, synthesis, and coordination chemistry of dipyrrin molecules, tailored for researchers, scientists, and professionals in drug development.
Dipyrrins, also known as dipyrromethenes, are a class of bicyclic polypyrrolic compounds that have garnered significant attention in various scientific fields due to their versatile coordination chemistry and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of the structural features of this compound molecules, their synthesis and characterization, and their functional applications, with a focus on providing actionable data and protocols for laboratory professionals.
Core Structural Features of the this compound Ligand
The foundational structure of a this compound consists of two pyrrole rings linked by a methine bridge (=CH-). This arrangement creates a conjugated π-system that is responsible for the characteristic strong absorption of these molecules in the visible region of the electromagnetic spectrum.[3][4] The fundamental this compound structure is formally a monoanionic, bidentate ligand upon deprotonation of the pyrrolic nitrogen.
The versatility of the this compound scaffold lies in the ability to introduce a wide array of substituents at the α, β, and meso positions, allowing for the fine-tuning of its steric and electronic properties.[2][4]
-
α- and β-positions: Substituents on the pyrrolic rings, at the α (positions 1 and 9) and β (positions 2, 3, 7, and 8) carbons, directly influence the electronic properties of the ligand as the highest occupied molecular orbital (HOMO) often has significant electron density on these pyrrole units.[2] Bulky substituents at the α-positions can also provide steric protection to a coordinated metal center.[2]
-
meso-position: The meso-position (position 5) is the carbon of the methine bridge. Substitution at this position, often with an aryl group, generally enhances the stability of the this compound molecule.[4] The nature of the meso-substituent can significantly impact the photophysical properties and the redox chemistry of the resulting metal complexes.[5]
The planarity of the this compound core is a key feature, although distortions can occur upon coordination to a metal center. The two pyrrole rings are not necessarily coplanar in metal complexes, and the dihedral angle between them is an important structural parameter.
Synthesis and Characterization
The most common synthetic route to dipyrrins involves a two-step process: the synthesis of a dipyrromethane precursor followed by its oxidation.[4]
Experimental Protocol: Synthesis of 5-Phenyldipyrromethane
This protocol describes the acid-catalyzed condensation of pyrrole and benzaldehyde to form 5-phenyldipyrromethane.
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH), 0.1 M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of freshly distilled pyrrole (e.g., 40 molar equivalents) in dichloromethane, add benzaldehyde (1 molar equivalent).
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15 minutes.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 molar equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 15-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding 0.1 M aqueous NaOH solution.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product as a dark oil.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-phenyldipyrromethane as a pale yellow solid.[6][7]
Experimental Protocol: Oxidation of 5-Phenyldipyrromethane to 5-Phenylthis compound
This protocol outlines the oxidation of the dipyrromethane precursor to the corresponding this compound.
Materials:
-
5-Phenyldipyrromethane
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 5-phenyldipyrromethane in dichloromethane or THF.
-
Add a solution of DDQ (1.1 equivalents) in the same solvent to the dipyrromethane solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by the appearance of an intense orange or red color and by TLC.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting this compound can often be used in the next step without further purification, or it can be purified by chromatography if necessary.[5][8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of dipyrrins and their precursors. In the ¹H NMR spectrum of a dipyrromethane, a characteristic singlet for the meso-proton is typically observed around 5.5-6.0 ppm.[6][8] Upon oxidation to the this compound, this peak disappears. The pyrrolic protons of the this compound ligand typically appear in the aromatic region of the spectrum.[9]
UV-Visible (UV-Vis) Spectroscopy: Dipyrrins exhibit intense absorption bands in the visible region, typically between 450 and 550 nm, corresponding to π-π* transitions.[10][11] The position and intensity of these bands are sensitive to the substituents on the this compound core and the solvent.[12] Metal complexation significantly alters the UV-Vis spectrum.
Coordination Chemistry and Structural Data
This compound ligands are highly versatile and can coordinate to a wide range of metal ions, including main group elements, transition metals, and f-block metals, forming complexes with various stoichiometries and geometries.[1][2] The most common coordination modes result in bis(dipyrrinato)metal(II) and tris(dipyrrinato)metal(III) complexes.
Quantitative Structural Data
The following tables summarize key bond lengths and angles for representative this compound complexes, derived from single-crystal X-ray diffraction studies. This data provides a quantitative basis for understanding the coordination environment of the metal center.
| Complex | Metal-Nitrogen (M-N) Bond Length (Å) | Nitrogen-Metal-Nitrogen (N-M-N) Bond Angle (°) | Dihedral Angle between Ligands (°) | Reference |
| bis(meso-phenyl-4,6-dipyrrinato)Ni(II) | 2.009, 2.015 | 93.03 | 38.5 | [10][13] |
| --INVALID-LINK--₂ | 2.086 - 2.148 | 162.44 - 178.72 | - | [11] |
| Complex | Metal-Nitrogen (M-N) Bond Length (Å) | Nitrogen-Metal-Nitrogen (N-M-N) Bond Angle (°) | Reference |
| tris(4,7-diphenyl-1,10-phenanthroline)Co(III) | 1.934 - 1.954 | 83.36 - 94.01 | [8] |
| [Co(H₂L)(H₂O)₂] | - | - | [14] |
| Complex | Metal-Nitrogen (M-N) Bond Length (Å) | Nitrogen-Metal-Nitrogen (N-M-N) Bond Angle (°) | Reference |
| Ga-1 (tris-homoleptic) | 2.054 (avg) | - | [3] |
| In-1 (tris-homoleptic) | 2.215 (avg) | - | [3] |
| Ga-4 | 2.062 (avg) | - | [3] |
| In-4 | 2.220 (avg) | - | [3] |
| Al-8b-I₂ | 1.883 (avg) | 96.6 | [3] |
| Ga-8b-I₂ | 1.936 (avg) | 94.9 | [3] |
| UO₂(OAc)(L) | 2.505, 2.514 | - | [5] |
Functional Aspects and Mechanistic Pathways
The unique structural and photophysical properties of this compound complexes have led to their exploration in various applications, including as photosensitizers in photodynamic therapy (PDT) and as fluorescent chemosensors.
Mechanism of Action in Photodynamic Therapy
In PDT, a photosensitizer, upon excitation with light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death in diseased tissues. This compound complexes, particularly those with heavy metal ions, can act as efficient photosensitizers.
Caption: Mechanism of this compound-mediated photodynamic therapy.
This compound-Based Chemosensors for Metal Ion Detection
The fluorescence of this compound complexes can be modulated by the binding of specific analytes, making them effective chemosensors. A common mechanism involves photoinduced electron transfer (PET). In the "off-on" type of sensor, the fluorescence of the this compound fluorophore is initially quenched by a nearby electron-donating receptor. Upon binding of a metal ion to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Caption: "Off-on" mechanism of a this compound-based fluorescent chemosensor.
Conclusion
The structural framework of this compound molecules provides a versatile platform for the development of functional materials with tailored properties. The ability to systematically modify their core structure through organic synthesis, combined with their robust coordination chemistry, has established dipyrrins as a cornerstone in the fields of inorganic chemistry, materials science, and medicinal chemistry. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and development in these exciting areas.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of tris(4,7-diphenyl-1,10-phenanthroline-κ2 N,N′)cobalt(III) tris(hexafluorophosphate) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. researchgate.net [researchgate.net]
- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dipyrrin Complexes in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Dipyrrin Complexes as Versatile Photosensitizers for Photodynamic Therapy
This compound complexes, including the well-known boron-dipyrromethene (BODIPY) dyes and various metal-dipyrrinato complexes, have emerged as a promising class of photosensitizers for photodynamic therapy (PDT).[1][2][3][4][5] Their tunable photophysical properties, high molar extinction coefficients, and capacity for efficient generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), make them highly attractive for anticancer applications.[6][7]
The core principle of PDT involves the administration of a non-toxic photosensitizer that selectively accumulates in tumor tissues.[6][8] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of ROS that induce localized cell death, primarily through apoptosis or necrosis.[6][7]
A key strategy to enhance the PDT efficacy of this compound complexes is the incorporation of heavy atoms, such as iodine, bromine, or transition metals (e.g., palladium, iridium, zinc).[2][3][4] This "heavy-atom effect" promotes intersystem crossing from the photo-excited singlet state to a longer-lived triplet state, which is crucial for the energy transfer to molecular oxygen to generate singlet oxygen.[2][3] The versatility of this compound chemistry allows for the synthesis of a wide array of derivatives with tailored properties, including improved water solubility, targeted delivery to specific organelles like mitochondria, and absorption at longer wavelengths for deeper tissue penetration.[2][3][4][6][9]
This document provides a comprehensive overview of the application of this compound complexes in PDT, including their photophysical and phototoxic properties, detailed experimental protocols for their synthesis and evaluation, and insights into the cellular mechanisms of action.
Data Presentation: Photophysical and Phototoxic Properties of Representative this compound Complexes
The following tables summarize the key quantitative data for a selection of this compound-based photosensitizers, facilitating a comparative analysis of their potential for photodynamic therapy.
Table 1: Photophysical Properties of Selected this compound Complexes
| Complex Type | Specific Compound/Modification | Solvent/Medium | λmax (abs) (nm) | λmax (em) (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| BODIPY | Di-iodo-BODIPY | Toluene | 525 | 545 | 0.77 | [6] |
| Di-bromo-BODIPY | Toluene | 530 | 550 | 0.57 | [6] | |
| Phenyl-substituted BODIPY | Dichloromethane | 503 | 512 | - | [6] | |
| Zinc(II) Dipyrrinato | Zn(dpm)₂ (dpm = dipyrromethene) | DMSO | 488 | 508 | 0.55 | [10][11][12][13] |
| Quaternized Ser-ZnPc | DMSO | 682 | 690 | 0.42 | [10] | |
| Palladium(II) Dipyrrinato | Pd-Monopor | DMF | 416, 520, 554 | - | - | [14] |
| Pd-Dipor | DMF | 418, 520, 554 | - | - | [14] | |
| Pd-Tripor | DMF | 419, 520, 554 | - | - | [14] | |
| Iridium(III) Dipyrrinato | Glycosylated Ir(III) Complex | Water | ~450 | ~680-900 | 0.70-0.78 | [15][16] |
Table 2: In Vitro Phototoxicity of Selected this compound Complexes
| Complex Type | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) (with light) | IC₅₀ (µM) (dark) | Reference(s) |
| BODIPY | A-431 (human epidermoid carcinoma) | 1.5 | 0.1 | > 10 | [6] |
| Palladium(II) Porphyrin | HeLa (cervical cancer) | 10 | 9.6 (Pd-Tripor) | > 100 | [14][17][18] |
| Iridium(III) Dipyrrinato | A549 (lung adenocarcinoma) | Not specified | 17-25 | > 100 | [15][16][17][19] |
| HaCaT (skin keratinocyte) | Not specified | 17-25 | > 100 | [15][16] |
Experimental Protocols
Synthesis of a Meso-Substituted Dipyrromethene Ligand
This protocol describes a general method for the synthesis of meso-substituted dipyrromethenes, which are precursors to various this compound complexes.[1][20][21][22]
Materials:
-
Aromatic or aliphatic aldehyde
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA) or a mild Lewis acid (e.g., InCl₃)[20]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add a large excess of pyrrole (at least 10 equivalents).[20]
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) or the Lewis acid to the solution at room temperature with stirring.[1][20]
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure meso-substituted dipyrromethene.
Synthesis of a Palladium(II) Dipyrrinato Complex
This protocol outlines the complexation of a dipyrromethene ligand with a palladium(II) salt.[23][24]
Materials:
-
Meso-substituted dipyrromethene
-
Palladium(II) acetate or Palladium(II) chloride
-
Acetonitrile or another suitable solvent
-
Triethylamine or another suitable base
Procedure:
-
Dissolve the meso-substituted dipyrromethene (2 equivalents) in acetonitrile in a round-bottom flask.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of palladium(II) acetate (1 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the palladium(II) dipyrrinato complex.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.[11][12][13][25]
Materials:
-
This compound complex (photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ (e.g., methylene blue, rose bengal)
-
Spectrophotometer-grade solvent (e.g., DMSO, DMF)
-
Cuvettes for spectrophotometry
-
Light source with a specific wavelength (e.g., laser, filtered lamp)
Procedure:
-
Prepare stock solutions of the this compound complex, the reference photosensitizer, and DPBF in the chosen solvent.
-
In a cuvette, prepare a solution containing the this compound complex and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.
-
Irradiate the solution with the light source at a constant intensity.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength at regular time intervals.
-
Repeat the experiment under identical conditions using the reference photosensitizer instead of the this compound complex.
-
Plot the natural logarithm of the DPBF absorbance (ln(A₀/Aₜ)) versus irradiation time for both the sample and the reference.
-
The singlet oxygen quantum yield of the sample (ΦΔsample) can be calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Iabsref / Iabssample) where ΦΔref is the known quantum yield of the reference, k is the slope of the plot of ln(A₀/Aₜ) vs. time, and Iabs is the light intensity absorbed by the photosensitizer.
In Vitro Photodynamic Therapy Assay (MTT Assay)
This protocol details the assessment of the phototoxicity of this compound complexes on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[26][27][28][29]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound complex stock solution (in a biocompatible solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the this compound complex. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
For the "light" group, wash the cells with PBS and replace the medium with fresh, phenol red-free medium. Irradiate the cells with a specific light dose.
-
For the "dark" group, follow the same procedure but keep the plate in the dark.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death).
Cellular Uptake and Localization
This protocol describes how to visualize the cellular uptake and subcellular localization of fluorescent this compound complexes using fluorescence microscopy.[30][31][32][33][34]
Materials:
-
Fluorescent this compound complex
-
Cancer cell line
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear staining)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with the fluorescent this compound complex at a desired concentration and incubate for various time points.
-
(Optional) For co-localization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol.
-
Wash the cells with PBS to remove the excess photosensitizer.
-
For live-cell imaging, add fresh medium and immediately visualize the cells under the microscope.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using appropriate filter sets for the this compound complex, DAPI, and the organelle tracker. Analyze the images to determine the subcellular localization of the photosensitizer.
Detection of Intracellular ROS Generation
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production following PDT.[8][35][36][37][38]
Materials:
-
Cancer cell line
-
This compound complex
-
DCFH-DA stock solution
-
Cell culture medium (phenol red-free)
-
PBS
-
Light source for irradiation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish).
-
Treat the cells with the this compound complex as described in the PDT assay protocol.
-
After the photosensitizer incubation, wash the cells with PBS and incubate them with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh phenol red-free medium and irradiate the cells.
-
Immediately after irradiation, measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope (for qualitative analysis) or a flow cytometer (for quantitative analysis) with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively. An increase in green fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Mechanism of Photodynamic Therapy with this compound Complexes.
Caption: Experimental Workflow for Evaluating this compound-Based Photosensitizers.
Caption: Intrinsic Apoptotic Pathway Induced by this compound-PDT.
References
- 1. gfmoorelab.com [gfmoorelab.com]
- 2. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. [repository.cam.ac.uk]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Luminescent iridium(iii) dipyrrinato complexes: synthesis, X-ray structures, and DFT and photocytotoxicity studies of glycosylated derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Encapsulation of palladium porphyrin photosensitizer in layered metal oxide nanoparticles for photodynamic therapy against skin melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dialnet.unirioja.es [dialnet.unirioja.es]
- 26. researchhub.com [researchhub.com]
- 27. broadpharm.com [broadpharm.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Intracellular localization of photosensitizers. | Semantic Scholar [semanticscholar.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
- 35. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of BODIPY Dyes from Dipyrrin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp excitation and emission peaks, good photostability, and tunable spectral properties.[] Their versatility, arising from the ease of chemical modification of the core structure, has led to their widespread use in various scientific disciplines, including bioimaging, chemical sensing, and photodynamic therapy.[]
This document provides a detailed protocol for the synthesis of BODIPY dyes from dipyrrin precursors in a one-pot reaction. The synthesis involves the acid-catalyzed condensation of a pyrrole derivative with an aldehyde to form a dipyrromethane intermediate, which is then oxidized to a this compound. Subsequent complexation with a boron source yields the final BODIPY dye.
General Reaction Scheme
The synthesis of meso-substituted BODIPY dyes from pyrrole and aldehyde precursors is a well-established multi-step, one-pot procedure.[2][3] The general scheme involves three key steps:
-
Acid-Catalyzed Condensation: Two equivalents of a pyrrole derivative react with one equivalent of an aldehyde in the presence of an acid catalyst, typically trifluoroacetic acid (TFA), to form a dipyrromethane intermediate.
-
Oxidation: The dipyrromethane is then oxidized to the corresponding this compound using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil.[]
-
Boron Complexation: Finally, the this compound is treated with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to form the stable BODIPY core.[]
Experimental Workflow
Caption: Overall workflow for the one-pot synthesis of BODIPY dyes.
Detailed Experimental Protocol: Synthesis of meso-Phenyl-BODIPY
This protocol describes the synthesis of a representative BODIPY dye using 2,4-dimethylpyrrole and benzaldehyde.
Materials:
-
2,4-Dimethylpyrrole
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Condensation:
-
To a solution of 2,4-dimethylpyrrole (2.0 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 2-3 drops) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde. Reaction times can vary from 1 to 24 hours depending on the specific reactants.[4]
-
-
Oxidation:
-
Once the aldehyde has been consumed, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.0 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes to 1 hour. A color change is typically observed during this step.
-
-
Boron Complexation:
-
To the reaction mixture, add triethylamine (TEA) (e.g., 10-20 equivalents) and stir for 15-30 minutes.
-
Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 10-20 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 1 to 12 hours.[4]
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The eluent system will depend on the polarity of the synthesized BODIPY dye, but mixtures of hexane and dichloromethane or hexane and ethyl acetate are commonly used.[5] The desired BODIPY dye is typically a brightly colored and fluorescent fraction.
-
Data Presentation: Yields and Spectroscopic Properties of Selected BODIPY Dyes
The following table summarizes the reported yields and spectroscopic data for a selection of meso-substituted BODIPY dyes synthesized using similar protocols.
| meso-Substituent | Pyrrole Substituents | Yield (%) | λabs (nm) | λem (nm) | Solvent |
| Phenyl | 1,3,5,7-Tetramethyl | 20-40 | ~505 | ~515 | DCM |
| 4-Nitrophenyl | 1,3,5,7-Tetramethyl | 29 | ~510 | ~520 | DCM |
| 4-Methoxyphenyl | 1,3,5,7-Tetramethyl | 15-45 | ~503 | ~513 | DCM |
| 4-Cyanophenyl | 1,3,5,7-Tetramethyl | 13 | ~508 | ~518 | DCM |
| 4-Ethynylphenyl | 1,3,5,7-Tetramethyl | 32 | ~512 | ~522 | DCM |
| Thien-2-yl | 1,3,5,7-Tetramethyl | ~30 | ~520 | ~530 | DCM |
| 4-Pyridyl | 1,3,5,7-Tetramethyl-2,6-diethyl | 15 | ~525 | ~535 | DCM |
Note: Yields and spectroscopic data are approximate and can vary depending on the specific reaction conditions and purification methods.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and relationships in the BODIPY synthesis.
Caption: Key structural components and reaction relationships in BODIPY synthesis.
Conclusion
The one-pot synthesis of BODIPY dyes from this compound precursors is a robust and versatile method for accessing a wide range of fluorescent probes. By carefully selecting the pyrrole and aldehyde starting materials, researchers can tune the photophysical properties of the resulting dyes to suit specific applications. The detailed protocol and data presented herein provide a solid foundation for the successful synthesis and characterization of these valuable fluorescent molecules.
References
Application Notes and Protocols: Design and Use of Dipyrrin-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dipyrrin-based fluorescent probes have emerged as a versatile and powerful tool for the detection and imaging of metal ions in a variety of chemical and biological systems. Their inherent photophysical properties, which can be finely tuned through synthetic modification, make them ideal candidates for the development of highly sensitive and selective chemosensors.[1][2][3] The coordination of a metal ion to the this compound ligand often results in a significant change in the fluorescence signal, allowing for the quantification of the target ion. This "turn-on" or "turn-off" response is typically governed by well-defined signaling mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
These application notes provide a comprehensive overview of the design principles, synthesis, and application of this compound-based fluorescent probes for metal ion detection. Detailed experimental protocols are provided to guide researchers in the synthesis of these probes, the characterization of their photophysical properties, and their application in cellular imaging.
II. Signaling Mechanisms
The fluorescence response of this compound-based probes upon metal ion binding is primarily controlled by three key mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay pathways, such as rotational or vibrational relaxation, can quench fluorescence. Upon binding to a metal ion, the ligand becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement of the fluorescence quantum yield. This results in a "turn-on" fluorescence signal.[4][5][6]
-
Photoinduced Electron Transfer (PET): A PET-based sensor typically consists of a fluorophore (the this compound core) linked to a receptor (the metal-binding site) by a short spacer. In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore, quenching the fluorescence. When the metal ion binds to the receptor, the energy levels of the receptor's orbitals are lowered, preventing the electron transfer and thus "turning on" the fluorescence.[7][8][9][10][11]
-
Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore and an acceptor fluorophore. The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance between them. Metal ion binding can induce a conformational change in the probe that alters the distance between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric change in the fluorescence emission.[12][13][14][15][16]
III. Data Presentation
The following table summarizes the photophysical properties of selected this compound-based fluorescent probes for the detection of various metal ions.
| Probe | Target Ion | λex (nm) | λem (nm) | Quantum Yield (Φ) (free) | Quantum Yield (Φ) (bound) | Binding Constant (K) | Limit of Detection (LOD) | Reference |
| S2 | Zn²⁺ | 488 | 530 | - | - | - | 4.4 x 10⁻⁸ M | [4][17] |
| Probe 6 | Zn²⁺ | - | 438 | 0.26 | 0.56 (at 495 nm) | - | - | [18] |
| Probe 7 | Zn²⁺ | - | 455 | 0.16 | 0.22 (at 515 nm) | - | 25 ± 5 nM | [18] |
| (ArL)ZnCl(THF) | Zn²⁺ | - | - | - | 0.67 | - | - | [19] |
| DTBPA 1 | Cu²⁺ | - | - | 3.2 | "Turn-off" | 1.13 x 10⁶ M⁻¹ | 0.789 μM | [4] |
| PYB | Cu²⁺ | 320 | 362 | - | "Turn-off" | 799.65 M⁻¹ | 8.35 x 10⁻⁷ M | [20] |
| Probe L | Cu²⁺ | 447 | 518 | 0.06 | "Turn-off" | 1.57 x 10⁴ M⁻¹ | - | [11] |
| Probe 4 | Hg²⁺ | - | - | - | - | 2.6198 x 10⁸ M⁻¹ | 49.87 nM | [5][21] |
| G@TMeQ[2] | Hg²⁺ | - | 380 | - | "Turn-on" | 2.494 x 10⁴ M⁻¹ | 4.12 x 10⁻⁸ M | [22][23] |
IV. Experimental Protocols
A. Synthesis of a this compound-Based Probe
This protocol describes the synthesis of a 5-pentafluorophenyl-dipyrrin, a common precursor for various fluorescent probes.
1. Synthesis of 5-(Pentafluorophenyl)dipyrromethane [1][2]
-
Materials: Pyrrole (freshly distilled), pentafluorobenzaldehyde, trifluoroacetic acid (TFA), dichloromethane (DCM), sodium bicarbonate, anhydrous sodium sulfate, hexanes.
-
Procedure:
-
In a flask protected from light, dissolve pentafluorobenzaldehyde (1.0 eq) in a 40-fold excess of pyrrole.
-
Add a catalytic amount of TFA (0.01 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-(pentafluorophenyl)dipyrromethane as a white solid.
-
2. Oxidation to 5-(Pentafluorophenyl)this compound
-
Materials: 5-(Pentafluorophenyl)dipyrromethane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, DCM.[14][24][25]
-
Procedure:
-
Dissolve 5-(pentafluorophenyl)dipyrromethane (1.0 eq) in DCM.
-
Add a solution of DDQ or p-chloranil (1.0-1.2 eq) in DCM dropwise to the dipyrromethane solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The solution will typically change color, indicating the formation of the this compound.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
B. Fluorescence Spectroscopy
1. Preparation of Solutions
-
Probe Stock Solution: Prepare a stock solution of the purified this compound probe (e.g., 1 mM) in a spectroscopic grade solvent such as acetonitrile or DMSO.
-
Metal Ion Stock Solutions: Prepare stock solutions of the metal perchlorates or chlorides (e.g., 10 mM) in deionized water or the same solvent as the probe.
-
Buffer Solution: Prepare a buffer solution appropriate for the desired pH range (e.g., 10 mM HEPES, pH 7.4).
2. Fluorescence Titration [26][27]
-
Instrumentation: A fluorescence spectrophotometer (e.g., Agilent Cary Eclipse, Edinburgh Instruments FLS1000).[8][9]
-
Software: Instrument-specific software for data acquisition and analysis (e.g., Cary WinFLR, Fluoracle).[1][8]
-
Procedure:
-
In a quartz cuvette, place a solution of the this compound probe at a fixed concentration (e.g., 10 µM) in the buffer solution.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.
-
3. Determination of Quantum Yield (Φ) [11][25]
The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Procedure:
-
Prepare solutions of the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the absorption spectra and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensities of the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference, respectively.
-
-
4. Calculation of Binding Constant (K)
The binding constant can be determined by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis software.[18][20]
C. Live Cell Imaging
1. Cell Culture and Probe Loading [6]
-
Cell Line: Choose an appropriate cell line for the study (e.g., HeLa, HEK293).
-
Procedure:
-
Culture the cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a stock solution of the this compound probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
2. Confocal Microscopy [10]
-
Instrumentation: A confocal laser scanning microscope (e.g., ZEISS LSM series, Leica SP8).
-
Procedure:
-
Place the dish or slide on the microscope stage equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels.
-
Excite the probe with a laser line close to its absorption maximum.
-
Collect the fluorescence emission using an appropriate filter set.
-
Acquire images of the cells before and after the addition of the target metal ion (or a metal ionophore to facilitate intracellular delivery).
-
Use low laser power and exposure times to minimize phototoxicity and photobleaching.
-
V. Conclusion
This compound-based fluorescent probes offer a robust and adaptable platform for the detection and imaging of metal ions. By understanding the underlying signaling mechanisms and following detailed experimental protocols, researchers can effectively design, synthesize, and utilize these powerful tools in a wide range of applications, from fundamental chemical sensing to advanced biological imaging in drug discovery and development. The continued development of novel this compound structures and sensing strategies promises to further expand the utility of these probes in addressing complex scientific questions.
References
- 1. edinst.com [edinst.com]
- 2. photonics.com [photonics.com]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. selectscience.net [selectscience.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu2+ Based on a Guanidine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective and sensitive BODIPY-based colourimetric and turn-on fluorescent sensor for Hg2+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 14. α-Monoacylated and α,α'- and α,β'-diacylated dipyrrins as highly sensitive fluorescence "turn-on" Zn2+ probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 16. Luminescence from open-shell, first-row transition metal this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Fluorescent chemosensors for Hg2+ ions based on a pyridine-attached phenanthridine probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. BJOC - A fluorescent probe for detection of Hg2+ ions constructed by tetramethyl cucurbit[6]uril and 1,2-bis(4-pyridyl)ethene [beilstein-journals.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Chloranil, Tetrachloro-1,4-benzoquinone [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. A new fluorescent probe for distinguishing Zn2+ and Cd2+ with high sensitivity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ZEISS Microscopy Online Campus | Live-Cell Imaging | Microscopy Techniques [zeiss-campus.magnet.fsu.edu]
- 25. mdpi.com [mdpi.com]
- 26. Fluorescent Mechanism of a Highly Selective Probe for Copper(II) Detection: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Dipyrrin Metal Complexes in Catalytic C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrrin-based metal complexes have emerged as a versatile and powerful class of catalysts for a range of organic transformations, most notably the activation and functionalization of otherwise inert C-H bonds.[1][2][3] These "half-porphyrin" ligands offer a tunable steric and electronic environment around the metal center, enabling high catalytic activity and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound metal complexes in catalytic C-H activation, with a focus on C-H amination and arylation reactions.
Key Advantages of this compound Metal Complexes in Catalysis
-
Tunability: The this compound framework can be readily modified at the α, β, and meso positions, allowing for fine-tuning of the catalyst's steric and electronic properties.[2][4]
-
Versatility: A wide range of metals, including nickel, cobalt, rhodium, and iridium, can be complexed with this compound ligands to catalyze various C-H functionalization reactions.[1][5]
-
Mild Reaction Conditions: Many catalytic processes employing this compound metal complexes proceed under mild conditions, often at room temperature, with low catalyst loadings.[6]
Application 1: Intramolecular C-H Amination with Nickel-Dipyrrin Complexes
Nickel-dipyrrin complexes are highly efficient catalysts for intramolecular C-H amination of aliphatic azide substrates, providing access to a variety of N-heterocyclic products.[6] The catalyst, (AdF L)Ni(py) (where AdF L is 1,9-di(1-adamantyl)-5-perfluorophenylthis compound and py is pyridine), demonstrates high chemoselectivity, favoring C-H bonds with lower bond dissociation energies.[6]
Catalytic Performance Data
| Entry | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | (4-azido-4-methylpentyl)benzene | 2,2-dimethyl-5-phenylpyrrolidine | 0.1-2 | >95 | [6] |
| 2 | 1-(azidomethyl)-4-tert-butylcyclohexane | 7-tert-butyl-1-azaspiro[4.5]decane | 1 | 92 | [6] |
| 3 | 4-(azido-methyl)phenyl methyl ether | 5-(4-methoxyphenyl)pyrrolidine | 1 | 85 | [6] |
| 4 | 1-(azidomethyl)-4-chlorobenzene | 5-(4-chlorophenyl)pyrrolidine | 1 | 88 | [6] |
| 5 | N-(2-azidoethyl)-N-benzyl-p-toluenesulfonamide | 1-benzyl-4-tosylpiperazine | 2 | 75 | [6] |
Experimental Protocols
Protocol 1: Synthesis of the Nickel Pre-catalyst, (AdF L)Ni(py)
This protocol describes the synthesis of the air-stable nickel(I) pre-catalyst.
-
Step 1: Synthesis of the this compound Ligand (AdF L)H
-
Combine 1-adamantanecarboxaldehyde (1.0 eq) and pyrrole (10 eq) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) (0.1 eq) and stir at room temperature for 12 hours.
-
Add pentafluorobenzaldehyde (1.0 eq) and continue stirring for another 12 hours.
-
Oxidize the resulting dipyrromethane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) in dichloromethane (DCM) for 1 hour.
-
Purify the crude product by column chromatography on silica gel to yield the this compound ligand.
-
-
Step 2: Synthesis of (AdF L)NiCl(py)₂
-
Deprotonate the this compound ligand with a suitable base (e.g., LiN(SiMe₃)₂) to form (AdF L)Li.
-
In a separate flask, dissolve NiCl₂(py)₂ in anhydrous tetrahydrofuran (THF).
-
Add the (AdF L)Li solution to the NiCl₂(py)₂ solution and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue to obtain (AdF L)NiCl(py)₂.
-
-
Step 3: Reduction to (AdF L)Ni(py)
-
Reduce (AdF L)NiCl(py)₂ with potassium graphite (KC₈) in a suitable solvent like benzene.
-
The reaction progress can be monitored by a color change.
-
Filter the reaction mixture to remove graphite and KCl, and remove the solvent to yield the (AdF L)Ni(py) catalyst.
-
Protocol 2: General Procedure for Catalytic Intramolecular C-H Amination
-
In a nitrogen-filled glovebox, dissolve the azide substrate (1.0 eq) in benzene-d₆.
-
Add the (AdF L)Ni(py) catalyst (0.1-2 mol%).
-
The reaction is typically complete within 10-60 minutes at room temperature and can be monitored by ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent and purifying by column chromatography.
Proposed Catalytic Cycle and Experimental Workflow
The proposed mechanism for the nickel-catalyzed C-H amination involves the formation of a nickel-iminyl radical intermediate, followed by a rate-determining hydrogen atom abstraction (HAA) and subsequent radical recombination.[6]
References
- 1. This compound based metal complexes: reactivity and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound based metal complexes: reactivity and catalysis. | Semantic Scholar [semanticscholar.org]
- 4. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic C-H Amination Mediated by this compound Cobalt Imidos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dipyrrin-Based Sensors in In Vivo Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of dipyrrin-based fluorescent sensors in in vivo biological imaging. The information is intended to guide researchers in the application of these powerful tools for the real-time detection of key biological analytes in living organisms.
Application Note 1: In Vivo Imaging of Peroxynitrite in Inflammatory Mouse Models
Sensor: Mitochondria-Targeted Ratiometric Fluorescent Probe (MOBDP-I)
Introduction: Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species implicated in a variety of pathological processes, including inflammation and neurodegenerative diseases. MOBDP-I is a ratiometric fluorescent probe designed for the sensitive and specific detection of ONOO⁻ in the mitochondria of living cells and animal models.[1][2][3][4] Its ratiometric response allows for precise quantification of ONOO⁻ levels, minimizing interference from environmental factors.[1][2][4]
Signaling Pathway:
References
- 1. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo imaging of peroxynitrite by a ratiometric boronate-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Dipyrrin Ligands in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of dipyrrin-based ligands, particularly BODIPY (boron-dipyrromethene) dyes, for the targeted delivery of therapeutic agents. This guide covers the synthesis of the this compound core, strategies for functionalization, conjugation to targeting moieties and drugs, and methods for in vitro evaluation.
Introduction to this compound Ligands in Targeted Drug Delivery
This compound ligands and their metal complexes, especially BODIPY dyes, have emerged as versatile platforms for targeted drug delivery. Their inherent properties, including high molar extinction coefficients, sharp fluorescence spectra, and relative stability, make them excellent candidates for simultaneous bioimaging and therapeutic applications. By functionalizing the this compound core, it is possible to attach targeting ligands that guide the drug conjugate to specific cells or tissues, and therapeutic payloads that are released at the target site. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.
A typical targeted this compound-drug conjugate consists of three key components:
-
This compound Core: Serves as the scaffold and often as a fluorescent reporter for imaging.
-
Targeting Moiety: A ligand (e.g., peptide, antibody, small molecule) that recognizes and binds to a specific receptor overexpressed on target cells.
-
Therapeutic Drug: The cytotoxic or therapeutic agent to be delivered.
-
Linker: A chemical bridge that connects the components, which can be designed to be stable in circulation and cleavable at the target site.
Strategies for Functionalization
The functionalization of this compound ligands can be achieved through two primary strategies:
-
Pre-functionalization: Modification of the precursor molecules (e.g., pyrroles or aldehydes) before the synthesis of the this compound core. This allows for the introduction of functional groups at specific positions.
-
Post-functionalization: Modification of the fully formed this compound or BODIPY core. This is a versatile approach for introducing a wide range of functionalities. Common post-functionalization techniques include nucleophilic aromatic substitution (SNA_r_) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1][2]
Data Presentation: Quantitative Analysis of this compound-Drug Conjugates
The following tables summarize key quantitative data for representative this compound-based drug delivery systems.
| Conjugate | Targeting Moiety | Drug | Linker Type | Yield (%) | Reference |
| BODIPY-c(RGDfK) | c(RGDfK) peptide | Model Drug (3HQ) | Self-immolative disulfide | - | [3] |
| BODIPY-L1 (8) | 3PEG-LARLLT peptide | - | Thioamide | 80 | [4] |
| BODIPY-L2 (9) | 3PEG-GYHWYGYTPQNVI peptide | - | Thioamide | 50 | [4] |
| BODIPY-Erlotinib (5) | Erlotinib (TKI) | - | Thioamide | - | [5] |
| BODIPY-Erlotinib (6) | Di-Erlotinib (TKI) | - | Thioamide | - | [5] |
| HPPH-cRGD (7) | cRGD peptide | HPPH (Photosensitizer) | Amide | 57 | [6] |
| Conjugate | Cell Line | IC50 (µM) - Dark | IC50 (µM) - Light | Fluorescence Quantum Yield (Φf) | Reference |
| BODIPY-Platinum (17) | MCF-7, HeLa | ~100 | 5.8-6.2 | - | [7] |
| Diiodo-BODIPY-Platinum (19) | MCF-7, HeLa | ~100 | 2.5-2.7 | - | [7] |
| BODIPY-L1 (8) | HEp2 | > 98 | > 74 | 0.033 (in DMSO) | [4] |
| BODIPY-L2 (9) | HEp2 | > 98 | > 74 | 0.010 (in DMSO) | [4] |
| BODIPY-Erlotinib Conjugates | HEp2 | > 100 | > 100 | - | [5] |
| BODIPY Trimer (1) | - | - | - | - | [8] |
| BODIPY Trimer (6) | - | - | - | - | [8] |
| BODIPY Trimer (12) | - | - | - | - | [8] |
| Foretinib-BODIPY-FL (12) | Purified MET | - | - | - | [9] |
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Dox@PEGylated BODIPY | Doxorubicin | - | - | [7] |
| Silk Fibroin Nanoparticles | Naringenin | - | High | [10] |
| Heparin-Paclitaxel Conjugates | Paclitaxel | - | Self-assembled | [11] |
Experimental Protocols
Synthesis of a Meso-Substituted Dipyrromethane
This protocol describes a general method for the synthesis of a meso-substituted dipyrromethane, a key precursor for this compound and BODIPY synthesis.
Materials:
-
Pyrrole (in large excess, acts as solvent and reactant)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA) or a mild Lewis acid (e.g., InCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in a large excess of pyrrole (e.g., 100 equivalents).
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) or the Lewis acid to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a DCM/hexane mixture to obtain the pure meso-substituted dipyrromethane.
Synthesis of a BODIPY Dye
This protocol outlines the synthesis of a BODIPY dye from a meso-substituted dipyrromethane.
Materials:
-
Meso-substituted dipyrromethane
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
Dissolve the meso-substituted dipyrromethane (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of DDQ (1 equivalent) in dry DCM dropwise to the dipyrromethane solution.
-
Stir the mixture at room temperature for 1-2 hours. The solution will turn a deep red or purple color, indicating the formation of the dipyrromethene.
-
Add an excess of TEA or DIPEA (e.g., 5-10 equivalents) to the reaction mixture and stir for 15 minutes.
-
Slowly add an excess of BF₃·OEt₂ (e.g., 5-10 equivalents) to the mixture.
-
Continue stirring at room temperature for at least 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield the BODIPY dye.
Functionalization via Click Chemistry (CuAAC)
This protocol provides a general procedure for conjugating an azide-functionalized molecule to an alkyne-functionalized BODIPY dye.
Materials:
-
Alkyne-functionalized BODIPY
-
Azide-functionalized targeting moiety or drug
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO/t-BuOH mixture, or aqueous buffer)
Procedure:
-
Prepare stock solutions of the alkyne-BODIPY, azide-molecule, CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA).
-
In a reaction vial, mix the alkyne-BODIPY and a slight excess of the azide-molecule in the chosen solvent.
-
Add the copper(II) sulfate solution, followed by the ligand solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the conjugate using an appropriate method, such as column chromatography or HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT assay to evaluate the cytotoxicity of the this compound-drug conjugate.[12][13][14]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound-drug conjugate (and controls: free drug, unconjugated this compound)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound-drug conjugate, free drug, and unconjugated this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, functionalization, and in vitro evaluation of targeted this compound-drug conjugates.
Caption: Simplified signaling pathway of integrin αvβ3 targeted drug delivery leading to apoptosis.
Caption: Logical relationships in the design of targeted this compound-based drug delivery systems.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Pre-/post-functionalization in this compound metal complexes - antitumor and antibacterial activity of their glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AminoBODIPY Conjugates for Targeted Drug Delivery Systems and Real-Time Monitoring of Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conjugation of cRGD Peptide to Chlorophyll-a Based Photosensitizer (HPPH) Alters its Pharmacokinetics with Enhanced Tumor-Imaging and Photosensitizing (PDT) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heparin-paclitaxel conjugates as drug delivery system: synthesis, self-assembly property, drug release, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. atsbio.com [atsbio.com]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Asymmetric Dipyrrin Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of asymmetric dipyrrin ligands, which are crucial precursors for a wide range of applications, including the development of fluorescent probes, photosensitizers for photodynamic therapy, and catalysts. Two distinct and reliable methods are presented: the condensation of dissimilar pyrrolic precursors and the synthesis of an unsymmetrical dipyrromethane followed by oxidation.
Method 1: Modular Synthesis via Condensation of a 2,4-Diaryl-5-nitroso-pyrrole with a 2,4-Diarylpyrrole
This method offers a stepwise and highly modular approach to constructing asymmetric dipyrrins (or their aza-analogs), allowing for the precise introduction of different substituents on each pyrrolic unit. The general strategy involves the synthesis of two distinct 2,4-diarylpyrroles, nitrosation of one, and subsequent condensation with the other.
Experimental Protocol:
Part A: Synthesis of 2,4-Diaryl-1H-pyrrole Precursors
A versatile method for preparing the 2,4-diarylpyrrole building blocks starts from the corresponding chalcones (1,3-diarylpropenones).
-
Synthesis of 1,3-Diaryl-4-nitro-butan-1-ones:
-
Dissolve the 1,3-diarylpropenone (5 mmol) in methanol (50 mL).
-
Add diethylamine (2.6 mL, 25 mmol) and nitromethane (1.4 mL, 25 mmol).
-
Heat the mixture under reflux for 16 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the 1,3-diaryl-4-nitro-butan-1-one.
-
-
Synthesis of 2,4-Diaryl-1H-pyrroles:
-
To a solution of the 1,3-diaryl-4-nitro-butan-1-one in a 1:1 mixture of methanol and tetrahydrofuran (THF), add a solution of potassium hydroxide (KOH) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and acidify with sulfuric acid.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Remove the solvent and dissolve the residue in acetic acid.
-
Add ammonium acetate (NH₄OAc) and heat the mixture to 100°C for 1 hour.
-
Cool the reaction, pour into ice water, and extract the product.
-
Purify by column chromatography to obtain the 2,4-diaryl-1H-pyrrole.
-
Part B: Nitrosation of a 2,4-Diaryl-1H-pyrrole
-
Dissolve the 2,4-diaryl-1H-pyrrole in ethanol.
-
Add an aqueous solution of sodium nitrite (NaNO₂).
-
Slowly add aqueous hydrochloric acid (HCl) at room temperature and stir for 30 minutes.
-
The product, a 2,4-diaryl-5-nitroso-pyrrole, will precipitate from the solution.
-
Collect the solid by filtration and wash with water. The product can be further purified by column chromatography on alumina if necessary.
Part C: Condensation to form the Asymmetric this compound
-
Dissolve the 2,4-diaryl-5-nitroso-pyrrole (0.5 mmol) and a different 2,4-diaryl-1H-pyrrole (0.5 mmol) in a mixture of acetic acid (2.5 mL) and acetic anhydride (0.5 mL).
-
Heat the reaction mixture to 100°C for 1 hour, during which an intense color will develop.
-
Cool the mixture and pour it onto ice (20 mL).
-
Neutralize with 2 M sodium hydroxide (NaOH) (20 mL) and stir for 30 minutes.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by recrystallization or column chromatography to yield the asymmetric this compound.
Quantitative Data Summary for Method 1:
| Step | Reactants | Key Reagents | Solvent(s) | Temperature | Time | Yield |
| Part A1 | 1,3-Diarylpropenone, Diethylamine, Nitromethane | - | Methanol | Reflux | 16 h | Good |
| Part A2 | 1,3-Diaryl-4-nitro-butan-1-one | KOH, H₂SO₄, NH₄OAc | Methanol/THF, Acetic Acid | 100°C | 1 h | Good |
| Part B | 2,4-Diaryl-1H-pyrrole | NaNO₂, HCl | Ethanol/Water | Room Temp. | 30 min | High |
| Part C | 2,4-Diaryl-5-nitroso-pyrrole, 2,4-Diaryl-1H-pyrrole | - | Acetic Acid/Acetic Anhydride | 100°C | 1 h | Excellent |
Method 2: Synthesis of an Unsymmetrical Dipyrromethane Followed by Oxidation
This classic and widely used method involves the initial acid-catalyzed condensation of an aldehyde with an excess of pyrrole to form a dipyrromethane. To achieve asymmetry, a pre-formed unsymmetrical dipyrromethane is required, which is then oxidized to the corresponding this compound.
Experimental Protocol:
Part A: Synthesis of an Unsymmetrical 5-Aryl-dipyrromethane
This protocol is adapted from the Lindsey synthesis of dipyrromethanes.[1]
-
To a round-bottom flask, add the desired aryl aldehyde (e.g., 4-cyanobenzaldehyde, 10 mmol).
-
Add a large excess of pyrrole (e.g., 100 mmol, which also acts as the solvent).
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction should be monitored by thin-layer chromatography (TLC) to avoid the formation of porphyrinogen side products.
-
Quench the reaction by adding a base, such as a few drops of triethylamine (TEA) or by washing with a dilute aqueous sodium bicarbonate solution.
-
Remove the excess pyrrole by vacuum distillation.
-
The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure 5-aryl-dipyrromethane.
Part B: Oxidation of the Unsymmetrical Dipyrromethane to the this compound
-
Dissolve the purified 5-aryl-dipyrromethane (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (50 mL).
-
Add a stoichiometric amount of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (1 mmol).
-
Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the color change and TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or alumina. Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will yield the pure asymmetric this compound ligand.
Quantitative Data Summary for Method 2:
| Step | Reactants | Key Reagents/Catalyst | Solvent(s) | Temperature | Time | Yield |
| Part A | Aryl aldehyde, Pyrrole | Trifluoroacetic acid | Pyrrole (as solvent) | Room Temp. | 15-30 min | 40-60% |
| Part B | 5-Aryl-dipyrromethane | DDQ or p-chloranil | THF or DCM | Room Temp. | 1-2 h | 80-95% |
Visualization of Synthetic Workflows
Caption: General workflows for the synthesis of asymmetric this compound ligands.
Caption: Detailed experimental workflow for the modular condensation method.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Brominated Dipyrrins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of brominated dipyrrins. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of functionalized dipyrrin derivatives, which are precursors to BODIPY dyes and other valuable compounds in drug development and materials science.
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents onto the this compound core, allowing for the fine-tuning of their photophysical and chemical properties. This methodology is essential for creating novel fluorescent probes, photosensitizers, and other advanced materials.
General Principles
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide (in this case, a brominated this compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the brominated this compound, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.
Key Reaction Parameters and Optimization
Several factors can influence the efficiency and outcome of the Suzuki-Miyaura coupling of brominated dipyrrins. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired products.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts derived from palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as XPhos, are often effective.
-
Base: A base is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered for optimal results.
-
Solvent: The reaction is typically carried out in an organic solvent, often in the presence of water. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used. The solvent system should be able to dissolve the reactants and facilitate the catalytic cycle.
-
Temperature: The reaction temperature influences the reaction rate. While some couplings can proceed at room temperature, others may require heating to achieve a reasonable reaction time and yield. Temperatures typically range from room temperature to around 100 °C.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of brominated this compound derivatives (specifically BODIPY dyes) with various boronic acids, compiled from the scientific literature.
Table 1: Suzuki-Miyaura Coupling of Brominated BODIPY Derivatives
| Brominated BODIPY Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-BODIPY | 4-Nitrophenylboronic acid | - | - | - | - | - | - | 83 | |
| 2,6-Dibromo-BODIPY | 4-Nitrophenylboronic acid | - | - | - | - | - | - | Good | |
| 2,6-Dibromo-BODIPY | 4-(N,N-Dimethylamino)phenylboronic acid | - | - | - | - | - | - | Good | |
| BPin-substituted F-BODIPY | 4'-Bromoacetophenone | Pd₂(dba)₃ (4 mol%) | XPhos (12 mol%) | Cs₂CO₃ | Dioxane/H₂O | 50 | 5 | 50 | [1] |
| 3,5-Dichloro-BODIPY | Thiophene-2-cyclictriol boronate | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 70 | 24 | 35-51 | [2][3] |
Table 2: Photophysical Properties of Arylated BODIPY Products
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 2,6-Di(thien-2-yl)-BODIPY | 621 | 640 | 0.85 | [2] |
| 2,6-Di(5-methylthien-2-yl)-BODIPY | 632 | 651 | 0.75 | [2] |
| 2,6-Di(5-ethylthien-2-yl)-BODIPY | 636 | 655 | 0.72 | [2] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of brominated this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated BODIPY with an Arylboronic Acid
This protocol is adapted from procedures reported for the synthesis of functionalized BODIPY dyes.[2]
Materials:
-
Brominated BODIPY derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the brominated BODIPY (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., THF) followed by the degassed water via syringe. The typical solvent ratio is around 4:1 to 10:1 (organic solvent:water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 70-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to 24 hours depending on the substrates and conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure arylated this compound product.
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling of a Bromo-BODIPY
This protocol is based on a procedure for the expedient synthesis of arylated F-BODIPYs.[1]
Materials:
-
Bromo-substituted F-BODIPY (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Aryl halide (e.g., 4'-bromoacetophenone) (1.2 equiv)
-
Pd₂(dba)₃ (4 mol%)
-
XPhos (12 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Borylation Step: In a flame-dried Schlenk flask under an inert atmosphere, combine the bromo-substituted F-BODIPY (1.0 equiv), B₂Pin₂ (1.1 equiv), KOAc (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (6 mol%) in anhydrous 1,4-dioxane.
-
Heat the mixture at 110 °C for approximately 20-30 minutes, monitoring the formation of the BPin-substituted F-BODIPY intermediate by TLC.
-
Suzuki-Miyaura Coupling Step (One-Pot): After cooling the reaction mixture, add the aryl halide (1.2 equiv), additional Pd₂(dba)₃ (to a total of 4 mol%), additional XPhos (to a total of 12 mol%), Cs₂CO₃ (2.0 equiv), and degassed water.
-
Heat the reaction mixture at 50 °C for 5 hours or until the reaction is complete as monitored by TLC.
-
Workup and Purification: Follow the workup and purification procedures described in Protocol 1 to isolate the desired arylated F-BODIPY product.
Visualizations
References
Application Notes and Protocols for Self-Assembly of Dipyrrin-Based Supramolecular Structures
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the synthesis, self-assembly, and characterization of dipyrrin-based supramolecular structures, with a focus on their potential applications in drug development.
Introduction
This compound-based supramolecular structures are a class of self-assembled architectures formed through the coordination of this compound ligands with metal ions.[1][2][3] These structures, including helicates, macrocycles, and cages, have garnered significant interest due to their unique photophysical properties, such as high photostability and strong light absorption/emission, making them promising candidates for various applications in materials science and medicine.[3] In the context of drug development, their potential as photosensitizers in photodynamic therapy (PDT), as bioimaging agents, and as platforms for targeted drug delivery is particularly noteworthy.[4][5] This document outlines the fundamental protocols for the synthesis and characterization of these structures and provides an overview of their current and potential applications.
Synthesis of this compound Ligands and their Metal Complexes
The formation of this compound-based supramolecular structures begins with the synthesis of the this compound ligand, which is typically a multi-step process involving the synthesis of a dipyrromethane precursor followed by oxidation.
Experimental Protocol: Synthesis of meso-Aryl-Dipyrromethanes
This protocol describes the synthesis of a meso-substituted dipyrromethane, a common precursor for this compound ligands.[6][7]
Materials:
-
Appropriate aromatic aldehyde
-
Pyrrole (in large excess)
-
Trifluoroacetic acid (TFA) or Indium(III) chloride (InCl₃) as a catalyst[6]
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) in a large excess of pyrrole (e.g., 100 equivalents), using pyrrole as both the reactant and the solvent.[6]
-
Add a catalytic amount of TFA or InCl₃ to the solution at room temperature under a nitrogen atmosphere.[6]
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess pyrrole by vacuum distillation.
-
Dissolve the resulting residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a DCM/hexane mixture or by silica gel column chromatography to obtain the pure meso-substituted dipyrromethane.[6]
Experimental Protocol: Oxidation of Dipyrromethanes to Dipyrrins
This protocol details the oxidation of a meso-substituted dipyrromethane to the corresponding this compound.[5][8]
Materials:
-
meso-substituted dipyrromethane
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil as an oxidizing agent
-
Tetrahydrofuran (THF) or DCM
-
Silica gel for column chromatography
Procedure:
-
Dissolve the meso-substituted dipyrromethane (1 equivalent) in THF or DCM.
-
Add a solution of DDQ or p-chloranil (1-1.2 equivalents) in the same solvent dropwise to the dipyrromethane solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the formation of the intensely colored this compound by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound ligand.
Experimental Protocol: Synthesis of Bis(dipyrrinato)zinc(II) Complexes
This protocol describes the synthesis of a common class of this compound-metal complexes.[1][9]
Materials:
-
This compound ligand
-
Zinc(II) acetate dihydrate
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in DCM.
-
In a separate flask, dissolve zinc(II) acetate dihydrate (1 equivalent) in methanol.
-
Add the zinc acetate solution to the this compound solution with stirring.
-
Add a few drops of TEA to the reaction mixture to facilitate deprotonation of the this compound ligand.
-
Stir the reaction mixture at room temperature for several hours. The formation of the complex is often indicated by a color change.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain the bis(dipyrrinato)zinc(II) complex.[10]
Self-Assembly of Supramolecular Structures
The self-assembly of this compound-based supramolecular structures is typically achieved by reacting a multifunctional this compound ligand with a suitable metal ion under specific conditions.
Experimental Protocol: Self-Assembly of a Dinuclear Helicate
This protocol outlines the general procedure for the self-assembly of a double-stranded dinuclear helicate from a bis(this compound) ligand.[11]
Materials:
-
Bis(this compound) ligand
-
A metal salt with appropriate coordination geometry (e.g., Zn(OAc)₂, Cu(I) salt)
-
A suitable solvent system (e.g., chloroform/methanol)
Procedure:
-
Dissolve the bis(this compound) ligand in a suitable solvent such as chloroform.
-
Add a solution of the metal salt (e.g., Zn(OAc)₂) in a coordinating solvent like methanol to the ligand solution in a stoichiometric ratio (e.g., 2:2 ligand to metal for a dinuclear double helicate).
-
Stir the solution at room temperature or with gentle heating to facilitate the self-assembly process.
-
The formation of the helicate can be monitored by techniques such as UV-Vis or NMR spectroscopy.
-
Isolate the resulting helicate by slow evaporation of the solvent or by precipitation upon addition of a non-polar solvent like hexane.
-
The product can be further purified by recrystallization.
Experimental Protocol: Self-Assembly of a Supramolecular Macrocycle
This protocol describes the metal-templated self-assembly of a this compound-based macrocycle.[11][12][13][14]
Materials:
-
A this compound ligand designed with specific linking units (e.g., a bis(this compound) with a rigid linker)
-
A metal salt that promotes cyclic assembly (e.g., Zn(II), Pd(II))
-
A high-boiling point solvent or a solvent mixture that allows for thermodynamic equilibrium
Procedure:
-
Dissolve the this compound ligand and the metal salt in a suitable solvent in the desired stoichiometric ratio.
-
Heat the reaction mixture to allow for the reversible formation and breaking of coordination bonds, which enables the system to reach its thermodynamic minimum, often the macrocyclic structure.
-
Monitor the reaction by techniques like NMR or mass spectrometry to observe the formation of the desired macrocycle.
-
Slowly cool the reaction mixture to room temperature to crystallize the macrocyclic product.
-
Collect the crystals by filtration and wash with a suitable solvent.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound-based supramolecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the structure of the organic ligand and the overall symmetry of the supramolecular assembly.[15][16]
-
Diffusion-Ordered Spectroscopy (DOSY) can be used to determine the diffusion coefficient of the supramolecular species in solution, which is related to its size.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for determining the mass-to-charge ratio of the assembled structure, confirming its nuclearity and composition.[17]
UV-Visible and Fluorescence Spectroscopy:
-
These techniques are used to investigate the photophysical properties of the supramolecular assemblies, including their absorption and emission maxima, and to study guest-binding events.[18][19]
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the supramolecular architecture.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative this compound-based supramolecular structures.
Table 1: Photophysical Properties of Selected this compound Complexes
| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Excited-State Lifetime (τ) (ns) | Reference |
| Bis(dipyrrinato)zinc(II) | Toluene | ~500 | ~520 | 0.16 | - | [20] |
| Bis(dipyrrinato)zinc(II) | THF | ~500 | ~525 | 0.27 | 340 µs (triplet) | [20] |
| Iodo-substituted Bis(dipyrrinato)zinc(II) | Toluene | ~510 | ~530 | 0.62 (triplet yield) | - | [20] |
| (ArL)Zn(II) | Toluene | 535 | 585 | 0.67 | - | [10][21] |
| (ArL)Mn(II)Cl(THF) | Toluene | 549 | 605 | 0.04 | - | [10] |
| PODIPY 27 | - | - | - | 0.80 | - | [4][19] |
Table 2: Binding Constants of Supramolecular Cages
| Host | Guest | Solvent | Binding Constant (Ka) (M⁻¹) | Technique | Reference |
| FeII₄L₄ Cage | Tetraphenylborate | Acetonitrile | (2.33 ± 0.10) × 10³ | ¹H NMR | [22] |
| CoII₄L₄ Cage | Anions (e.g., Br⁻, I⁻) | Acetonitrile | No binding observed | ¹H NMR | [23] |
Applications in Drug Development
Photodynamic Therapy (PDT)
This compound-based structures, particularly those containing heavy atoms, can act as efficient photosensitizers for PDT.[5][18] Upon excitation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.[24][25]
Mechanism of Action in PDT:
-
Administration and Localization: The this compound-based photosensitizer is administered and preferentially accumulates in tumor tissue.
-
Light Activation: The tumor is irradiated with light of a wavelength corresponding to the absorption maximum of the photosensitizer.
-
Excitation and Intersystem Crossing: The photosensitizer absorbs a photon and is promoted to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁).
-
Energy Transfer and ROS Generation: The excited triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Cellular Damage and Apoptosis: Singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis and necrosis of the cancer cells.
Bioimaging
The inherent fluorescence of many this compound-based supramolecular structures makes them suitable for use as probes in cellular imaging.[5][12][23][26][27] By modifying the this compound ligand with specific targeting moieties, these fluorescent probes can be directed to particular subcellular organelles, allowing for their visualization using techniques like confocal microscopy.[27][28]
Protocol: Cellular Imaging with a this compound-Based Fluorescent Probe
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere overnight.
-
Probe Preparation: Dilute the stock solution of the this compound-based probe in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed medium or PBS to the cells and image them using a confocal microscope. Use the appropriate laser line for excitation and set the emission detector to collect the fluorescence from the this compound probe.
Interaction with Biological Macromolecules
This compound-based supramolecular structures, particularly helicates, have been shown to interact with DNA.[4] The rigid, chiral structure of a helicate can allow it to bind to specific DNA conformations, such as three-way junctions, potentially leading to the inhibition of DNA replication or transcription. This opens up possibilities for the development of novel anticancer agents. Further research is needed to elucidate the precise mechanisms of interaction and the downstream cellular consequences.
Logical Relationships in Supramolecular Structure Design
The design of this compound-based supramolecular structures with specific properties and functions relies on a set of logical relationships between the molecular components and the final assembly.
Conclusion
The self-assembly of this compound-based supramolecular structures offers a versatile platform for the development of novel therapeutic and diagnostic agents. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and application of these fascinating molecular architectures. Further investigations into their interactions with specific biological signaling pathways will be crucial for translating their potential into clinical applications.
References
- 1. rsc.org [rsc.org]
- 2. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 3. Functional Supramolecular Architectures of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. frontiersin.org [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical calculation of the NMR spin-spin coupling constants and the NMR shifts allow distinguishability between the specific direct and the water-mediated binding of a divalent metal cation to guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Luminescence from open-shell, first-row transition metal this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Substituent directed cellular imaging in the 800–850 nm range with BF2-azadipyrromethene fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
- 28. Protocols Archive - @abberior.rocks [abberior.rocks]
Application Notes and Protocols: Dipyrrin Complexes as Photosensitizers in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of dipyrrin complexes as photosensitizers in dye-sensitized solar cells (DSSCs). This compound-based dyes, including BODIPY (boron-dipyrromethene) and its derivatives, are a promising class of materials for photovoltaic applications due to their strong light absorption, high photostability, and the tunability of their electrochemical and photophysical properties through synthetic modification.[1][2]
Introduction to this compound Complexes in Solar Cells
Dye-sensitized solar cells (DSSCs) have emerged as a viable alternative to conventional silicon-based solar cells, offering advantages such as low-cost fabrication and good performance in various light conditions.[3][4] The photosensitizer, or dye, is a critical component of a DSSC, responsible for absorbing solar energy and initiating the process of converting light into electrical energy.[5][6]
This compound complexes, particularly BODIPY dyes, have been extensively investigated as photosensitizers in DSSCs.[1][2] Their core structure allows for facile functionalization at various positions, enabling the tuning of their absorption spectra and energy levels to optimize performance in a solar cell.[7] Strategic molecular engineering, often creating donor-π-acceptor systems, has been a key approach to improving the efficiency of these dyes.[1] While ruthenium complexes have historically dominated the field, this compound-based organic dyes offer the advantages of being metal-free (in the case of BODIPY), having high molar extinction coefficients, and more straightforward, cost-effective synthesis.[3][8]
Performance of this compound-Based Photosensitizers
The performance of a solar cell is characterized by several key parameters:
-
Power Conversion Efficiency (PCE %): The overall efficiency of converting light energy into electrical energy.
-
Short-Circuit Current Density (Jsc, mA/cm²): The maximum current density produced by the solar cell when the voltage across it is zero.
-
Open-Circuit Voltage (Voc, V): The maximum voltage produced by the solar cell when no current is flowing.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the ideality of the solar cell.
The following table summarizes the performance of various this compound-based photosensitizers in DSSCs.
| Photosensitizer | Semiconductor | Redox Couple | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| Copper(I) this compound Complex (with HL3) | TiO₂ | I⁻/I₃⁻ | 0.41 | - | - | - | [9][10] |
| Pyrazine-based TPPF | TiO₂ | I⁻/I₃⁻ | 2.64 | 5.69 | - | - | [5] |
| Porphyrin Dimer (YDD1) | TiO₂ | I⁻/I₃⁻ | 5.2 | - | - | - | [11] |
| Porphyrin (FL1) with Copper Complex | TiO₂ | Cu(I)/Cu(II) | 9.06 | - | 0.900 | - | [12] |
| Co-sensitized Porphyrins (FL1 and XY1B) | TiO₂ | Cu(I)/Cu(II) | 10.9 | - | 0.945 | - | [12] |
| Push-pull Porphyrin | TiO₂ | Co(II)/Co(III) | ~13 | - | - | - | [13] |
Note: A comprehensive dataset for Jsc, Voc, and FF is not always available in the cited literature for all listed photosensitizers.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based photosensitizer, the fabrication of a DSSC, and its characterization.
Synthesis of a this compound-Based Photosensitizer
The synthesis of this compound complexes can be adapted from various literature procedures.[1][14] Below is a generalized protocol for synthesizing a BODIPY dye functionalized for attachment to a TiO₂ surface, a common strategy in DSSC design.
Protocol: Synthesis of a Carboxy-Functionalized BODIPY Dye
-
Synthesis of the Dipyrromethane Precursor:
-
React an appropriate pyrrole derivative with an aromatic aldehyde bearing a protected carboxylic acid group (e.g., a methyl ester) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify the dipyrromethane by column chromatography.
-
-
Oxidation to the this compound:
-
Dissolve the purified dipyrromethane in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, and stir at room temperature.
-
The solution should develop a deep color, indicative of the this compound formation.
-
-
Complexation with Boron:
-
To the solution from the previous step, add a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the formation of the fluorescent BODIPY dye by TLC.
-
-
Deprotection of the Carboxylic Acid:
-
Hydrolyze the ester protecting group to reveal the carboxylic acid anchoring group. This is typically achieved by treating the BODIPY ester with a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the final carboxy-functionalized BODIPY dye and purify by column chromatography or recrystallization.
-
-
Characterization:
Fabrication of a Dye-Sensitized Solar Cell
The following protocol outlines the steps for constructing a DSSC using the synthesized this compound photosensitizer.[6][17]
Materials and Equipment:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
TiO₂ paste (nanocrystalline)
-
Squeegee or doctor blade
-
Hot plate or furnace
-
Synthesized this compound dye solution (e.g., in ethanol or a mixture of acetonitrile and tert-butanol)
-
Spacer material (e.g., Surlyn)
-
Counter electrode (platinum-coated FTO glass)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile)
-
Binder clips
Protocol:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste to the conductive side of an FTO slide using the doctor blade method to ensure a uniform thickness.
-
Dry the TiO₂ film at a moderate temperature (e.g., 125°C).
-
Sinter the TiO₂ film at high temperature (e.g., 450-500°C) for 30 minutes to ensure good particle-to-particle connection and remove organic binders. Let it cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into the this compound dye solution.
-
Allow the dye to adsorb onto the TiO₂ surface for a sufficient time (typically several hours to overnight) at room temperature. The film should develop a uniform color.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
-
-
Assembly of the Solar Cell:
-
Place a spacer (e.g., a thin Surlyn gasket) around the dye-sensitized area of the photoanode.
-
Heat the assembly to melt the spacer, creating a seal.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Offset the electrodes slightly to allow for electrical contact.
-
Clamp the two electrodes together with binder clips and heat again to seal the cell.
-
-
Electrolyte Injection:
-
Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.
-
The electrolyte will be drawn into the cell via capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip to prevent leakage and evaporation of the electrolyte.
-
Characterization of Solar Cell Performance
The photovoltaic performance of the fabricated DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight.
Equipment:
-
Solar simulator (e.g., AM 1.5G, 100 mW/cm²)
-
Source meter or a digital multimeter and a variable resistor
-
Computer for data acquisition
Protocol:
-
I-V Measurement:
-
Connect the fabricated solar cell to the source meter.
-
Place the cell under the solar simulator, ensuring the light is incident on the photoanode side.
-
Sweep the voltage from a negative value (reverse bias) to a value above the open-circuit voltage and measure the corresponding current.
-
Record the I-V data.
-
-
Data Analysis:
-
From the I-V curve, determine the key performance parameters:
-
Jsc: The current density at zero voltage.
-
Voc: The voltage at zero current.
-
PCE: Calculated using the formula: PCE (%) = (Jsc × Voc × FF) / Pin, where Pin is the power density of the incident light (e.g., 100 mW/cm²).
-
FF: Calculated using the formula: FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point on the I-V curve.
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement (Optional):
-
IPCE measurements can provide information about the wavelength-dependent efficiency of the solar cell.
-
This involves illuminating the cell with monochromatic light of varying wavelengths and measuring the resulting current.
-
Visualizations
Mechanism of Action
The following diagram illustrates the fundamental working principle of a dye-sensitized solar cell employing a this compound complex.
Caption: Working principle of a dye-sensitized solar cell (DSSC).
Experimental Workflow
The diagram below outlines the general workflow for the development and testing of this compound-based solar cells.
Caption: Experimental workflow for this compound-based DSSC research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BODIPYs for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Engineering of Photosensitizers for Solid‐State Dye‐Sensitized Solar Cells: Recent Developments and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based sensitizers for dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Neutral copper(I) this compound complexes and their use as sensitizers in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of diporphyrin sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular engineering of porphyrin dyes and copper complexes for enhanced dye regeneration toward high-performance dye-sensitized solar cells using copper(i/ii) redox shuttles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Porphyrins as excellent dyes for dye-sensitized solar cells: recent developments and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mro.massey.ac.nz [mro.massey.ac.nz]
- 16. This compound complexes as dyes for dye-sensitised solar cells : a thesis submitted in partial fulfilment of the requirements for the degree of Masters in Science in Chemistry at Massey University, Palmerston North, New Zealand [mro.massey.ac.nz]
- 17. www3.nd.edu [www3.nd.edu]
Troubleshooting & Optimization
avoiding aggregation-induced quenching in dipyrrin dyes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dipyrrin dyes, focusing on the common issue of aggregation-induced quenching (AIQ).
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Quenching (AIQ) and why does it occur with this compound dyes?
Aggregation-Induced Quenching (AIQ), also known as Aggregation-Caused Quenching (ACQ), is a phenomenon where fluorescent dyes that are highly emissive in dilute solutions become weakly fluorescent or non-emissive at high concentrations, in the solid state, or in poor solvents[1][2][3]. This occurs because the planar, π-conjugated structures of many this compound dyes, such as BODIPYs, tend to stack together through intermolecular π–π interactions[1][2]. This close proximity creates new non-radiative decay pathways for the excited state, causing energy to be lost as heat instead of being emitted as light, which significantly reduces fluorescence intensity[1][][5].
Q2: My this compound dye's fluorescence is much weaker than expected. How can I confirm if AIQ is the cause?
Several experimental techniques can help you determine if the observed fluorescence quenching is due to aggregation:
-
Solvent Study: Perform a solvent titration experiment. Dissolve your dye in a "good" solvent where it is highly soluble and fluorescent (e.g., THF, Dichloromethane). Then, gradually add a "poor" solvent (e.g., water for hydrophobic dyes) in which the dye is less soluble[6]. If AIQ is the cause, you will observe a decrease in fluorescence intensity as the percentage of the poor solvent increases[6][7].
-
UV-Vis Spectroscopy: Aggregation often leads to characteristic changes in the absorption spectrum. The formation of "H-aggregates" (face-to-face stacking) typically results in a blue shift (hypsochromic shift) of the main absorption band[8]. The formation of "J-aggregates" (head-to-tail stacking) results in a red-shifted, narrow absorption band[9]. Observing these shifts as you change solvent composition or concentration is a strong indicator of aggregation[10].
-
Concentration Dependence Study: Measure the fluorescence intensity of your dye at various concentrations in the same solvent. A non-linear relationship where the emission intensity per molecule decreases significantly at higher concentrations points towards AIQ[10].
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of nano- to micro-scale aggregates in solution and measure their size distribution[6].
-
Fluorescence Lifetime Measurements: Dynamic quenching mechanisms shorten the excited-state lifetime, while static quenching (formation of a non-fluorescent ground-state complex) typically does not[][11]. AIQ is a form of static quenching, so you would expect to see a decrease in fluorescence intensity without a significant change in the fluorescence lifetime of the remaining monomeric species[].
Q3: What are the primary strategies to prevent or minimize AIQ in my experiments?
There are two main approaches to combat AIQ: molecular design and environmental control.
1. Molecular Design & Synthesis:
-
Introduce Steric Hindrance: Attaching bulky substituents to the this compound core is a highly effective strategy[][12]. These groups physically prevent the dye molecules from getting close enough to form π-π stacks[][6]. For example, adding bulky groups at the meso-position (5-position) or nearby alpha/beta positions of the BODIPY core can significantly reduce aggregation[][13][14].
-
Create Aggregation-Induced Emission (AIE) Dyes: A more advanced strategy is to design molecules that do the opposite of AIQ—they become more emissive upon aggregation. This is achieved by incorporating molecular rotors (like tetraphenylethylene, TPE) into the dye structure. In solution, these rotors dissipate energy non-radiatively through intramolecular motion. In the aggregated state, this motion is restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy as fluorescence[2][15].
2. Environmental & Experimental Control:
-
Lower Concentration: Whenever possible, work at lower dye concentrations to increase the average distance between molecules[6][16].
-
Solvent Selection: Choose solvents that fully solvate the dye molecule, preventing it from self-associating. For hydrophobic dyes, polar solvents like water can promote aggregation, whereas non-polar organic solvents are often better choices[17].
-
Use of Surfactants: For applications in aqueous media, encapsulating the dye in micelles by adding a surfactant (above its critical micelle concentration) can physically isolate the dye molecules from each other[18].
-
Incorporate into a Polymer Matrix: Dispersing the dye within a solid polymer matrix is another way to physically separate the molecules and prevent quenching in solid-state applications[18][19].
Q4: My application requires a high dye concentration in an aqueous buffer. What is the best course of action?
This is a challenging but common scenario. Consider these options:
-
Synthesize or Purchase a Water-Soluble, Aggregation-Resistant Dye: The most robust solution is to use a this compound dye specifically designed for aqueous environments. This often involves attaching hydrophilic groups (like PEGs) to increase water solubility and bulky groups to prevent π-π stacking[20].
-
Host-Guest Chemistry: Use host molecules like cyclodextrins to encapsulate individual dye molecules. This creates a protective cavity that prevents the dye from interacting with other dye molecules, thus preserving its fluorescence[18].
-
Formulate with Surfactants: As mentioned, adding a surfactant like SDS or Triton X-100 to your buffer can create micelles that encapsulate the hydrophobic dye, preventing aggregation and maintaining fluorescence in the aqueous phase[18].
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solutions & Verification Steps |
| Low fluorescence signal, especially at high concentrations or in polar solvents. | Aggregation-Induced Quenching (AIQ) due to π-π stacking. | 1. Dilute the Sample: Check if the fluorescence signal per mole increases upon dilution. 2. Perform a Solvent Study: Add a "good" solvent to your sample; if fluorescence recovers, AIQ is likely. 3. Check UV-Vis Spectrum: Look for a blue-shift (H-aggregation) or a sharp, red-shifted peak (J-aggregation) compared to the spectrum in a dilute, "good" solvent[8][10]. |
| Fluorescence signal is unstable or decreases over time. | Gradual aggregation and precipitation of the dye from the solution. | 1. Improve Solubility: Add a co-solvent or use a surfactant to keep the dye solubilized. 2. Verify with DLS: Use Dynamic Light Scattering to monitor the formation of aggregates over time. 3. Filter the Solution: Use a 0.22 µm filter to remove any existing aggregates before measurement, though this doesn't prevent new ones from forming. |
| Absorption spectrum is broadened and/or blue-shifted. | Formation of H-aggregates.[8] | This confirms a specific type of aggregation. Use strategies to break up aggregates, such as adding bulky substituents to the dye design, lowering the concentration, or changing the solvent system[]. |
| Unexpected red-shifted emission peak appears. | Formation of excimers (excited-state dimers) or J-aggregates. | This is another sign of aggregation. While J-aggregates can sometimes be fluorescent, they alter the photophysical properties. If this is undesirable, employ strategies to prevent aggregation[6]. |
Quantitative Data Summary: Impact of Steric Hindrance
Introducing bulky groups to prevent π-π stacking dramatically improves the photophysical properties of this compound dyes by inhibiting the non-radiative decay pathways that cause quenching. The table below compares boron-dipyrrin complexes with a non-hindered phenyl group at the meso-position to those with bulky, sterically hindered groups.
| Compound | Meso-Substituent | Dihedral Angle¹ | Fluorescence Quantum Yield (ΦF)² | Excited-State Lifetime (τ)² |
| Non-Hindered | Phenyl | ~60° | ~0.06 | ~500 ps |
| Non-Hindered | 4-tert-butylphenyl | ~60° | ~0.06 | ~500 ps |
| Sterically Hindered | o-tolyl | ~85° | ~0.90 | ~6 ns |
| Sterically Hindered | Mesityl | ~80° | ~0.90 | ~6 ns |
¹Angle between the meso-aryl ring and the this compound framework. A larger angle indicates more steric hindrance, forcing the ring out of plane and preventing stacking.[13][14] ²Data shows that sterically hindered analogues exhibit approximately 15 times higher fluorescence yields and over 10 times longer excited-state lifetimes, demonstrating the successful mitigation of quenching.[13][14]
Key Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered BODIPY Dye
This protocol is a general guide for synthesizing a BODIPY dye with a bulky meso-substituent (e.g., mesityl) to prevent aggregation. The synthesis involves three main steps: dipyrromethane formation, oxidation to a this compound, and complexation with boron.
Materials:
-
Mesitylaldehyde (or other sterically bulky aldehyde)
-
2,4-Dimethylpyrrole
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
Step 1: Synthesis of 5-(Mesityl)dipyrromethane
-
Dissolve mesitylaldehyde (1 equivalent) and 2,4-dimethylpyrrole (~2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dipyrromethane. This product is often used in the next step without extensive purification.
-
-
Step 2: Oxidation to the this compound
-
Dissolve the crude dipyrromethane from Step 1 in dry THF or DCM.
-
Add a solution of DDQ (1 equivalent) in the same solvent dropwise at room temperature[21]. The solution should turn a deep red color, indicating the formation of the this compound[21].
-
Stir for 30-60 minutes after the addition is complete.
-
-
Step 3: Complexation with Boron Trifluoride
-
To the this compound solution from Step 2, add an excess of a non-nucleophilic base, such as TEA or DIPEA (~5-10 equivalents).
-
Slowly add an excess of BF₃·OEt₂ (~5-10 equivalents).
-
Stir the reaction at room temperature for at least 1-2 hours. The solution will typically become brightly fluorescent.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final BODIPY dye using column chromatography on silica gel.
-
Protocol 2: Characterizing Aggregation by Solvent Titration Spectroscopy
This protocol allows you to confirm and quantify the AIQ effect in a this compound dye.
Materials:
-
Your this compound dye
-
A "good" solvent (e.g., THF, acetonitrile)
-
A "poor" solvent (e.g., deionized water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your dye in the "good" solvent (e.g., 1 mM in THF).
-
Prepare Initial Sample: In a cuvette, prepare a dilute solution of the dye from the stock solution in the "good" solvent (e.g., 10 µM). The concentration should be low enough that the dye exists primarily as a monomer.
-
Initial Measurement: Record the UV-Vis absorption spectrum and the fluorescence emission spectrum (exciting at or near the absorption maximum) of this initial sample. This is your 0% "poor" solvent reference.
-
Titration: Incrementally add small, precise volumes of the "poor" solvent to the cuvette. For example, add water to the THF solution to create mixtures with 10%, 20%, 30%, ..., 90% water content (fₒ). Mix well after each addition.
-
Measure at Each Step: After each addition of the "poor" solvent, record the full UV-Vis and fluorescence spectra.
-
Data Analysis:
-
Plot Absorption Spectra: Overlay all absorption spectra. Look for a decrease in the main monomer peak and the appearance of a new, blue-shifted (H-aggregate) or red-shifted (J-aggregate) band.
-
Plot Fluorescence Intensity: Plot the maximum fluorescence intensity as a function of the percentage of the "poor" solvent. A sharp decrease in intensity after a certain percentage is a clear sign of aggregation-induced quenching.
-
Diagrams and Workflows
Caption: Causes of Aggregation-Induced Quenching (AIQ) and corresponding mitigation strategies.
Caption: Troubleshooting workflow for diagnosing Aggregation-Induced Quenching (AIQ).
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress of BODIPY Dyes With Aggregation-Induced Emission [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of BODIPY J-aggregates with absorption maxima beyond 1200 nm for biophotonics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Control of the Photodynamics of Boron-Dipyrrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 16. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid-phase fluorescent BODIPY–peptide synthesis via in situ this compound construction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Dipyrrins
Welcome to the technical support center for the purification of synthetic dipyrrins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.
Troubleshooting Guide
The purification of synthetic dipyrrins can present several challenges. This guide outlines common problems, their potential causes, and recommended solutions.
Common Purification Problems and Solutions
| Problem | Potential Causes | Recommended Solutions & Protocols |
| Low Yield of Dipyrrin | - Pyrrole Polymerization: Acid catalysts like TFA can promote the formation of unwanted pyrrole polymers, which appear as a blackish tar.[1] - Steric Hindrance: Bulky substituents on the pyrrole rings can hinder the condensation reaction.[1] - Incomplete Oxidation: The dipyrromethane intermediate may not be fully oxidized to the this compound.[2] | - Control Reaction Conditions: Use highly diluted reaction mixtures and add the acid catalyst slowly.[1] Working under an inert atmosphere (e.g., bubbling nitrogen) during acid addition can also improve the yield of the dipyrromethane intermediate.[1] - Water Scavenging: Add an anhydrous salt like tetrabutylammonium chloride (5-10 mol%) to act as a water scavenger, which can suppress the formation of pyrrole polymers.[1] - Ensure Complete Oxidation: Use a sufficient amount of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] Monitor the reaction by TLC or mass spectrometry to confirm the disappearance of the dipyrromethane starting material. |
| Product Degradation on Silica/Alumina Column | - Acid Sensitivity: Dipyrrins can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation on the column.[3] - Hydration: In the presence of trace acid and water, dipyrrins can undergo hydration at the meso-position to form colorless meso-hydroxydipyrromethanes.[4] - Light and Heat Sensitivity: Some this compound compounds are sensitive to light and heat, which can cause degradation during long purification processes.[3] | - Use Neutral or Basic Stationary Phase: Employ neutral or basic alumina for column chromatography.[3] Alternatively, Florisil can be a good option for free-base dipyrrins.[3] - Deactivate Silica Gel: If silica must be used, it can be deactivated by pre-eluting the column with a solvent system containing 1-3% triethylamine.[5] - Work Efficiently and Protect from Light: Minimize the time the this compound is on the column and shield the flask and column from light with aluminum foil.[3] Store purified products in the freezer.[3] |
| Multiple Spots on TLC After Column Chromatography | - On-Column Degradation: As mentioned above, the this compound may be degrading on the stationary phase.[3] - Presence of Isomers: The synthesis may produce isomers, such as N-confused dipyrromethanes, which can be difficult to separate.[6] | - 2D TLC Analysis: Run a 2D TLC to determine if the compound is degrading on the TLC plate itself (which can be indicative of column degradation).[3] - Alternative Purification Methods: If column chromatography proves problematic, consider recrystallization or acid-base extraction.[7][8] |
| Difficulty Removing Starting Materials/Byproducts | - Similar Polarity: The desired this compound may have a similar polarity to starting materials (e.g., excess pyrrole, aldehyde) or byproducts, making separation by column chromatography difficult.[9][10] | - Acid-Base Extraction: Utilize acid-base extraction to separate the basic this compound from neutral or acidic impurities.[8][11] - Recrystallization: This is a powerful technique for purifying solid compounds and can effectively remove impurities.[12][13] |
| Color Fading During Purification | - Hydration: The red-orange color of the this compound fading to a colorless compound during silica gel chromatography is a classic sign of hydration to the meso-hydroxydipyrromethane.[4] | - Avoid Acidic Conditions: As this is an acid-catalyzed process, avoiding acidic conditions during purification is crucial.[4] - Regeneration with Metal Ions: The color can often be regenerated by treating the colorless compound with a metal salt, such as ZnCl2, which facilitates the elimination of water.[4] |
Experimental Protocols
Detailed Methodology: Column Chromatography (Neutral Alumina)
-
Slurry Preparation: Prepare a slurry of neutral alumina in the chosen non-polar eluent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the column and allow the alumina to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the alumina.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. For less soluble compounds, a "dry loading" technique can be used: adsorb the crude product onto a small amount of alumina, evaporate the solvent, and then carefully add the solid to the top of the column.[3][5]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[14] Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent under reduced pressure.
Detailed Methodology: Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot.[12][13][15] Common solvent pairs for recrystallization of dipyrrins include dichloromethane/methanol or dichloromethane/hexane.[14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[15]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[12] The solution should then be hot filtered to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature.[16] Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[17] Allow the crystals to dry completely.
Detailed Methodology: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.[11]
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 0.1 N HCl).[4] The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers.
-
Neutralization and Back-Extraction: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate) to deprotonate the this compound.[8] Then, extract the neutral this compound back into an organic solvent.[18]
-
Washing and Drying: Wash the organic layer containing the purified this compound with brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product a colorless solid instead of the expected colored compound?
A1: This is a common issue caused by the hydration of the this compound at the meso-position, forming a colorless meso-hydroxydipyrromethane.[4] This reaction is often catalyzed by trace amounts of acid, especially during silica gel chromatography.[4]
Q2: Can I use silica gel for the column chromatography of dipyrrins?
A2: While it is possible, it is often not recommended due to the acidic nature of silica gel, which can cause degradation or hydration of the this compound.[3][4] If silica gel must be used, it is advisable to deactivate it with a base like triethylamine first.[5] Neutral or basic alumina is generally a safer choice.[3]
Q3: What are the common impurities in a synthetic this compound reaction?
A3: Common impurities include unreacted starting materials (pyrroles and aldehydes), byproducts from intra-pyrrole crossing, the oxidant (e.g., DDQ) and its derivatives, and pyrrole polymers.[1][9]
Q4: My this compound seems to be degrading on the column. What can I do to minimize this?
A4: To minimize degradation, work quickly, protect your column and flasks from light with aluminum foil, and consider using a less aggressive stationary phase like neutral alumina or Florisil.[3] Running the purification at a lower temperature, if feasible, can also help.
Q5: How can I improve the yield of my this compound synthesis?
A5: To improve yields, use highly diluted reaction conditions, add the acid catalyst slowly, and work under an inert atmosphere to suppress the formation of pyrrole polymers.[1] The addition of a water scavenger can also be beneficial.[1]
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common this compound purification challenges.
Caption: Troubleshooting workflow for synthetic this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. WO2004109768A2 - Methods and intermediates for the synthesis of this compound-substituted porphyrinic macrocycles - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Solid-phase fluorescent BODIPY–peptide synthesis via in situ this compound construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Recrystallization [sites.pitt.edu]
- 13. mt.com [mt.com]
- 14. rsc.org [rsc.org]
- 15. athabascau.ca [athabascau.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
improving the quantum yield of dipyrrin-based fluorophores
Technical Support Center: Dipyrrin-Based Fluorophores
Welcome to the technical support center for this compound-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the quantum yield of your this compound-based compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorophore has a very low quantum yield. What are the common causes?
A1: Low quantum yield in this compound-based fluorophores typically stems from several key factors that promote non-radiative decay pathways (processes that release energy as heat instead of light). The most common causes include:
-
Structural Flexibility: Free rotation around the meso-aryl group or flexibility in the this compound backbone can lead to energy loss through molecular vibrations.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the energy levels of the excited state, sometimes promoting non-radiative decay. A mismatch between the fluorophore's properties and the solvent environment is a frequent issue.[3][4][5]
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in certain solvents, this compound molecules can stack together (aggregate). This π–π stacking often creates new non-radiative decay pathways, effectively quenching fluorescence.[6][7]
-
Inefficient Metal Complexation: For metallodipyrrins, the stoichiometry and geometry of the metal complex are critical. For instance, homoleptic bis- or tris-complexes (ML2, ML3) often exhibit weak fluorescence, whereas heteroleptic mono-dipyrrinates (MLX) are typically strongly fluorescent.[8]
-
Presence of Quenching Groups: Certain substituents, particularly those with heavy atoms (like iodine or bromine) or specific functionalities (like a formyl group), can promote intersystem crossing to the triplet state or other quenching mechanisms.[9][10][11]
Q2: How can I increase the quantum yield by modifying the molecular structure?
A2: Strategic molecular design is the most powerful tool for enhancing quantum yield. Key strategies include:
-
Increasing Structural Rigidity: This is one of the most effective methods. By restricting molecular motion, you reduce the energy lost to vibrations. This can be achieved by:
-
Introducing bulky substituents (e.g., mesityl groups) at the meso-position to restrict rotation of the aryl ring.[1][2]
-
Fusing rings to the this compound core to create a more planar and rigid structure.[1][2]
-
Using the Thorpe-Ingold effect by adding gem-dimethyl groups on the methylene bridge.[1][2]
-
-
Metal Complexation: Complexing the this compound ligand with a metal ion like Zn(II) or B(III) (as in BODIPY dyes) rigidifies the structure and often leads to a dramatic increase in quantum yield.[8][] The formation of heteroleptic mono-dipyrrinate complexes is particularly effective.[8]
-
Tuning Electronic Properties: Adding electron-donating groups to the this compound core can sometimes enhance fluorescence, although the effect is highly dependent on the position and the overall molecular structure.[2]
-
Extending π-Conjugation: While extending the π-system often leads to a desirable red-shift in emission, it can also increase quantum yield if the modification enhances overall structural rigidity.[1]
Q3: My compound's fluorescence is highly dependent on the solvent. How do I choose the right solvent?
A3: The phenomenon where absorption and emission spectra change with solvent polarity is known as solvatochromism. The quantum yield can also be strongly affected.
-
Polarity Matching: Dipolar fluorophores are often more emissive in polar solvents, which can stabilize the excited state.[3][5] Conversely, non-polar dyes may perform better in non-polar environments.
-
Viscosity: More viscous solvents can physically hinder the molecular rotations and vibrations that lead to non-radiative decay, thereby increasing quantum yield.
-
Protic vs. Aprotic Solvents: Protic solvents (like ethanol or water) can form hydrogen bonds with the fluorophore, which may either enhance or quench fluorescence depending on the specific molecular structure. For some fluorescein derivatives, ethanol has been shown to increase quantum efficiency significantly.[5]
-
Troubleshooting Steps: Experimentally test a range of solvents with varying polarity, viscosity, and protic/aprotic properties (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, DMSO, ethanol). This empirical approach is often the most effective way to find the optimal solvent for your specific compound.
Q4: I observe a decrease in fluorescence intensity at higher concentrations. What is happening and how can I fix it?
A4: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[7] When fluorophores get too close, they form non-fluorescent aggregates.
-
Work at Lower Concentrations: The simplest solution is to reduce the working concentration of your fluorophore.
-
Improve Solubility: Modify the this compound structure to improve its solubility in the target medium. For aqueous applications, this can be achieved by adding hydrophilic groups like polyethylene glycol (PEG), carboxylic acids, or dendrons.[8]
-
Introduce Bulky Groups: Incorporating sterically bulky groups can physically prevent the dye molecules from stacking, thus inhibiting aggregation.
-
Use Surfactants: In some cases, adding a small amount of a non-denaturing detergent (e.g., Tween-20, CHAPS) can help solubilize aggregates.[13]
-
Explore Aggregation-Induced Emission (AIE): For certain applications, you can intentionally design fluorophores that are non-emissive as single molecules but become highly fluorescent upon aggregation. This AIE effect is achieved by incorporating molecular rotors, like tetraphenylethene, into the structure.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues related to low quantum yield.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low fluorescence in all tested solvents. | Inherent Structural Flexibility: The molecule has too many degrees of freedom, leading to efficient non-radiative decay. | 1. Increase Rigidity: Synthesize derivatives with bulky meso-substituents (e.g., mesityl) or fused rings.[1][2]2. Metal Complexation: Form a metal complex, such as a BODIPY (with BF₂) or a Zn(II) complex, to lock the conformation.[8] |
| Fluorescence is strong in viscous solvents (e.g., glycerol) but weak in non-viscous ones (e.g., acetonitrile). | Rotation/Vibration-Based Quenching: Low viscosity allows for rapid molecular motions that quench the excited state. | 1. Confirm Hypothesis: This behavior strongly supports the need for structural rigidification.2. Modify Structure: See "Increase Rigidity" above. For applications, consider embedding the dye in a rigid matrix or polymer. |
| Fluorescence intensity decreases as concentration increases. | Aggregation-Caused Quenching (ACQ): Molecules are stacking and forming non-emissive dimers or larger aggregates.[6] | 1. Reduce Concentration: Perform experiments in more dilute solutions.2. Improve Solubilization: Add solubilizing groups (e.g., PEG) to the fluorophore periphery.[8]3. Add Steric Hindrance: Introduce bulky groups to prevent π-stacking. |
| Adding a substituent dramatically quenched the fluorescence (e.g., adding -CHO or -I). | Introduction of a Quenching Moiety: The new group is promoting non-radiative decay, such as intersystem crossing (heavy atom effect) or photoinduced electron transfer (PeT).[9][10][11][14] | 1. Analyze the Substituent: Avoid heavy atoms (Br, I) unless triplet state formation is the goal (e.g., for PDT).[15][16]2. Re-evaluate Electronic Effects: A substituent like a formyl group (-CHO) can uniquely alter electronic properties to cause quenching.[9] Consider replacing it with an ester or other group. |
| Free-base this compound is non-fluorescent, but becomes fluorescent upon adding a metal salt. | Lack of Rigidity & Conformation: The free-base ligand is flexible. Metal coordination locks it into a fluorescent, planar conformation. | This is the expected and desired behavior for many this compound-based sensors. Optimize the metal-to-ligand ratio and choice of counter-ion to favor the formation of highly fluorescent mono-complexes (MLX).[8] |
Quantitative Data: Substituent and Solvent Effects
The following table summarizes quantum yield (ΦF) data for illustrative this compound derivatives to highlight the impact of structural and environmental changes.
| Compound Type | Modification/Solvent | ΦF (%) | Key Takeaway | Reference |
| Metal Complex | Zn(II) Complex | up to 67% | Metal coordination significantly enhances quantum yield by increasing rigidity. | [10] |
| Free-Base this compound | Halogenation (with heavy halogens) | Quenched | Heavy atoms decrease fluorescence by promoting intersystem crossing. | [10] |
| Dipyrrinone | N,N'-carbonyl bridge | 32 - 92% | Bridging the core increases rigidity and leads to strong fluorescence. | [17] |
| Dipyrrinone | Addition of 9-CHO substituent | ~0.1% | A single substituent can introduce a powerful quenching pathway. | [9] |
| Merocyanine Dye | Methylcyclohexane (MCH) | ~1% | Solvent polarity has a profound impact on quantum yield for dipolar dyes. | [3] |
| Merocyanine Dye | Dimethyl sulfoxide (DMSO) | 67% | A more polar solvent stabilizes the excited state, increasing fluorescence. | [3] |
Experimental Protocols
Protocol 1: General Method for Improving Quantum Yield via Zn(II) Complexation
This protocol describes a general method to test the effect of zinc complexation on the fluorescence of a novel this compound ligand.
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of your free-base this compound ligand in an appropriate organic solvent (e.g., acetonitrile or DMF).
-
Prepare a 10 mM stock solution of Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate (Zn(OAc)₂) in the same solvent.
-
-
Titration Experiment:
-
In a quartz cuvette, prepare a dilute solution of the this compound ligand from the stock solution (e.g., 10 µM).
-
Measure the initial absorbance and fluorescence spectra of the free-base ligand. For fluorescence, excite at the absorbance maximum (λmax) and record the emission spectrum.
-
Add small aliquots of the Zn(II) salt solution (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 equivalents relative to the this compound).
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
Measure the absorbance and fluorescence spectra after each addition.
-
-
Analysis:
-
Observe the changes in the absorbance spectrum. Successful complexation is often indicated by a sharpening of the absorption band and a bathochromic (red) shift.[8]
-
Monitor the fluorescence intensity. A significant increase in fluorescence intensity upon adding the zinc salt indicates that complexation enhances the quantum yield.
-
Plot the fluorescence intensity at the emission maximum versus the number of Zn(II) equivalents to determine the stoichiometry of the brightest complex.
-
Protocol 2: Standard Method for Relative Quantum Yield Measurement
This protocol uses a well-characterized fluorescent standard to determine the quantum yield of your sample.
-
Selection of a Standard:
-
Choose a standard with an emission range that overlaps with your sample. Common standards include Quinine Sulfate (in 0.1 M H₂SO₄, ΦF ≈ 0.54) or Fluorescein (in 0.1 M NaOH, ΦF ≈ 0.95).
-
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
-
Measurements:
-
Measure the UV-Vis absorbance spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Calculate the quantum yield (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * ( Isample / Istd ) * ( Astd / Asample ) * ( ηsample² / ηstd² )
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts "sample" and "std" refer to your sample and the standard, respectively.
-
Visual Guides
References
- 1. tandfonline.com [tandfonline.com]
- 2. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luminescence from open-shell, first-row transition metal this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Functional Supramolecular Architectures of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent strategies to improve boron dipyrromethene (BODIPY) for photodynamic cancer therapy: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strongly fluorescent dipyrrinones - substituent effects | Semantic Scholar [semanticscholar.org]
managing acid sensitivity of dipyrrin compounds during synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dipyrrin compounds, with a specific focus on managing their inherent sensitivity to acidic conditions.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter during the synthesis and purification of this compound compounds.
Q1: My characteristically colored this compound solution became colorless during aqueous workup or silica gel chromatography. What is happening and how can I reverse it?
A: This is a common issue caused by the acid-catalyzed addition of water across the meso-bridge of the this compound. In the presence of even trace amounts of acid, the this compound free-base is protonated to form a this compound cation.[1] This cation is in equilibrium with a colorless meso-hydroxydipyrromethane.[1] Standard silica gel can be acidic enough to catalyze this hydration, leading to the disappearance of color.[1][2]
Troubleshooting Steps:
-
Avoid Acid: During workup, use mild aqueous bases like sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.[1]
-
Deactivate Silica Gel: Before chromatography, neutralize the silica gel by preparing a slurry in your eluent and adding 0.1-1% (v/v) of a volatile base like triethylamine.[3]
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases such as basic or neutral alumina, or Florisil, which are often more compatible with sensitive this compound ligands.[2]
-
Reversal: The hydration process is often reversible. If you have isolated the colorless meso-hydroxydipyrromethane, you can regenerate the this compound chromophore by forming a metal complex (e.g., with Zn²⁺) which facilitates the elimination of water. The metal can then be removed carefully under neutral or basic conditions to recover the pure, colored free-base this compound.[1]
Q2: My reaction to form a trans-A₂B₂-porphyrin from a dipyrromethane and an aldehyde is producing a scrambled mixture of porphyrins. How can I prevent this?
A: This phenomenon, known as "scrambling," is caused by the acid-induced cleavage (acidolysis) of the starting dipyrromethane.[4] The resulting fragments can recombine in various orientations, leading to a mixture of porphyrin products instead of the single desired trans-isomer. This issue is more significant with sterically unhindered dipyrromethanes.[4]
Troubleshooting Steps:
-
Use Hindered Substrates: Employing sterically hindered dipyrromethanes, such as those with meso-mesityl groups, can prevent scrambling as they are more resistant to acidolysis.[4]
-
Control Reaction Conditions: While certain "low-scrambling" conditions can suppress the reaction of cleaved fragments, they may also inhibit the overall condensation reaction, leading to very low porphyrin yields.[4] Careful optimization of the acid catalyst concentration and reaction time is critical.
-
Protecting Group Strategy: An alternative approach is to use a protecting group on one of the pyrrole nitrogens to prevent acid-catalyzed side reactions.
Q3: My this compound synthesis has very low yields and produces a significant amount of black, insoluble polymer. How can I optimize the reaction?
A: Low yields and the formation of polypyrrolic tars are often due to excessive pyrrole protonation and polymerization, which is promoted by strong acidic conditions and the presence of water.[5] Water can be generated during the condensation of the pyrrole and aldehyde, increasing the effective acidity of catalysts like trifluoroacetic acid (TFA).[5]
Troubleshooting Steps:
-
High Dilution: Running the reaction under highly diluted conditions can disfavor intermolecular polymerization reactions.[5]
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) helps prevent oxidative side reactions. Bubbling nitrogen through the reaction mixture during the addition of TFA has been shown to improve yields.[5]
-
Slow Addition of Catalyst: Add the acid catalyst slowly and controllably to maintain a low instantaneous concentration, minimizing unwanted side reactions.[5]
-
Use a Water Scavenger: Add 5-10 mol% of an anhydrous salt like tetrabutylammonium chloride. This hygroscopic salt acts as a water scavenger, preventing the reaction medium from becoming overly acidic and suppressing tar formation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the acid sensitivity of dipyrrins?
A: Dipyrrins are highly conjugated systems that are readily protonated at one of the pyrrolic nitrogen atoms in the presence of acid.[1] This protonation forms a delocalized cation, which activates the meso-carbon position, making it susceptible to nucleophilic attack by species like water.[1] This leads to the formation of the less stable, non-aromatic meso-hydroxydipyrromethane and a loss of the characteristic color.
Q2: How can I protect the this compound moiety to perform subsequent reactions under acidic conditions?
A: Protecting the this compound core is an excellent strategy. Two common methods are:
-
Metal Complexation: Coordination with a metal ion like Zn²⁺ can "protect" the this compound from hydration under highly acidic conditions.[1] The resulting metal-dipyrrin complex is often more stable, but the metal must be removed afterward, which can require chelation or extraction with a buffer.[1]
-
BF₂ Complexation (F-BODIPY formation): Reacting the this compound with a boron trifluoride source (e.g., BF₃·OEt₂) forms a highly stable 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (F-BODIPY).[6] This complex is robust and protects the this compound structure. The BF₂ group can be removed later using methods like microwave-assisted reactions to liberate the free-base this compound.[6]
Q3: What are the common acid catalysts used in this compound synthesis?
A: The most common synthesis involves the acid-catalyzed condensation of a pyrrole with an aldehyde or its equivalent.[7][8] Trifluoroacetic acid (TFA) is a frequently used catalyst.[5][9] Other acid catalysts include Lewis acids like BF₃·OEt₂.[9] The choice depends on the specific substrates and the desired reaction conditions.
Data Summary
Table 1: Troubleshooting Guide for Common this compound Synthesis Issues.
| Observed Problem | Probable Cause | Recommended Solution(s) | Reference(s) |
|---|---|---|---|
| Color loss during workup/purification | Acid-catalyzed hydration to meso-hydroxydipyrromethane | Neutralize silica gel with triethylamine; use basic/neutral alumina; add NaHCO₃ during workup. | [1][2][3] |
| Low yields, formation of black tar | Acid-promoted pyrrole polymerization; presence of water | Use high dilution; work under inert atmosphere; add acid slowly; use a water scavenger (e.g., tetrabutylammonium chloride). | [5] |
| Scrambled porphyrin products | Acidolysis of dipyrromethane intermediate | Use sterically hindered substrates (e.g., meso-mesityl); optimize acid concentration and reaction time. | [4] |
| Degradation on chromatography column | Acidity of stationary phase; light or heat sensitivity | Use basic alumina or Florisil; work quickly and shield from light with foil; consider crystallization instead of chromatography. |[2] |
Visualizations
Caption: Acid-catalyzed equilibrium between a this compound and its colorless hydrated form.
Caption: Troubleshooting workflow for selecting a this compound purification method.
Caption: Workflow for using a BF₂ (BODIPY) protecting group strategy.
Experimental Protocols
Protocol 1: General Synthesis of a meso-Aryl this compound
This protocol is adapted from standard acid-catalyzed condensation/oxidation procedures.[7][10]
-
Reactant Preparation: In a round-bottom flask shielded from light, dissolve the appropriate pyrrole (2 equivalents) and aryl aldehyde (1 equivalent) in a dry, degassed solvent like dichloromethane (CH₂Cl₂) or toluene under an inert atmosphere (N₂ or Ar). The reaction should be run at high dilution (e.g., concentration of aldehyde ~0.01 M).
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 5-10 mol%) dropwise to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of the intermediate dipyrromethane by thin-layer chromatography (TLC). The reaction may take several hours.
-
Oxidation: Once the dipyrromethane formation is complete, add an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) in one portion. Stir the reaction for an additional 1-3 hours. The solution should develop a deep color (typically orange, red, or green).
-
Workup: Quench the reaction by washing the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method as described in the troubleshooting guide (e.g., chromatography on basic alumina).
Protocol 2: Protection of a this compound as a BF₂ Complex (F-BODIPY)
This protocol is based on the general method for forming F-BODIPY complexes.[6]
-
Setup: In a dry flask under an inert atmosphere, dissolve the purified free-base this compound (1 equivalent) in a dry, non-polar solvent such as toluene or dichloromethane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (5-10 equivalents), to the solution and stir for 15 minutes.
-
BF₃ Addition: Add boron trifluoride etherate (BF₃·OEt₂) (5-10 equivalents) dropwise to the stirring solution. The reaction is often exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting this compound spot is consumed.
-
Workup: Carefully quench the reaction by pouring it into water. Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting F-BODIPY is typically a highly fluorescent and stable solid that can be purified by silica gel chromatography or recrystallization.
References
- 1. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2004109768A2 - Methods and intermediates for the synthesis of this compound-substituted porphyrinic macrocycles - Google Patents [patents.google.com]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
Dipyrrin Metalation Reactions: Technical Support Center
Welcome to the technical support center for dipyrrin metalation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound metal complexes.
Frequently Asked Questions (FAQs)
Q1: My metalation reaction is not working. What are the common causes for a failed reaction?
A1: Several factors can contribute to an unsuccessful this compound metalation reaction. Here are some of the most common issues to investigate:
-
Ligand Purity: Impurities in your this compound ligand can interfere with the metalation process. Ensure your ligand is thoroughly purified before use.
-
Metal Salt: The choice of metal salt and its quality are crucial. Some metal salts may be unsuitable for certain dipyrrins. For instance, attempted metalations of 5-phenylthis compound with CaCl₂, MgBr₂·OEt₂, or Cd(OAc)₂·2H₂O have been reported to be unsuccessful.[1]
-
Reaction Conditions: Suboptimal reaction conditions such as incorrect solvent, temperature, or the absence of a necessary base can prevent the reaction from proceeding.
-
Ligand Instability: The this compound ligand itself might be unstable under the reaction conditions required for metal coordination, such as high temperatures or the presence of a base.[2]
-
Competing Coordination: Functional groups on the this compound ligand may compete with the this compound core for coordination to the metal center.[2]
Q2: I've formed a product, but it's colorless. What happened to my colored this compound complex?
A2: The loss of color in a this compound solution can be attributed to the formation of a meso-hydroxydipyrromethane. This occurs through the addition of water across the meso-bridge of the this compound. This reaction is often catalyzed by trace amounts of acid. The presence of a metal ion, such as Zn²⁺, can facilitate the reverse reaction (dehydration), regenerating the colored this compound complex.[3]
Q3: My NMR spectrum looks much more complex than expected for my final product. What could be the reason?
A3: A complex NMR spectrum can arise from a couple of sources:
-
Formation of Mixed-Ligand Complexes: Using a large excess of the metal source can sometimes lead to the formation of heteroleptic complexes, where different ligands are coordinated to the same metal center, complicating the spectrum.[4]
-
Presence of Atropisomers: If your this compound has a bulky or ortho-substituted aryl group at the meso-position, restricted rotation around the C-C bond between the this compound and the aryl group can lead to the formation of stable atropisomers. These different isomers will have distinct sets of signals in the NMR spectrum.[4]
Q4: How can I tell if the metalation has been successful?
A4: Successful metalation is typically accompanied by distinct changes in the spectroscopic properties of the this compound:
-
UV-Vis Spectroscopy: Upon complexation, the this compound backbone becomes more rigid. This leads to characteristic changes in the absorption spectrum, including a red-shift (bathochromic shift) of the absorption bands, which also become narrower and more intense.[3][5] For example, a pyrene-dipyrrin conjugate showed a red-shift from 430 nm to 465 nm after complexation with a metal.[5]
-
Fluorescence Spectroscopy: In many cases, metal complexation leads to an increase in the fluorescence quantum yield because the rigid structure reduces non-radiative decay pathways.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems in this compound metalation reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Ligand Quality | Repurify the this compound ligand using column chromatography or recrystallization. Confirm purity by NMR and mass spectrometry. |
| Incorrect Metal Salt or Counterion | Try a different metal salt with a more labile counterion (e.g., acetate, acetylacetonate instead of halides). |
| Suboptimal Solvent | The choice of solvent is critical. While methanol may give high yields, other solvents like water, ethanol, acetonitrile, and chloroform can also be used, though they might result in lower yields.[5] Ensure the solvent can dissolve both the ligand and the metal salt. |
| Inadequate Base | Many metalation reactions require a base (e.g., triethylamine, pyridine) to deprotonate the this compound ligand.[4][6] Ensure a suitable base is used in sufficient quantity. |
| Incorrect Reaction Temperature | Some reactions proceed at room temperature, while others require heating or reflux.[6] Gradually increase the reaction temperature and monitor the reaction progress by TLC or UV-Vis. |
| Incorrect Ligand-to-Metal Ratio | An excess of the metal source can sometimes lead to the formation of undesired side products.[4] Conversely, an insufficient amount of metal will lead to incomplete conversion. Try adjusting the stoichiometry. |
Problem 2: Product Degradation During Purification
| Potential Cause | Suggested Solution |
| Sensitivity to Stationary Phase | Some this compound complexes are known to degrade on silica gel, Florisil, or basic alumina.[4] |
| Try using a different stationary phase for column chromatography, such as neutral alumina or a different grade of silica. | |
| Consider alternative purification methods like recrystallization or size-exclusion chromatography. | |
| Hydrolysis | The complex may be sensitive to water. Ensure all solvents are dry and the purification is carried out under an inert atmosphere if necessary. |
Experimental Protocols
General Protocol for Zinc(II) Metalation
This is a general procedure that can be adapted for various this compound ligands.
-
Dissolve the Ligand: Dissolve the this compound ligand in a suitable solvent mixture, such as chloroform and methanol.[4]
-
Add Base: Add a base, such as triethylamine (TEA), to the solution to deprotonate the ligand.[4]
-
Add Metal Salt: Add a solution of zinc acetate in methanol to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the color change and the changes in the UV-Vis absorption spectrum.
-
Workup: Once the reaction is complete, wash the reaction mixture with water to remove excess metal salt and base. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization. Caution: Be aware that some complexes may degrade on certain stationary phases.[4]
Protocol for Rhenium(I) Metalation
This protocol describes the synthesis of a Re(I)-dipyrrin complex.[2]
-
Reactants: Combine 5-methylthiothis compound, Re(CO)₅Cl, and PPh₃ in a suitable solvent.
-
Add Base: Add a base to the reaction mixture.
-
Reaction: Heat the reaction mixture to facilitate the coordination.
-
Purification: After the reaction is complete, cool the mixture and purify the product using column chromatography.
Visual Guides
Caption: General workflow for a this compound metalation experiment.
Caption: Logical steps for troubleshooting low-yield reactions.
References
- 1. WO2004109768A2 - Methods and intermediates for the synthesis of this compound-substituted porphyrinic macrocycles - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hangman this compound complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Technical Support Center: Preventing Photobleaching of Dipyrrin Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of dipyrrin-based fluorescent probes, such as BODIPY™ dyes.
FAQs: Understanding and Preventing Photobleaching
This section addresses common questions regarding the causes and prevention of photobleaching in this compound fluorescent probes.
Q1: What is photobleaching and why is it a problem for my experiments?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. In imaging experiments, this manifests as a progressive decrease in signal intensity under illumination. This is a significant issue as it can lead to a poor signal-to-noise ratio, limit the duration of time-lapse imaging, and complicate quantitative analysis of fluorescence intensity.
Q2: What are the main causes of photobleaching for this compound probes?
A: The primary driver of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can then attack and degrade the this compound probe, rendering it non-fluorescent. The rate of photobleaching is influenced by several factors, including:
-
High Excitation Light Intensity: More intense light leads to a higher population of excited-state fluorophores, increasing the likelihood of ROS generation.
-
Prolonged Exposure Time: The longer the probe is exposed to excitation light, the more cumulative damage it will sustain.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.
-
Local Environment: The chemical environment surrounding the probe can influence its photostability.
Q3: How can I minimize photobleaching during my imaging experiments?
A: A multi-faceted approach is most effective in combating photobleaching. Key strategies include:
-
Optimizing Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Using Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or live-cell imaging buffer.
-
Choosing the Right Probe: Select this compound derivatives known for higher photostability.
-
Controlling the Environment: For live-cell imaging, maintaining a healthy cellular environment can indirectly reduce photobleaching by minimizing cellular stress.
Q4: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species. Common components of antifade cocktails include:
-
p-Phenylenediamine (PPD): A very effective antioxidant, but it can be toxic and may not be suitable for all dyes.
-
n-Propyl gallate (NPG): A less toxic alternative to PPD.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used antifade agent.
-
Trolox: A water-soluble vitamin E analog that is effective in live-cell imaging.
These reagents work by quenching triplet states of the fluorophore and neutralizing free radicals, thereby extending the fluorescent lifetime of the probe.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound fluorescent probes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during time-lapse imaging | 1. Excitation light is too intense.2. Exposure time is too long.3. Inadequate or no antifade reagent. | 1. Reduce laser power to the minimum required for a clear signal.2. Decrease the exposure time per frame.3. Use a high-quality commercial antifade medium (e.g., ProLong™ Gold, VECTASHIELD®) or add an antifade agent to your imaging buffer for live cells. |
| High background fluorescence | 1. Probe concentration is too high, leading to non-specific binding.2. Incomplete removal of unbound probe.3. Autofluorescence from the sample or medium. | 1. Titrate the probe to determine the optimal, lowest effective concentration.2. Increase the number and duration of wash steps after staining.3. Image a control sample without the probe to assess autofluorescence. Use a narrow bandpass emission filter to reduce background. |
| Signal appears punctate or aggregated | 1. The this compound probe has precipitated out of solution.2. The probe is aggregating within the cellular environment. | 1. Ensure the probe is fully dissolved in the initial solvent (e.g., DMSO) before diluting into aqueous buffer. Vortex immediately after dilution.2. Use a lower probe concentration. Some this compound derivatives are prone to aggregation at higher concentrations. |
| Inconsistent fluorescence between samples | 1. Variations in staining time or probe concentration.2. Differences in cell health or density.3. Photobleaching during sample preparation or focusing. | 1. Standardize all staining and washing steps precisely.2. Ensure consistent cell culture conditions and seeding densities.3. Minimize light exposure during all steps. Use transmitted light to find the focal plane before switching to fluorescence. |
Quantitative Data on Photostability
| Probe Family | Relative Photostability | Common Applications | Notes |
| BODIPY™ FL | High | General labeling, endocytosis tracking[2] | A versatile and relatively photostable green-emitting probe. |
| BODIPY™ 493/503 | Moderate to High | Lipid droplet and neutral lipid staining | Prone to some background signal but offers good specificity for lipids.[3] |
| BODIPY™ TMR-X | High | Red-emitting cellular labels | Spectrally similar to tetramethylrhodamine but with improved photostability. |
| BODIPY™ 630/650 | High | Far-red imaging | Useful for multicolor experiments and in tissues with high autofluorescence. |
| Fluorescein | Low | Historical standard | Prone to rapid photobleaching, serving as a benchmark for more stable dyes.[1] |
Efficacy of Commercial Antifade Reagents
The choice of antifade reagent can significantly impact the longevity of your fluorescent signal. The following table provides a qualitative comparison of commonly used antifade mounting media for fixed-cell imaging. It is important to note that some antifade reagents may not be compatible with all this compound probes.[4][5]
| Antifade Reagent | Relative Efficacy | Curing Type | Notes |
| ProLong™ Gold | High | Hard-setting | Widely used and effective for many fluorophores, though some reports suggest it may not be optimal for all BODIPY dyes.[4] |
| ProLong™ Diamond | Very High | Hard-setting | An improved formulation with higher photobleaching protection. |
| VECTASHIELD® | High | Non-curing | Can cause initial quenching of some dyes but provides good long-term stability. May exhibit some autofluorescence with UV excitation.[6] |
| DABCO-based (homemade) | Moderate to High | Non-curing | A cost-effective option, but performance can be variable.[7] |
Experimental Protocols
This section provides detailed methodologies for common experiments utilizing this compound fluorescent probes where photobleaching is a key consideration.
Protocol 1: Live-Cell Imaging of Lipid Droplets with BODIPY™ 493/503
This protocol describes the staining and imaging of lipid droplets in live cells, with a focus on minimizing photobleaching for time-lapse experiments.
Materials:
-
BODIPY™ 493/503 (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on imaging-compatible plates or coverslips
-
Antifade reagent for live-cell imaging (e.g., Trolox)
Procedure:
-
Prepare Staining Solution: Dilute the BODIPY™ 493/503 stock solution to a final working concentration of 1-2 µM in pre-warmed live-cell imaging medium. Vortex immediately after dilution to prevent precipitation.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove unbound dye and reduce background fluorescence.
-
Add Antifade Reagent (Optional but Recommended): Prepare your final imaging medium containing an appropriate concentration of a live-cell compatible antifade reagent like Trolox.
-
Imaging:
-
Place the sample on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Use the lowest possible laser power for the 488 nm laser line.
-
Set the exposure time to the minimum necessary for a clear image.
-
For time-lapse imaging, increase the interval between acquisitions as much as the experimental design allows.
-
Use transmitted light to locate and focus on the cells before exposing them to the excitation light.
-
Protocol 2: Tracking Endocytosis with BODIPY™ FL-labeled Ligand
This protocol outlines a method to follow the internalization of a ligand labeled with BODIPY™ FL, a process that often requires time-lapse imaging.
Materials:
-
BODIPY™ FL-labeled ligand of interest
-
Cells cultured on imaging-compatible plates or coverslips
-
Live-cell imaging medium
-
PBS
-
Trypan Blue solution (to quench extracellular fluorescence)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Ligand Incubation: Add the BODIPY™ FL-labeled ligand to the cells at the desired concentration. Incubate at 37°C for the desired time course to allow for internalization.
-
Washing: Place the cells on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Quenching Extracellular Fluorescence: Add a solution of Trypan Blue to the cells immediately before imaging. Trypan Blue will quench the fluorescence of the ligand that has not been internalized, allowing for specific visualization of the endocytosed fraction.[8]
-
Imaging:
-
Image the cells immediately after adding the quenching agent.
-
Use imaging parameters optimized to reduce photobleaching as described in Protocol 1.
-
Acquire images at different time points to track the progression of endocytosis.
-
Visualizations
Signaling Pathway: BODIPY-based Probe for Reactive Oxygen Species (ROS) Detection
References
- 1. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification of Dipyrrin Compounds by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying dipyrrin compounds using column chromatography. It includes troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your purification endeavors.
Troubleshooting Guide
Researchers may encounter several challenges during the chromatographic purification of this compound compounds. This guide addresses the most common issues in a question-and-answer format.
Issue 1: The purified this compound appears colorless or has lost its characteristic color.
-
Question: My this compound compound was colored before the column, but the fractions collected are colorless or have a significantly faded color. What is the likely cause, and how can I prevent this?
-
Answer: This is a common issue caused by the acidic nature of standard silica gel. Dipyrrins can be sensitive to acid and may undergo a transformation to form colorless meso-hydroxydipyrromethanes in the presence of trace amounts of acid and water on the silica surface.[1][2]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine. A common practice is to use a solvent system containing 1-3% triethylamine for both slurry packing and elution.[3][4]
-
Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina.[5][6][7] Florisil is another mild, neutral option that can be effective.[6]
-
Work Quickly: Minimize the time the this compound is in contact with the stationary phase. Faster elution can sometimes reduce the extent of degradation.
-
Issue 2: The this compound compound will not move from the origin (low Rf) on the TLC plate or column.
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Question: My this compound compound is highly polar and remains at the baseline even with highly polar solvent systems like 100% ethyl acetate. How can I achieve elution?
-
Answer: For highly polar dipyrrins, a standard solvent system may not be sufficient to displace the compound from the polar stationary phase.
Solutions:
-
Increase Solvent Polarity: A common solvent system for polar compounds is a mixture of methanol in dichloromethane (e.g., up to 10% methanol).[8] Be cautious, as using more than 10% methanol with silica gel can cause the silica to dissolve.[8]
-
Use a Different Stationary Phase: Reverse-phase silica can be an effective alternative where the most polar compounds elute first.[6]
-
Check for Salt Formation: If the this compound is isolated as a salt (e.g., hydrobromide), it will be highly polar. It may be necessary to convert it to the free base before chromatography.
-
Issue 3: Poor separation of the this compound from impurities.
-
Question: My this compound compound is co-eluting with impurities, resulting in mixed fractions. How can I improve the separation?
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Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Solvent System: The ideal Rf value for the target compound to achieve good separation is typically around 0.3.[9] Experiment with different solvent combinations to maximize the ΔRf between your this compound and the impurities. A good starting point for many dipyrrins is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[8]
-
Try a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your target compound, and finally the more polar impurities.[3]
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to alumina or a different type of silica (e.g., diol-bonded) can alter the selectivity and improve separation.
-
Issue 4: The this compound appears to be degrading on the column, leading to multiple spots in each fraction.
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Question: My starting material is relatively clean, but after running the column, my fractions show multiple new spots on the TLC plate. What is happening?
-
Answer: This indicates that your this compound is not stable under the chromatographic conditions. As mentioned in Issue 1, dipyrrins can be sensitive to acid, but they can also be sensitive to light and heat.[5]
Solutions:
-
Perform a 2D TLC Stability Test: To confirm instability on the stationary phase, spot your compound on a TLC plate, run it in one direction, then dry the plate and run it again in the perpendicular direction. If new spots appear off the diagonal, your compound is degrading on the stationary phase.
-
Use Deactivated Silica or Alumina: As with color loss, using a less acidic stationary phase is crucial.[3][5][6]
-
Protect from Light: Wrap the column in aluminum foil to prevent light-induced degradation.[5]
-
Avoid Heat: Do not use excessive pressure that could generate heat.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for this compound purification?
-
Q2: How do I choose the right solvent system?
-
A2: The ideal solvent system should provide an Rf value of approximately 0.3 for your target this compound on a TLC plate.[9] Common solvent systems for dipyrrins include ethyl acetate/hexane and dichloromethane/methanol.[8] Start with a low polarity mixture and gradually increase the proportion of the more polar solvent until the desired Rf is achieved.
-
-
Q3: Should I use the "dry loading" or "wet loading" method to apply my sample to the column?
-
A3: If your this compound is highly soluble in the initial, less polar eluent, wet loading (dissolving the sample in a minimal amount of the eluent and adding it to the column) is acceptable.[11] However, if a more polar solvent is required to dissolve your sample, the "dry loading" method is preferred to avoid disrupting the separation.[3][11] To dry load, dissolve your sample, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then add this powder to the top of your packed column.[3][11]
-
-
Q4: How much stationary phase should I use?
-
Q5: My this compound is a free base and appears to be less stable. Is this normal?
-
A5: Yes, some this compound free bases are reported to be less stable than their corresponding salts.[13] However, for the purpose of column chromatography, the free base is often preferred as the salts are typically too polar to elute.
-
Data Presentation
Table 1: Recommended Stationary Phases for this compound Purification
| Stationary Phase | Acidity | Recommended Use Cases |
| Silica Gel | Acidic | For robust, less sensitive dipyrrins. |
| Deactivated Silica Gel | Neutral/Basic | For acid-sensitive dipyrrins to prevent degradation.[3][6] |
| Neutral Alumina | Neutral | A good alternative to silica for acid-sensitive compounds.[6][7] |
| Basic Alumina | Basic | Useful for purifying basic dipyrrins or when strong retention on silica is observed.[6] |
| Florisil | Neutral | A mild adsorbent for easy separations of sensitive compounds.[6] |
| Reverse-Phase Silica | N/A (Non-polar) | For highly polar dipyrrins that do not elute from normal-phase columns.[6] |
Table 2: Common Solvent Systems for this compound Chromatography
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | A standard system for many "normal" polarity dipyrrins.[8] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar dipyrrins.[8] |
| Dichloromethane / Hexane | Low | For non-polar dipyrrins. |
| Ether / Hexane | Low to Medium | An alternative to ethyl acetate/hexane.[8] |
Experimental Protocols
Protocol 1: Purification of an Acid-Sensitive this compound using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-3% triethylamine to the slurry and mix thoroughly.[3]
-
-
Packing the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Pour the deactivated silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[11]
-
Drain the solvent until the level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting eluent (containing 1-3% triethylamine) to the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[3]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification using Neutral Alumina
-
Packing the Column:
-
Follow the same procedure as for silica gel (Protocol 1, step 2), but use neutral alumina instead.
-
-
Loading the Sample:
-
The dry loading method (Protocol 1, step 3, but using alumina instead of silica) is also recommended for alumina columns.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane).
-
Gradually increase the solvent polarity as needed. Note that the solvent polarity scale is slightly different for alumina compared to silica, so you may need to adjust your solvent system accordingly.
-
Collect and analyze fractions as described above.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. cdnsciencepub.com [cdnsciencepub.com]
stabilizing dipyrrin complexes against non-radiative decay
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers working to stabilize dipyrrin complexes against non-radiative decay, thereby enhancing their fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is non-radiative decay and why is it detrimental to my this compound complex's performance?
A1: Non-radiative decay is a process where a molecule in an excited state loses energy as heat to its surroundings rather than emitting it as light (fluorescence).[1] This process competes directly with fluorescence. The efficiency of fluorescence is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[1][2] When non-radiative decay pathways are dominant, the quantum yield is low, resulting in a dim or non-fluorescent complex, which limits its sensitivity and utility in applications like bioimaging and sensing.[2][]
Q2: My this compound complex has a very low fluorescence quantum yield. What are the most common causes?
A2: A low quantum yield in this compound complexes typically stems from efficient non-radiative decay pathways. The primary causes include:
-
Molecular Flexibility: Freedom of rotation or vibration within the molecule, especially of substituents, can dissipate the excited state energy.[4][5][6] For many this compound (BODIPY) dyes, the rotation of a meso-aryl substituent is a major cause of fluorescence quenching.[6][7]
-
Environmental Effects: The solvent's polarity, viscosity, and temperature can significantly influence the rates of radiative and non-radiative decay.[2][8] For instance, some complexes exhibit fluorescence quenching in polar solvents due to the formation of non-emissive charge transfer states.[5]
-
Aggregation: At high concentrations, dye molecules can stack together (form aggregates), leading to self-quenching and a decrease in fluorescence.[2][9]
-
Fluorescence Quenching: External molecules, such as molecular oxygen or halide ions, can deactivate the excited state through collisions or other mechanisms.[2]
-
Heavy Atom Effect: The presence of heavy atoms (e.g., iodine) in the structure can promote intersystem crossing to the triplet state, which reduces fluorescence.[9][10]
Q3: How does increasing structural rigidity improve the quantum yield of this compound complexes?
A3: Increasing structural rigidity is a key strategy to enhance quantum yields.[4][11] By locking the molecular structure and preventing torsional or vibrational motions, the energy of the excited state cannot be easily dissipated through these non-radiative pathways.[5] A common and effective method is to introduce bulky substituents at the ortho-positions of a meso-aryl ring (e.g., using a mesityl or o-tolyl group instead of a phenyl group).[4][7][11][12] This steric hindrance forces the aryl ring into a more perpendicular orientation with respect to the this compound core, which energetically disfavors a distorted, non-emissive excited-state conformation that is otherwise accessible through aryl ring rotation.[7][12]
Q4: What is the specific role of the meso-aryl substituent in controlling fluorescence?
A4: The substituent at the meso-position (the carbon bridge between the two pyrrole rings) plays a critical role in the photophysics of the complex. If the aryl ring is not sterically hindered (e.g., a simple phenyl ring), it can rotate in the excited state.[6][12] This rotation can lead to a more planar, distorted conformation of the complex that has a smaller energy gap to the ground state, facilitating rapid non-radiative decay through internal conversion.[7][12] In contrast, sterically hindered aryl groups (like mesityl) prevent this rotation, locking the molecule in a conformation that has a high probability of deactivating via fluorescence.[7][12]
Q5: How does the solvent environment impact the fluorescence of my complex?
A5: The solvent can significantly alter fluorescence properties. Key factors include:
-
Polarity: Changes in solvent polarity can stabilize different electronic states. In some this compound complexes, polar solvents can stabilize non-emissive symmetry-breaking charge transfer (SBCT) excited states, leading to fluorescence quenching.[5]
-
Viscosity: A more viscous solvent can physically restrict the intramolecular rotations and vibrations that lead to non-radiative decay.[6] Therefore, an increase in solvent viscosity often leads to a higher fluorescence quantum yield for flexible dyes.[6][8]
-
Specific Interactions: Solvents capable of hydrogen bonding or other specific interactions can alter the energy levels of the excited state and affect the quantum yield.
Q6: My complex's fluorescence decreases at higher concentrations. What is happening and how can I prevent it?
A6: This phenomenon is likely due to aggregation-caused quenching (ACQ).[2] At higher concentrations, the planar this compound cores can stack on top of each other through π-π interactions.[9] This aggregation creates new, non-radiative decay pathways that quench fluorescence. To mitigate this, you can:
-
Work at lower concentrations.
-
Introduce bulky substituents onto the this compound core to sterically hinder π-π stacking.
-
Modify the dye with hydrophilic chains (e.g., oligo(ethylene glycol)) to improve solubility and reduce aggregation in aqueous media.[9]
Troubleshooting Guide: Low Fluorescence Quantum Yield
If you observe a lower-than-expected or negligible fluorescence signal from your this compound complex, follow this systematic approach to identify and resolve the issue.
Step 1: Verify Sample Purity and Experimental Setup
-
Purity Check: Confirm the purity of your compound using techniques like NMR, Mass Spectrometry, and HPLC. Impurities can act as quenchers.
-
Instrument Settings: Ensure your fluorometer settings are appropriate. Check the excitation wavelength, emission range, slit widths, and detector gain.
-
Solvent Blank: Run a blank spectrum of the pure solvent to check for fluorescent impurities or Raman scattering peaks that might interfere with your measurement.
Step 2: Investigate Environmental and Concentration Effects
-
Concentration Series: Measure the fluorescence intensity at several different concentrations. Prepare a series of dilutions and ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1] A non-linear relationship between absorbance and fluorescence intensity may indicate aggregation.[1]
-
Solvent Study: Measure the quantum yield in a range of solvents with varying polarity and viscosity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).[2] A significant increase in fluorescence in viscous solvents like glycerol suggests that molecular rotation is a key non-radiative pathway.[6]
-
Deoxygenation: Molecular oxygen is a known quencher of fluorescence. Try deoxygenating your solution by bubbling an inert gas (N₂ or Ar) through it for 10-15 minutes and measure the fluorescence again. A significant increase in intensity points to oxygen quenching.
Step 3: Assess Photostability
-
Photobleaching Test: Continuously expose your sample to the excitation light in the fluorometer and monitor the fluorescence intensity over time. A rapid decrease in signal indicates photobleaching (photochemical destruction of the fluorophore).[2] If this is an issue, consider reducing the excitation light intensity or exposure time.
Step 4: Analyze Structural Factors
-
If the above steps do not resolve the issue, the problem is likely intrinsic to the molecular structure. Review the design of your this compound complex.
-
Meso-Substituent: Is there a non-sterically hindered aryl group at the meso-position? As supported by extensive research, this is a common culprit for low quantum yields due to rotational freedom.[6][7][12]
-
Other Flexible Groups: Are there other flexible alkyl or vinyl chains that could contribute to vibrational deactivation?[9]
-
Consider synthesizing an analogue with a more rigid structure, such as one incorporating a meso-mesityl group, to block non-radiative decay pathways.[4][11][12]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low fluorescence in this compound complexes.
Data Presentation
Impact of Meso-Aryl Substitution on Photophysical Properties
The following table summarizes data for boron-dipyrrin complexes, demonstrating how sterically hindering the meso-aryl group dramatically reduces the non-radiative decay rate (k_nr), leading to a higher fluorescence quantum yield (Φ_f) and a longer excited-state lifetime (τ).
| Compound | Meso-Substituent | Φ_f (in Cyclohexane) | τ (ns) | k_r (x 10⁸ s⁻¹) | k_nr (x 10⁸ s⁻¹) |
| 2a | Phenyl | 0.06 | 0.49 | 1.2 | 19.2 |
| 2b | 4-t-butylphenyl | 0.07 | 0.58 | 1.2 | 16.0 |
| 2c | o-tolyl | 0.89 | 6.20 | 1.4 | 0.2 |
| 2d | Mesityl | 0.90 | 6.40 | 1.4 | 0.2 |
| Data compiled from studies on 5-aryl substituted boron-dipyrrin complexes.[7][12] | |||||
| k_r (radiative rate) = Φ_f / τ | |||||
| k_nr (non-radiative rate) = (1 - Φ_f) / τ |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield (Φ_f) Measurement
This protocol describes the most common method for determining Φ_f, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1]
Objective: To determine the fluorescence quantum yield of a this compound complex relative to a standard.
Materials:
-
Test sample and a standard fluorophore with known Φ_f (e.g., Quinine Sulfate, Rhodamine 6G). The standard should absorb and emit in a similar spectral region as the sample.
-
High-purity spectroscopic grade solvents.
-
UV-Vis spectrophotometer and a fluorescence spectrometer.
-
10 mm path length quartz cuvettes.
Methodology:
-
Prepare Solutions: Prepare a stock solution of the test sample and the standard in the same solvent. From these, prepare a series of 5-6 dilute solutions for both the sample and standard, with absorbances at the chosen excitation wavelength ranging from ~0.02 to 0.1.[1] Keeping absorbance below 0.1 is critical to minimize inner filter and re-absorption effects.[1]
-
Measure Absorbance: Record the absorbance spectrum for each solution. Note the exact absorbance at the excitation wavelength (λ_ex) you will use for the fluorescence measurement.
-
Record Fluorescence Spectra: For each solution, record the fluorescence emission spectrum from just after λ_ex to the end of the emission profile. Use identical instrument settings (e.g., excitation/emission slit widths) for the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.
-
Calculate Quantum Yield: The data should yield a straight line for both the sample and the standard. The quantum yield of the test sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the sample and standard plots, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used for both).
-
Protocol 2: Fluorescence Lifetime (τ) Measurement via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, typically in the picosecond to microsecond range.[13]
Objective: To measure the excited-state lifetime of a this compound complex.
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.[14] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[13][14][15]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a 10 mm cuvette. The concentration should be low enough to avoid pulse pile-up (where more than one photon is detected per excitation cycle). A good rule of thumb is to keep the photon detection rate less than 5% of the laser repetition rate.
-
Instrument Setup:
-
Select an appropriate pulsed light source with a wavelength that your sample absorbs efficiently.
-
Set the repetition rate of the source such that the time between pulses is at least 5-10 times longer than the expected fluorescence lifetime, allowing the molecule to fully return to the ground state.
-
Use appropriate filters to block scattered excitation light from reaching the detector.
-
-
Measure Instrument Response Function (IRF): Record the IRF by placing a solution that scatters light (e.g., a dilute ludox or non-dairy creamer solution) in the sample holder.[16] The IRF represents the time profile of the excitation pulse as measured by your instrument and is crucial for accurate data analysis.[15]
-
Acquire Fluorescence Decay: Replace the scattering solution with your fluorescent sample and acquire the decay data until a sufficient number of photons (typically >10,000 in the peak channel) are collected to ensure good statistics.
-
Data Analysis:
-
Fit the acquired decay data to an exponential or multi-exponential decay model using specialized software.
-
The software will use an iterative reconvolution process, which convolutes the theoretical exponential decay model with the measured IRF to find the best fit for the experimental data.[15]
-
The output of the fit will be the fluorescence lifetime(s) (τ) and other statistical parameters (e.g., chi-squared) that indicate the goodness of the fit.
-
Key Concepts & Visualizations
Jablonski Diagram for Photophysical Processes
The Jablonski diagram illustrates the electronic states of a molecule and the transitions between them. Upon absorbing a photon (Absorption), an electron is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence (a radiative process) or through non-radiative pathways like internal conversion and vibrational relaxation.
Caption: Jablonski diagram showing key radiative and non-radiative decay paths.
Mechanism of Structural Stabilization
This diagram illustrates how steric hindrance at the meso-position of a this compound complex blocks the primary non-radiative decay pathway.
Caption: How steric hindrance blocks non-radiative decay in this compound complexes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 4. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning weak emitters into outstanding luminescent materials using rigid host media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10727D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural control of the photodynamics of boron-dipyrrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning BODIPY molecular rotors into the red: sensitivity to viscosity vs. temperature - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02954F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Structural Control of the Photodynamics of Boron-Dipyrrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horiba.com [horiba.com]
- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 15. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 16. edinst.com [edinst.com]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Dipyrrin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to low fluorescence quantum yield in dipyrrin-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low fluorescence quantum yield in this compound compounds?
Low fluorescence quantum yield in dipyrrins can be attributed to several factors, including:
-
Molecular Structure: The inherent structure of the this compound ligand and the coordinated metal ion significantly influences the quantum yield. Heavy atoms or certain transition metals can promote non-radiative decay pathways, such as intersystem crossing, which reduces fluorescence.
-
Solvent Effects: The polarity and viscosity of the solvent can impact the excited state of the this compound complex, affecting the fluorescence quantum yield.
-
Aggregation: At high concentrations, this compound complexes can form aggregates, which often leads to fluorescence quenching.
-
Presence of Quenchers: Impurities in the sample, dissolved oxygen, or other molecular species can quench the fluorescence of the this compound complex.
-
Temperature and pH: Variations in temperature and pH can alter the chemical structure and stability of the this compound complex, thereby affecting its fluorescence properties.
Q2: How does the choice of metal ion affect the fluorescence quantum yield of this compound complexes?
The choice of metal ion is crucial. Diamagnetic metal ions with a closed-shell electronic configuration, such as Zn(II), Al(III), and Ga(III), generally form highly fluorescent complexes. Conversely, paramagnetic metal ions or those with open-shell configurations, like Cu(II) and Ni(II), often lead to significant fluorescence quenching due to the promotion of non-radiative decay pathways.
Q3: Can the solvent choice significantly impact the measured quantum yield?
Yes, the solvent can have a profound effect on the fluorescence quantum yield. Polar solvents can stabilize the excited state differently than nonpolar solvents, which can alter the rates of radiative and non-radiative decay. It is essential to choose a solvent in which the compound is stable and to report the solvent used when comparing quantum yield values.
Q4: What is aggregation-caused quenching (ACQ) and how can I minimize it?
Aggregation-caused quenching occurs when molecules associate at higher concentrations, leading to a decrease in fluorescence intensity. To minimize ACQ:
-
Work at lower concentrations (typically in the micromolar range).
-
Incorporate bulky substituents into the this compound ligand to sterically hinder aggregation.
-
Choose solvents that promote good solubility of the compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable fluorescence | 1. Aggregation: The concentration of the this compound complex may be too high, leading to aggregation-caused quenching. | 1a. Dilute the sample: Prepare a dilution series to determine the optimal concentration range where fluorescence is linearly proportional to concentration. 1b. Change the solvent: Use a solvent that better solubilizes the complex. |
| 2. Intersystem Crossing: The this compound complex may be efficiently undergoing intersystem crossing to the triplet state, which is a non-radiative decay pathway from the singlet excited state. | 2a. Modify the molecular structure: If synthesizing your own complexes, consider using lighter metal ions (e.g., Zn(II) instead of a heavier metal) or modifying the ligand to increase structural rigidity. | |
| 3. Presence of Quenchers: Impurities, dissolved oxygen, or other species in the solvent could be quenching the fluorescence. | 3a. Purify the sample: Ensure the this compound complex is of high purity. 3b. Degas the solvent: Purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. | |
| Inconsistent fluorescence readings | 1. Photobleaching: The this compound complex may be degrading upon exposure to the excitation light. | 1a. Reduce excitation power: Use the lowest possible excitation intensity that provides a sufficient signal. 1b. Minimize exposure time: Limit the time the sample is exposed to the excitation source. |
| 2. pH Sensitivity: The fluorescence of the this compound complex may be sensitive to changes in pH. | 2a. Use a buffered solution: Maintain a constant pH using an appropriate buffer system. | |
| 3. Temperature Fluctuations: The fluorescence intensity can be temperature-dependent. | 3a. Control the temperature: Use a temperature-controlled cuvette holder to ensure a stable sample temperature. |
Quantitative Data on this compound Fluorescence
The following table summarizes the fluorescence quantum yields (ΦF) of selected this compound complexes under different experimental conditions.
| This compound Complex | Metal Ion | Solvent | ΦF | Reference |
| Boron-dipyrromethene (BODIPY) | B(III) | Toluene | 0.95 | |
| Zinc(II) bis(this compound) | Zn(II) | Dichloromethane | 0.04 | |
| Copper(II) bis(this compound) | Cu(II) | Dichloromethane | < 0.001 | |
| Gallium(III) bis(this compound) | Ga(III) | Dichloromethane | 0.03 |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (e.g., a this compound complex)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF,s) of the sample using the following equation:
ΦF,s = ΦF,r * (Ar / As) * (Is / Ir) * (ns2 / nr2)
Where:
-
ΦF,s and ΦF,r are the fluorescence quantum yields of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength.
-
Is and Ir are the integrated emission intensities of the sample and the reference.
-
ns and nr are the refractive indices of the sample and reference solutions (if different).
-
Visualizations
Caption: A troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
Technical Support Center: Enhancing the Stability of Dipyrrin Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipyrrin metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound metal complex appears to be degrading in aqueous media. What could be the cause and how can I prevent this?
A1: Degradation in aqueous media is a common issue, often due to the addition of water at the meso-bridge of the this compound ligand, leading to colorless meso-hydroxydipyrromethanes.[1][2] This process can be influenced by pH.
Troubleshooting Steps:
-
pH Control: The stability of this compound complexes can be pH-dependent. Ensure your aqueous solution is buffered to a pH range of 7-10, as some complexes show stability for several days under these conditions in anaerobic water.[3] Acidic conditions, even in trace amounts, can favor the conversion to hydroxydipyrromethanes.[1][2]
-
Ligand Modification:
-
Substituents at the 2,2'-positions: The nature of substituents at these positions significantly impacts stability in aqueous solutions. For instance, dipyrrins with 2,2'-carboxamide groups have shown lower affinity for Zn²⁺ in water compared to 2,2'-diesters due to the stabilization of the free-base ligand through hydrogen bonding with water.[1][2] Consider using ligands with ester functionalities for potentially higher stability in aqueous environments.
-
Steric Hindrance: Introducing bulky substituents at the α-positions of the pyrrole rings can shield the metal center and prevent bimolecular reactions that may lead to degradation.[4]
-
-
Solvent Choice: If permissible for your application, consider using organic solvents where the complex demonstrates higher stability.[1][2]
Q2: I am observing unexpected electronic properties and instability in my complex. How can I modulate the electronic effects of the ligand to improve stability?
A2: The electronic properties of the this compound ligand, governed by its substituents, are crucial for the stability of the resulting metal complex.[3][5]
Troubleshooting Steps:
-
Meso-Substituent Modification: The substituent at the meso-position has a significant impact on the electronic structure and redox stability of the complex.
-
Electron-donating vs. Electron-withdrawing groups: Modifying the meso-substituent from an electron-withdrawing group (e.g., pentafluorophenyl) to an electron-donating group (e.g., mesityl) can alter the reduction pathway from ligand-based to metal-based, which can influence the stability of the reduced species.[3][5] For instance, in uranyl this compound complexes, a pentafluorophenyl substituent stabilizes the ligand-radical complex, while a mesityl group destabilizes it, facilitating electron transfer to the metal.[3][5]
-
-
α and β-Position Functionalization: Substituents on the pyrrole rings (α and β positions) largely dictate the electronic properties of the ligand as the highest occupied molecular orbital (HOMO) electron density is often located on these rings.[4] Fine-tuning the electron-donating or -withdrawing nature of these substituents can enhance complex stability.[6]
-
Computational Analysis: Employ Density Functional Theory (DFT) calculations to predict how different substituents will affect the electronic structure and stability of your complex.[1][3][5] This can guide your synthetic efforts towards more stable designs.
Q3: My complex is showing low photostability and is bleaching upon exposure to light. What strategies can I employ to enhance photostability?
A3: Photostability is a key characteristic of this compound metal complexes, but it can be compromised under certain conditions.[7][8]
Troubleshooting Steps:
-
Ligand Design for Rigidity: Upon metal complexation, the this compound backbone becomes more rigid, which generally leads to enhanced photophysical properties.[1]
-
Meso-Aryl Substitution: Introducing bulky aryl groups, such as mesityl, at the meso-position can restrict ring rotation, which suppresses non-radiative decay pathways and can lead to increased photostability and higher quantum yields.[4][9]
-
Strapped Ligands: Covalently strapping two bis(this compound) strands can significantly stabilize the resulting complex, such as in the case of Zn(II)-coordinated double helicates.[10]
-
-
Choice of Metal Ion: The coordinated metal ion can influence photostability. Heavy atoms can enhance intersystem crossing, which might affect the desired photophysical properties.[11][12] The choice of metal should be aligned with the intended application, considering its effect on the excited-state dynamics.
-
Minimizing Degradation Pathways: As mentioned in Q1, preventing the addition of water at the meso-bridge is crucial for maintaining the chromophoric integrity of the complex.
Q4: I am struggling to synthesize a stable homoleptic bis(dipyrrinato) complex. Are there alternative structural motifs I could explore for enhanced stability?
A4: While homoleptic complexes are common, achieving stability can be challenging depending on the metal and ligand. Exploring heteroleptic complexes or altering the ligand-to-metal ratio can be effective strategies.
Troubleshooting Steps:
-
Formation of Mono-dipyrrinates: In some cases, especially in aqueous solutions, a 1:1 ligand-to-metal stoichiometry (mono-dipyrrinates) is favored over 2:1 (bis-dipyrrinates).[1][2] Adjusting the stoichiometry of your reactants might favor the formation of a stable mono-complex.
-
Heteroleptic Complexes: Introducing a second, different ligand to form a heteroleptic complex can satisfy the coordination requirements of the metal center and lead to a more stable species.[8]
-
Axial Ligand Coordination: The coordination of axial ligands to a square-planar complex can induce spin-state changes and stabilize the overall structure.[13] The choice of a suitable axial ligand (e.g., pyridine, THF) can be critical.
-
Multi-dentate Ligands: Designing this compound ligands that are part of a larger, multi-dentate framework (e.g., N2S2, N2O2) can lead to complexes with different coordination geometries and enhanced stability.[14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in the design and troubleshooting of this compound metal complexes.
Table 1: Influence of Meso-Substituent on the Redox Potentials of Uranyl(VI) this compound Complexes
| Complex | Meso-Substituent | Reduction Potential (E₁/₂) vs. Fc/Fc⁺ | Reference |
| UO₂(OAc)(L) | Diamido-dipyrrin | -1.10 V | [17] |
| UO₂Cl(L) | Diamido-dipyrrin | -0.88 V | [17] |
| Diimine-dipyrrin analogue | Diimine-dipyrrin | -0.97 V and -1.18 V | [17] |
Table 2: Comparison of HOMO-LUMO Gaps for Different Pyrrolic Complexes
| Complex Type | Typical HOMO-LUMO Gap | Reference |
| Tripyrrins | ~1.70 V | [18] |
| Porphyrins | ~2.25 V | [18] |
| Bidipyrrins | ~1.60 V | [18] |
Experimental Protocols
Protocol 1: General Synthesis of a Meso-Aryl Substituted this compound Ligand
This protocol is a generalized procedure based on common synthetic routes described in the literature.[7][19]
Materials:
-
Pyrrole
-
Aromatic aldehyde (e.g., benzaldehyde, mesitaldehyde)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., dichloromethane - DCM)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)
-
Silica gel for chromatography
Procedure:
-
Dipyrromethane Synthesis:
-
Dissolve the aromatic aldehyde (1 equivalent) in DCM.
-
Add an excess of pyrrole (typically 10-50 equivalents).
-
Add a catalytic amount of TFA and stir the reaction mixture at room temperature under an inert atmosphere for a time determined by TLC monitoring (can range from minutes to hours).
-
Once the starting aldehyde is consumed, quench the reaction with a mild base (e.g., a dilute solution of sodium bicarbonate).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting dipyrromethane by silica gel chromatography.
-
-
Oxidation to this compound:
-
Dissolve the purified dipyrromethane (1 equivalent) in DCM.
-
Add a solution of DDQ (1-1.2 equivalents) in DCM dropwise at room temperature.
-
Monitor the reaction by TLC. The formation of the intensely colored this compound is usually rapid.
-
Once the dipyrromethane is consumed, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude this compound by silica gel chromatography to obtain the final ligand.
-
Protocol 2: General Procedure for Metal Complexation
This protocol provides a general method for the synthesis of this compound metal complexes.[1][17]
Materials:
-
This compound ligand
-
Metal salt (e.g., Zn(OAc)₂, CuCl₂, NiCl₂)
-
Base (e.g., triethylamine - TEA, if starting with the protonated ligand)
-
Solvent (e.g., methanol, chloroform, DMF)
Procedure:
-
Dissolve the this compound ligand (1 or 2 equivalents, depending on the desired stoichiometry) in a suitable solvent.
-
If the ligand is in its protonated form, add a base like TEA (1 equivalent per ligand) to deprotonate it.
-
In a separate flask, dissolve the metal salt (1 equivalent) in a suitable solvent.
-
Add the metal salt solution to the ligand solution dropwise while stirring at room temperature.
-
A color change is typically observed upon complexation.
-
Stir the reaction for a few hours to ensure complete complexation.
-
The product may precipitate out of solution or can be obtained by removing the solvent under reduced pressure.
-
The crude complex can be purified by recrystallization or chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing common stability issues in this compound metal complexes.
Caption: Key positions on the this compound ligand for modification to enhance complex stability.
References
- 1. Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Meso Substituent in Defining the Reduction of Uranyl this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound based metal complexes: reactivity and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Functional Supramolecular Architectures of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers[v1] | Preprints.org [preprints.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new bis(thioether)-dipyrrin N2S2 ligand and its coordination behaviors to nickel, copper and zinc - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. worldscientific.com [worldscientific.com]
- 19. pure.ed.ac.uk [pure.ed.ac.uk]
Validation & Comparative
A Comparative Analysis of Dipyrrin and BODIPY Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of dipyrrin and BODIPY (boron-dipyrromethene) dyes, supported by experimental data and methodologies. Understanding these properties is crucial for their application as fluorescent labels, sensors, and photosensitizers in research and drug development.
Introduction to Dipyrrins and BODIPYs
Dipyrrins are versatile bidentate ligands composed of two pyrrole rings linked by a methine bridge.[1][2] Their coordination with a boron difluoride (BF2) unit results in the formation of BODIPY dyes, a highly popular class of fluorophores.[1] BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[3][4] The photophysical properties of both dipyrrins and BODIPYs can be extensively tuned through chemical modifications of their core structure.[1][3][4]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a generic, unsubstituted this compound ligand versus a typical BODIPY dye. It is important to note that these values can vary significantly with substitution and the solvent environment.
| Photophysical Property | This compound | BODIPY |
| Absorption Maximum (λ_abs_) | ~450 - 500 nm | ~490 - 530 nm |
| Emission Maximum (λ_em_) | Weak or non-emissive | ~500 - 550 nm |
| Molar Absorptivity (ε) | Moderate | High (> 80,000 M⁻¹cm⁻¹) |
| Fluorescence Quantum Yield (Φ_F_) | Very low (< 0.01) | High (often > 0.80) |
| Fluorescence Lifetime (τ_F_) | Short (sub-nanosecond) | Typically 1 - 5 ns |
| Stokes Shift | Variable | Small (~10 - 20 nm) |
Note: The data presented are representative values for the core structures and can be significantly altered by functionalization and solvent choice.
The stark difference in fluorescence quantum yield is a key distinguishing feature. Uncomplexed dipyrrins are generally weakly or non-emissive due to non-radiative decay pathways.[5] The rigidification of the this compound structure upon complexation with the BF2 moiety in BODIPYs significantly reduces these non-radiative decay channels, leading to intense fluorescence.[1]
Structural and Logical Relationships
The relationship between the this compound ligand and the resulting BODIPY dye, as well as the fundamental process of fluorescence, can be visualized through the following diagrams.
Caption: From this compound to BODIPY.
Caption: Simplified Jablonski Diagram.
Experimental Protocols
Accurate determination of photophysical parameters is essential for comparative analysis. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.
The comparative method, also known as the relative method, is widely used to determine the fluorescence quantum yield (Φ_F_) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6]
Experimental Workflow:
Caption: Quantum Yield Measurement Workflow.
Detailed Steps:
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the test sample and a suitable fluorescence standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions using a spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
-
Calculation: The quantum yield of the sample (Φ_X_) is calculated using the following equation:[6]
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Fluorescence lifetime (τ_F_) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[7]
Experimental Workflow:
Caption: TCSPC Measurement Workflow.
Detailed Steps:
-
Instrument Setup: The sample is placed in a fluorometer equipped with a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED) and a sensitive, high-speed single-photon detector.[7]
-
Data Acquisition: The sample is excited by the pulsed light source. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.[7][8]
-
Histogram Formation: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve of the sample.[8][9]
-
Data Analysis: The resulting decay curve is then deconvoluted with the instrument response function (IRF) and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).[9][10]
Conclusion
The choice between a this compound and a BODIPY dye for a specific application is dictated by their distinct photophysical properties. While dipyrrins serve as excellent ligands and precursors, their weak fluorescence limits their use as standalone fluorophores. The coordination with a BF2 unit to form BODIPYs dramatically enhances fluorescence, making them a premier class of dyes for applications requiring bright and stable emission. The tunability of the core structure of both dipyrrins and BODIPYs offers vast possibilities for the rational design of novel molecules with tailored photophysical properties for advanced applications in science and medicine.
References
- 1. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. db.cngb.org [db.cngb.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. horiba.com [horiba.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Dipyrrin and Porphyrin Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS) employed to generate cytotoxic reactive oxygen species (ROS) upon light activation. Among the myriad of photosensitizers developed, porphyrins and dipyrrins (most notably their boron-dipyrromethene or BODIPY derivatives) have garnered significant attention. This guide provides an objective comparison of their performance as photosensitizers, supported by experimental data and detailed protocols.
Executive Summary
Porphyrins, as first-generation photosensitizers, are well-established with clinically approved examples like Photofrin®. They typically exhibit strong absorption in the red region of the spectrum, allowing for deeper tissue penetration of light. However, they can suffer from relatively low quantum yields of singlet oxygen and issues with photostability. In contrast, dipyrrin-based photosensitizers, particularly halogenated BODIPY dyes, often demonstrate superior photophysical properties, including high molar extinction coefficients and higher singlet oxygen quantum yields.[1] While traditionally absorbing at shorter wavelengths, recent modifications have extended their absorption into the red and near-infrared regions. The choice between these two classes of photosensitizers will ultimately depend on the specific application, target tissue, and desired therapeutic outcome.
Performance Comparison: this compound (BODIPY) vs. Porphyrin
The following tables summarize the key performance indicators for representative this compound (BODIPY) and porphyrin photosensitizers. It is important to note that these values can vary significantly based on the specific molecular structure, solvent, and experimental conditions.
| Parameter | This compound (BODIPY Derivatives) | Porphyrin Derivatives | Significance in PDT |
| Singlet Oxygen Quantum Yield (ΦΔ) | Often high, especially with halogenation (can exceed 0.8).[2] | Variable, typically in the range of 0.4 to 0.7 for effective PS.[3][4] | Directly correlates with the efficiency of generating the primary cytotoxic agent in Type II PDT. |
| Fluorescence Quantum Yield (ΦF) | Can be tuned from high (for imaging) to low (for PDT) through structural modifications.[2] | Generally lower than non-halogenated BODIPYs. | A lower fluorescence quantum yield often implies a higher triplet state yield, which is favorable for singlet oxygen generation. |
| Molar Extinction Coefficient (ε) | Very high (often > 80,000 M⁻¹cm⁻¹).[1] | High, but typically lower than BODIPYs in their main absorption bands. | A higher value indicates more efficient light absorption at a given concentration. |
| Photostability | Generally considered to be highly photostable.[5] | Can be prone to photobleaching upon prolonged irradiation. | High photostability ensures that the photosensitizer remains active throughout the treatment duration. |
| Cellular Uptake | Can be readily functionalized to enhance cellular uptake and target specific organelles.[6] | Well-documented cellular uptake, often accumulating in mitochondria and other membranes.[7] | Efficient uptake into target cells is crucial for localized photodamage. |
Quantitative Data on Photophysical Properties
| Photosensitizer | Type | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
| Di-iodinated BODIPY (BDILa) | This compound | 0.53 | 0.02 | Ethanol | [6] |
| Mono-iodinated BODIPY (BILa) | This compound | 0.27 | 0.06 | Ethanol | [6] |
| Non-halogenated BODIPY (BLa) | This compound | - | 0.64 | Ethanol | [6] |
| Hematoporphyrin (HP) | Porphyrin | 0.53 | - | Ethanol | [6] |
| meso-tetraphenylporphyrin (TPP) | Porphyrin | ~0.6-0.7 | ~0.11 | Various Organic | [8][9] |
| Photofrin® | Porphyrin | ~0.3-0.5 | - | Aqueous | [1] |
| Di-brominated BODIPY | This compound | 0.77 | 0.01 | Methanol | [2] |
| Di-iodinated BODIPY | This compound | 0.81 | <0.01 | Methanol | [2] |
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a common indirect method for measuring the quantum yield of singlet oxygen generation.
Materials:
-
Photosensitizer of interest
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin in a suitable solvent)
-
Spectrophotometrically pure solvent (e.g., ethanol, DMSO, or dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
Light source with a specific wavelength (e.g., LED or laser)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the photosensitizer, the reference compound, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.[10]
-
Sample Preparation: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength. The typical concentration of DPBF is around 25-50 µM.[11]
-
Reference Preparation: Prepare a reference sample in the same manner using the reference photosensitizer with a known ΦΔ.
-
Dark Measurement: Record the initial UV-Vis absorption spectrum of the sample and reference solutions before irradiation. The absorbance of DPBF is typically monitored at around 410-415 nm.[12]
-
Irradiation: Irradiate the sample and reference solutions with the light source at a specific wavelength corresponding to the absorption maximum of the photosensitizer. Stir the solution during irradiation.
-
Monitoring DPBF Bleaching: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in the DPBF absorbance.[11]
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the plots of DPBF absorbance versus irradiation time for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, which can be determined from their absorbance at the irradiation wavelength.
-
Cellular Uptake Assay using Flow Cytometry
This protocol outlines a method for quantifying the cellular uptake of fluorescent photosensitizers.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer stock solution (in a biocompatible solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Replace the culture medium with fresh medium containing the desired concentration of the photosensitizer. Incubate the cells for various time points (e.g., 1, 2, 4, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound photosensitizer.
-
Detachment: Detach the cells from the plate using Trypsin-EDTA.
-
Cell Staining (Optional): If necessary, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in PBS or a suitable sheath fluid and analyze them using a flow cytometer. The intracellular fluorescence of the photosensitizer is measured in the appropriate channel (e.g., FITC or PE channel for green or red emitting compounds, respectively).
-
Data Analysis: The mean fluorescence intensity of the cell population is used as a quantitative measure of cellular uptake. This can be compared across different photosensitizers, concentrations, and incubation times.
Photostability Assessment using UV-Vis Spectroscopy
This protocol describes a method to evaluate the photostability of a photosensitizer in solution.[13]
Materials:
-
Photosensitizer of interest
-
Spectrophotometrically pure solvent
-
Calibrated light source with a specific wavelength
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the photosensitizer in the chosen solvent with an initial absorbance of approximately 1.0 at its maximum absorption wavelength (λ_max).
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the solution with the light source for defined time intervals.
-
Spectroscopic Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum of the solution.
-
Data Analysis: Plot the absorbance at λ_max against the irradiation time. The rate of decrease in absorbance is an indicator of the photosensitizer's photostability. A slower decrease signifies higher photostability. The photodegradation quantum yield can also be calculated if the photon flux of the light source is known.[13]
Signaling Pathways in Photodynamic Therapy
PDT-induced cell death can occur through apoptosis, necrosis, or autophagy. The specific pathway activated depends on the photosensitizer, its subcellular localization, the light dose, and the cell type. Both porphyrins and dipyrrins can induce apoptosis through the generation of ROS, which triggers a cascade of molecular events.
Porphyrin-Induced Apoptosis
Porphyrins often localize in the mitochondria. Upon photoactivation, the generated ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Porphyrin-mediated PDT-induced apoptosis pathway.
This compound (BODIPY)-Induced Apoptosis
Similar to porphyrins, BODIPY-based photosensitizers can also induce apoptosis. Depending on their structure, they can localize in various organelles, including the endoplasmic reticulum (ER) and mitochondria, leading to ER stress and/or mitochondrial dysfunction, both of which can converge on the activation of caspases.[14]
Caption: BODIPY-mediated PDT-induced apoptosis pathway.
Conclusion
Both this compound and porphyrin-based photosensitizers are valuable tools in the field of photodynamic therapy. Porphyrins have a longer history and clinical validation, while dipyrrins, particularly BODIPY dyes, offer superior photophysical properties and a high degree of synthetic versatility for tuning their characteristics. The choice of photosensitizer should be guided by a thorough understanding of their comparative performance metrics and the specific requirements of the intended application. This guide provides a foundational framework for researchers to make informed decisions in the selection and evaluation of these potent therapeutic agents.
References
- 1. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Special reactive oxygen species generation by a highly photostable BODIPY-based photosensitizer for selective photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photodynamic therapy: shedding light on the biochemical pathways regulating porphyrin-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescence study of singlet oxygen production by meso-tetraphenylporphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Validation of Dipyrrin Experimental Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methods for validating the experimental spectra of dipyrrins, a class of compounds with significant potential in drug development and materials science. By leveraging detailed experimental data and theoretical calculations, researchers can gain deeper insights into the photophysical properties of these molecules, accelerating the design and discovery of novel therapeutic and diagnostic agents.
Experimental Determination of Dipyrrin Spectra: A Practical Protocol
Accurate experimental spectra are the bedrock for any computational validation. The following protocol outlines the key steps for obtaining high-quality UV-Vis absorption spectra of this compound derivatives.
Materials and Equipment:
-
This compound compound of interest
-
High-purity solvents (e.g., dichloromethane, chloroform, methanol, toluene)[1]
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Detailed Methodology:
-
Solvent Selection: The choice of solvent is critical as it can influence the spectral properties of dipyrrins. Non-polar solvents like dichloromethane or chloroform are commonly used. Ensure the solvent is of spectroscopic grade and does not absorb in the wavelength range of interest.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound compound.
-
Prepare a stock solution of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, e.g., 1-10 µM). The optimal concentration should yield an absorbance maximum between 0.5 and 1.5.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.
-
Set the desired wavelength range for scanning (e.g., 300-700 nm for typical dipyrrins).
-
Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.
-
-
Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the this compound solution before filling it.
-
Place the sample cuvette in the sample beam and record the absorption spectrum.
-
Repeat the measurement for each dilution to ensure reproducibility.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
If desired, calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Computational Methods for Spectral Validation: A Comparative Overview
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic absorption spectra of molecules like dipyrrins due to its balance of accuracy and computational cost.[2][3] However, the accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and basis set.
Several benchmark studies have been conducted, particularly on the closely related BODIPY dyes, to identify the most reliable functionals for predicting their spectral properties.[4][5][6][7][8] These studies provide valuable guidance for selecting appropriate computational methods for dipyrrins.
Workflow for Computational Spectral Validation:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic properties of a new class of strongly fluorescent dipyrrinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Readily synthesized novel fluorescent dipyrrinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle for Metal Ion Detection: Dipyrrin-Based Sensors vs. ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of their work, ranging from environmental monitoring to understanding biological processes. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has long been the gold standard for its exceptional sensitivity and multi-element capabilities, fluorescent chemosensors, particularly those based on the dipyrrin scaffold, are emerging as powerful and convenient alternatives. This guide provides a comprehensive cross-validation of this compound-based sensors with ICP-MS, offering a detailed comparison of their performance, experimental protocols, and underlying mechanisms.
At a Glance: Key Performance Metrics
The choice between a this compound-based sensor and ICP-MS often comes down to a trade-off between the high precision and broad applicability of a lab-based instrument and the ease of use and potential for in-situ measurements of a fluorescent probe. The following table summarizes the key performance characteristics of a representative this compound-based sensor for zinc (Zn²⁺) compared to the typical performance of ICP-MS.
| Feature | This compound-Based Sensor (for Zn²⁺) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle of Operation | Chelation-Enhanced Fluorescence (CHEF) | Ionization of atoms in plasma and mass-to-charge ratio detection |
| Limit of Detection (LOD) | ~3.0 x 10⁻⁸ M[1] | ~0.29 µg/L (~4.4 x 10⁻⁹ M) for Zn²⁺ in water |
| Linear Range | Typically in the low micromolar range | Wide dynamic range from sub-ppb to ppm levels |
| Selectivity | High for the target ion, but potential for cross-reactivity with other metal ions. | High, based on mass-to-charge ratio, but susceptible to isobaric and polyatomic interferences. |
| Response Time | Rapid, often within minutes. | Longer, including sample preparation and instrument analysis time. |
| Instrumentation | Fluorometer or fluorescence plate reader | ICP-MS instrument |
| Cost | Low to moderate | High |
| Portability | High potential for portable and in-field applications | Lab-based, not portable |
| Sample Preparation | Minimal, often direct measurement in a suitable buffer | Often requires acid digestion to remove organic matrices[1] |
Signaling Pathways and Experimental Workflows
To visualize the operational principles and the steps involved in using each technique, the following diagrams, created using the DOT language, illustrate the signaling pathway of a this compound-based sensor and the experimental workflows for both methods.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of a this compound-based sensor.
Caption: Comparative experimental workflows for metal ion analysis.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the determination of zinc in a water sample using a representative this compound-based sensor and ICP-MS.
This compound-Based Sensor Protocol for Zinc (Zn²⁺) in Water
This protocol is a representative example and may require optimization based on the specific this compound sensor used.
Materials:
-
This compound sensor stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Zinc standard solutions (for calibration curve)
-
Water sample
-
Fluorometer and cuvettes or a 96-well black plate
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of zinc standard solutions of known concentrations by diluting a stock solution with the buffer.
-
Prepare the sensor working solution by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
-
Calibration Curve:
-
To a set of cuvettes or wells, add the sensor working solution.
-
Add a specific volume of each zinc standard solution to the corresponding cuvette/well and mix thoroughly.
-
Incubate the solutions for a predetermined time (e.g., 10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the zinc concentration to generate a calibration curve.
-
-
Sample Measurement:
-
To a separate cuvette or well, add the sensor working solution.
-
Add a specific volume of the water sample and mix.
-
Incubate under the same conditions as the standards.
-
Measure the fluorescence intensity.
-
-
Concentration Determination:
-
Use the calibration curve to determine the zinc concentration in the water sample based on its fluorescence intensity.
-
ICP-MS Protocol for Zinc (Zn²⁺) in Water
This protocol is a standard procedure for trace metal analysis in environmental water samples.
Materials:
-
Nitric acid (trace metal grade)
-
Internal standard solution (e.g., Germanium, Yttrium)
-
Zinc standard solutions (for calibration curve)
-
Deionized water (18.2 MΩ·cm)
-
Water sample
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean, acid-washed container.
-
Acidify the sample with nitric acid to a final concentration of 2% (v/v) to preserve the metals.
-
If the sample contains a high concentration of organic matter or particulates, a microwave-assisted acid digestion step may be necessary.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified zinc stock solution with 2% nitric acid.
-
Add the internal standard to all calibration standards and samples to correct for instrumental drift and matrix effects.
-
-
Instrumental Analysis:
-
Set up and optimize the ICP-MS instrument according to the manufacturer's instructions for zinc analysis.
-
Introduce the calibration blank, calibration standards, and samples into the ICP-MS.
-
Acquire the data for the desired zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn).
-
-
Data Analysis and Concentration Calculation:
-
Generate a calibration curve by plotting the intensity ratios of the zinc isotopes to the internal standard against the known concentrations of the standards.
-
Calculate the concentration of zinc in the water sample using the calibration curve.
-
Cross-Validation: A Comparative Discussion
A direct comparison reveals the distinct advantages and limitations of each technique.
This compound-Based Sensors:
-
Strengths: The primary advantages of this compound-based sensors are their simplicity, speed, and low cost. The minimal sample preparation required makes them suitable for high-throughput screening and potential on-site applications. The "turn-on" fluorescence response upon metal binding provides a clear and sensitive signal.
-
Weaknesses: The main limitation is their selectivity. While a sensor may be highly selective for its target ion, it can exhibit cross-reactivity with other metal ions, especially those with similar chemical properties. This can be a significant issue in complex matrices with multiple metal ions present. The fluorescence signal can also be influenced by factors such as pH and temperature, requiring careful control of experimental conditions.
ICP-MS:
-
Strengths: ICP-MS is the undisputed leader in terms of sensitivity and its ability to perform multi-element analysis simultaneously. Its high precision and accuracy make it the preferred method for regulatory compliance and research where ultra-trace level detection is required. The use of internal standards helps to mitigate matrix effects and instrumental drift, ensuring robust and reliable results.
-
Weaknesses: The high cost of the instrument and its maintenance, the need for a controlled laboratory environment, and the often complex and time-consuming sample preparation procedures are the main drawbacks of ICP-MS. It is not suitable for in-field analysis.
Conclusion: A Complementary Partnership
References
A Comparative Guide to Dipyrrin-Based Dyes for Cellular Imaging
In the dynamic landscape of cellular imaging, the choice of fluorescent probe is paramount to achieving high-quality, reliable data. This guide provides a comprehensive comparison of dipyrrin-based fluorescent dyes with other established classes of fluorophores, namely BODIPY, fluorescein, and rhodamine. Tailored for researchers, scientists, and drug development professionals, this document delves into the photophysical properties, performance in cellular applications, and experimental considerations for each dye class.
Introduction to Fluorescent Dyes for Cellular Imaging
Fluorescent dyes are indispensable tools in modern biology, enabling the visualization of cellular structures, organelles, and dynamic processes with high specificity and sensitivity. The ideal fluorescent probe possesses high brightness, exceptional photostability, low cytotoxicity, and minimal off-target effects. This guide focuses on dipyrrins and their boronated counterparts, BODIPYs, in comparison to the widely used fluorescein and rhodamine dyes, providing a framework for informed dye selection in various cellular imaging experiments.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption, the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence, and photostability.
Table 1: Photophysical Properties of Representative Fluorescent Dyes
| Dye Class | Representative Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound (non-boronated) | Varies | ~450-550 | ~470-600 | Moderate | Low to Moderate | Low |
| BODIPY | BODIPY FL | ~503 | ~512 | ~80,000 | >0.9 | High[1] |
| Fluorescein | Fluorescein | ~494 | ~518 | ~70,000 | ~0.9 | Low[1] |
| Rhodamine | Rhodamine B | ~554 | ~577 | ~110,000 | ~0.7 | Moderate[1] |
Note: The properties of non-boronated dipyrrins can vary significantly based on their chemical structure and environment. The data presented here is a general representation.
Performance in Cellular Imaging: A Head-to-Head Comparison
The practical utility of a fluorescent dye is ultimately determined by its performance within the complex cellular environment. Key considerations include brightness in the cellular context, resistance to photobleaching during imaging, and potential cytotoxicity.
Table 2: Performance Characteristics in Cellular Imaging
| Feature | This compound (non-boronated) | BODIPY | Fluorescein | Rhodamine |
| Brightness | Low to Moderate | Very High | High | High |
| Photostability | Low | High | Low | Moderate |
| pH Sensitivity | Varies | Low | High | Low |
| Cytotoxicity | Varies | Generally Low | Low | Moderate |
| Cell Permeability | Varies | Good | Moderate | Good |
| Suitability for Live-Cell Imaging | Limited | Excellent | Moderate | Good |
In-Depth Dye Analysis
This compound (Non-Boronated)
Dipyrromethene, the core structure of this compound dyes, is a versatile scaffold. However, in its uncomplexed form, it often exhibits lower fluorescence quantum yields and poor photostability due to non-radiative decay pathways.[2] Metal complexes of dipyrrins, other than boron, have been explored for applications in photodynamic therapy and as luminescent probes.[3][4][5][6][7][8] Their use in routine cellular imaging is less common compared to their BODIPY counterparts.
BODIPY Dyes
The complexation of the this compound core with a boron difluoride (BF₂) moiety gives rise to the BODIPY (boron-dipyrromethene) class of dyes. This structural modification imparts exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and excellent photostability.[1][9][10] BODIPY dyes are relatively insensitive to solvent polarity and pH, making them robust probes for quantitative imaging in the complex cellular environment.[11][12] Their hydrophobic nature allows for easy penetration of cell membranes.[9]
Fluorescein
Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), have been workhorses in fluorescence microscopy for decades. They exhibit high absorptivity and quantum yield, resulting in bright green fluorescence. However, fluorescein's fluorescence is highly pH-dependent, and it is notoriously susceptible to photobleaching, which can be a significant limitation for long-term imaging experiments.[1]
Rhodamine Dyes
Rhodamine dyes, like Rhodamine B and tetramethylrhodamine (TMR), are known for their brightness and better photostability compared to fluorescein.[13][14] They are widely used for labeling proteins and other biomolecules. Their fluorescence is generally stable across a range of pH values, making them suitable for various cellular compartments.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cellular imaging. Below are representative protocols for staining live cells with this compound-based (using BODIPY as an example), fluorescein, and rhodamine dyes.
General Live-Cell Staining Protocol
This protocol provides a general framework for staining live cells. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.
Caption: General workflow for live-cell fluorescent staining.
1. BODIPY FL Staining for General Cytoplasmic and Lipid Droplet Visualization
-
Materials:
-
BODIPY FL dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging medium
-
-
Protocol:
-
Prepare Stock Solution: Dissolve BODIPY FL in DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: Dilute the stock solution in PBS, HBSS, or serum-free medium to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from adherent cells.
-
Wash the cells once with warm PBS or HBSS.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium.
-
Imaging: Image the cells immediately in live-cell imaging medium using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
2. Fluorescein Diacetate (FDA) Staining for Cell Viability
-
Materials:
-
Fluorescein diacetate (FDA)
-
Acetone or DMSO
-
PBS
-
-
Protocol:
-
Prepare Stock Solution: Dissolve FDA in acetone or DMSO to a concentration of 5 mg/mL.
-
Prepare Working Solution: Dilute the stock solution in PBS to a final concentration of 1-10 µg/mL immediately before use.
-
Cell Staining:
-
Wash cells once with PBS.
-
Add the FDA working solution and incubate for 5-15 minutes at room temperature or 37°C.
-
-
Wash: Gently wash the cells twice with PBS.
-
Imaging: Image immediately using a FITC filter set. Live cells with active esterases will show green fluorescence.
-
3. Rhodamine B Staining of Mitochondria
-
Materials:
-
Rhodamine B
-
DMSO
-
Cell culture medium
-
-
Protocol:
-
Prepare Stock Solution: Dissolve Rhodamine B in DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM.
-
Cell Staining:
-
Replace the culture medium with the Rhodamine B working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Wash: Replace the staining solution with fresh, pre-warmed culture medium and incubate for another 15-30 minutes to allow for unbound dye to diffuse out.
-
Imaging: Image the cells using a TRITC or Texas Red filter set (Excitation: ~550 nm, Emission: ~580 nm).
-
Signaling Pathways and Mechanisms
The mechanism of action for these fluorescent dyes relies on their ability to accumulate in specific cellular compartments or to be chemically modified by cellular processes.
Caption: Simplified mechanisms of cellular uptake and fluorescence.
Conclusion and Future Perspectives
The selection of a fluorescent dye for cellular imaging requires a careful consideration of the specific experimental needs and the inherent properties of the dye. While traditional dyes like fluorescein and rhodamine remain valuable tools, the superior photostability and robust performance of BODIPY dyes make them an excellent choice for demanding applications such as long-term live-cell imaging and quantitative studies.
Non-boronated dipyrrins represent an area of ongoing research, with the potential for the development of novel probes with unique properties, particularly in the realm of metal ion sensing and photodynamic therapy. As synthetic chemistry continues to advance, the palette of fluorescent dyes will undoubtedly expand, offering researchers even more powerful tools to unravel the complexities of cellular life. This guide serves as a foundational resource to aid in navigating the current landscape of fluorescent probes and in making informed decisions for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry [d8.irins.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. DSpace [lenus.ie]
- 8. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
electrochemical comparison of different dipyrrin metal complexes
A Comprehensive Electrochemical Comparison of Dipyrrin Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various this compound metal complexes, supported by experimental data. This compound ligands, with their versatile coordination chemistry and redox-active nature, form complexes with a wide range of metals, leading to diverse electrochemical behaviors. Understanding these properties is crucial for applications in catalysis, sensing, and medicine.
Data Presentation: Comparative Electrochemical Data
The following table summarizes the key electrochemical data for a selection of this compound metal complexes. Potentials are reported versus the ferrocene/ferrocenium (Fc+/Fc) couple unless otherwise specified.
| Metal Complex | Metal Ion | Oxidation Potential (Eox, V vs. Fc+/Fc) | Reduction Potential (Ered, V vs. Fc+/Fc) | Redox Event Type | Reference |
| Zn-12 | Zn(II) | +0.74 (irreversible) | -1.70, -1.93 (reversible) | Ligand-centered | [1] |
| Pd-1-acac | Pd(II) | +0.87 (irreversible) | -1.84 (reversible) | Ligand-centered | [1] |
| UO2(OAc)(L) | U(VI) | - | -1.10 (quasi-reversible) | Ligand-centered | [2][3] |
| UO2Cl(L) | U(VI) | - | -0.88 (quasi-reversible) | Ligand-centered | [3] |
| (Ar)DPPMn | Mn(III) | Two oxidations separated by ~0.58-0.59 V | MnIII/II process and a ligand-centered reduction | Metal- and Ligand-centered | [4][5] |
| Ferric this compound | Fe(III) | This compound-centered | FeIII/II couple | Metal- and Ligand-centered | [6] |
| TrpyCoCl | Co(II) | Reversible ligand-centered oxidation | Two reversible ligand-centered reductions | Ligand-centered | [7] |
Note: The redox potentials and the nature of the electrochemical events are highly dependent on the specific ligand structure, solvent, and supporting electrolyte used in the experiment.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical characterization of this compound metal complexes using cyclic voltammetry (CV).
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) is commonly used.[8]
-
Counter Electrode: A platinum wire or gauze.[8]
-
Reference Electrode: A silver wire or a standard calomel electrode (SCE).[8][9] Potentials should be referenced to an internal standard, such as the Fc+/Fc couple, by adding ferrocene to the solution at the end of the experiment.[8][10]
-
Solvent: A dry, aprotic solvent such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) is typically used.[1][2]
-
Supporting Electrolyte: A non-coordinating salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity. A typical concentration is 0.1 M.[1][4]
-
Analyte: The this compound metal complex of interest, typically at a concentration of 1-5 mM.[11]
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[12] Rinse thoroughly with deionized water and the solvent to be used for the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution (solvent + supporting electrolyte).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.
-
Analyte Measurement: Add the this compound metal complex to the cell and allow the solution to be purged with the inert gas for a few more minutes.
-
Data Acquisition: Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.[13][14]
-
Internal Referencing: After acquiring the data for the complex, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc+/Fc couple. All potentials should then be reported relative to this internal standard.
Mandatory Visualization
The following diagrams illustrate key concepts in the electrochemistry of this compound metal complexes.
Caption: Conceptual diagram illustrating the difference between ligand-centered and metal-centered redox processes in this compound metal complexes.
Caption: A typical experimental workflow for performing cyclic voltammetry on this compound metal complexes.
References
- 1. Hangman this compound complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Redox Properties of Bench-Stable Uranyl(VI) Diamido–this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent and Anion Effects on the Electrochemistry of Manganese this compound-Bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Ground State and Excited State Tuning in Ferric this compound Complexes Promoted by Ancillary Ligand Exchange - American Chemical Society - Figshare [acs.figshare.com]
- 7. worldscientific.com [worldscientific.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static.igem.org [static.igem.org]
- 12. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 13. Redox Data of Tris(polypyridine)manganese(II) Complexes | MDPI [mdpi.com]
- 14. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of dipyrrin catalysts in oxidation reactions
For Researchers, Scientists, and Drug Development Professionals
Dipyrrin-based metal complexes have emerged as a versatile and highly tunable class of catalysts for a wide range of organic transformations, including various oxidation reactions. Their unique electronic and steric properties, which can be readily modified through synthetic alteration of the this compound ligand framework, make them attractive alternatives to more traditional catalysts like porphyrins and salen complexes. This guide provides an objective comparison of the performance of this compound catalysts in several key oxidation reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Performance of this compound Catalysts in Oxidation Reactions
The catalytic performance of this compound complexes is significantly influenced by the coordinated metal center and the substituents on the this compound ligand. Recent studies have highlighted the efficacy of iridium(III)-dipyrrinato complexes in photocatalytic aerobic oxidations, demonstrating their potential as highly efficient and sustainable catalysts.[1][2][3]
Photocatalytic Aerobic Oxidation of Amines
Iridium(III)-dipyrrinato complexes have proven to be excellent photocatalysts for the aerobic oxidation of primary amines to imines, a crucial transformation in organic synthesis.[1][2][3] The reaction proceeds efficiently under mild conditions, utilizing visible light and atmospheric oxygen as the terminal oxidant.
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Ir(III)-dipyrrinato (Ir3) | Benzylamine | N-Benzylidenebenzylamine | 99 | 2 | 0.05 | [1][2][3] |
| Ru(bpy)3Cl2 | Benzylamine | N-Benzylidenebenzylamine | Moderate | 6 | 1 | [4] |
Photocatalytic Aerobic Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is another area where iridium(III)-dipyrrinato complexes exhibit remarkable activity.[1][2][3] This transformation is achieved with high yields and selectivity, avoiding over-oxidation to the corresponding sulfone.
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Ir(III)-dipyrrinato (Ir3) | Thioanisole | Methyl phenyl sulfoxide | 98 | 2 | 0.05 | [1][2][3] |
| Fe(TPFPP)Cl | Thioanisole | Methyl phenyl sulfoxide | High | 4 | 0.1 | |
| Cu-based MOF | Methyl Phenyl Sulfide | Methyl phenyl sulfoxide | >99 | 2 | - | [5] |
Photocatalytic Aerobic Hydroxylation of Aryl Boronic Acids
Furthermore, these iridium complexes catalyze the hydroxylation of aryl boronic acids to phenols, offering a sustainable alternative to traditional methods.[3]
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Ir(III)-dipyrrinato (Ir3) | Phenylboronic acid | Phenol | 95 | 4 | 0.05 | [3] |
Comparison with Other Catalyst Systems
While direct, side-by-side comparisons under identical conditions are limited in the literature, the data presented above for iridium(III)-dipyrrinato complexes suggests competitive, and in some cases, superior performance compared to other well-established catalyst systems for similar oxidation reactions. For instance, the low catalyst loading (0.05 mol%) and short reaction times for the this compound-catalyzed oxidations are noteworthy.
Porphyrin-based catalysts, particularly those of iron and manganese, are well-known for their activity in oxidation reactions, often mimicking the function of cytochrome P450 enzymes.[6][7][8] They are effective in a wide range of oxidations, including alkene epoxidation and alkane hydroxylation.[6][9] However, these systems can sometimes suffer from catalyst degradation under harsh oxidative conditions.
Salen-type complexes, especially with manganese and iron, also represent a significant class of oxidation catalysts.[10] They have been successfully employed in various oxidation reactions, including the enantioselective epoxidation of unfunctionalized olefins.
The key advantages of this compound catalysts, particularly the iridium complexes highlighted, lie in their high stability, efficiency at low catalyst loadings, and the mild, photocatalytic reaction conditions they enable.
Experimental Protocols
The following are generalized experimental protocols for the photocatalytic oxidation reactions using iridium(III)-dipyrrinato complexes, based on reported procedures.[3][11]
General Procedure for Photocatalytic Aerobic Oxidation of Amines and Sulfides
A solution of the substrate (amine or sulfide, 1.0 mmol) and the iridium(III)-dipyrrinato catalyst (0.05 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL) is prepared in a reaction vessel. The solution is then irradiated with a visible light source (e.g., white LED lamp) under an oxygen atmosphere (e.g., by bubbling O2 or under an O2 balloon) at room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Photocatalytic Aerobic Hydroxylation of Aryl Boronic Acids
To a solution of the aryl boronic acid (1.0 mmol) and the iridium(III)-dipyrrinato catalyst (0.05 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL), a base (e.g., K2CO3, 2.0 mmol) is added. The reaction mixture is then irradiated with a visible light source under an oxygen atmosphere at room temperature. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The product is then purified by column chromatography.
Mandatory Visualizations
Photocatalytic Oxidation Workflow
Caption: General experimental workflow for photocatalytic oxidation using this compound catalysts.
Proposed Catalytic Cycle for Photocatalytic Aerobic Oxidation
Caption: Proposed mechanism involving singlet oxygen generation for photocatalytic aerobic oxidation.
References
- 1. Visible light assisted oxidation of organic compounds by iridium( iii )dipyrrinato complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01795E [pubs.rsc.org]
- 2. Visible light assisted oxidation of organic compounds by iridium(iii)dipyrrinato complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Porphyrins as Catalysts in Scalable Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Porphyrins and Iron Salens as Highly Enantioselective Catalysts for the Ring-Expansion Reaction of Epoxides to Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Dipyrrin-Based Assays for Metal Ion Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dipyrrin-based assays for the quantification of metal ions against established analytical techniques. The performance of these assays is evaluated with supporting experimental data, and detailed methodologies for key experiments are provided.
Introduction to this compound-Based Metal Ion Sensing
Dipyrrins are versatile chromophoric ligands that have gained significant attention for their application in the selective detection of metal ions. Upon coordination with a metal ion, the photophysical properties of the this compound molecule, such as its fluorescence, can be significantly altered. This change forms the basis of "turn-on" or "turn-off" fluorescent sensors, providing a sensitive and often selective method for metal ion quantification. These assays offer a promising alternative to traditional, instrument-intensive methods, with potential applications in environmental monitoring, cellular imaging, and pharmaceutical analysis.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for metal ion quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of this compound-based fluorescent and colorimetric assays with established techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and electrochemical methods like Anodic Stripping Voltammetry (ASV).
Table 1: Performance Comparison for Zinc (Zn²⁺) Quantification
| Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Limitations |
| This compound-Based Fluorescent Assay | 4.4 x 10⁻⁸ M[1] | Not specified | High sensitivity and selectivity, suitable for imaging | Potential for interference from other ions, matrix effects |
| Atomic Absorption Spectroscopy (AAS) | ~0.5 ppb (Graphite Furnace) | Instrument dependent | Well-established, robust | Single-element analysis, requires sample digestion |
| ICP-OES | ~1-2 ppb | Wide linear range | Multi-element analysis, high throughput | Higher instrumentation cost, potential spectral interferences |
| Anodic Stripping Voltammetry (ASV) | Sub-ppb levels | ppb to ppm range | High sensitivity, portable instrumentation | Susceptible to matrix effects, electrode fouling |
Table 2: Performance Comparison for Copper (Cu²⁺) Quantification
| Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Limitations |
| This compound-Based Colorimetric Assay | 2.14 x 10⁻⁷ M[2] | 0 - 8.5 µM[2] | Simple, visual detection | Lower sensitivity than fluorescent methods |
| Atomic Absorption Spectroscopy (AAS) | ~1 ppb (Graphite Furnace) | Instrument dependent | High precision and accuracy | Single-element analysis |
| ICP-OES | ~1-5 ppb | Wide linear range | Multi-element capability | Higher operational cost |
| Anodic Stripping Voltammetry (ASV) | Sub-ppb levels | ppb to ppm range | Excellent sensitivity, field-deployable | Interference from complexing agents |
Table 3: General Performance of Other Competing Metal Ion Detection Methods
| Method | Target Ions | Typical Limit of Detection |
| ICP-MS | Most elements | ppt (ng/L) to sub-ppt levels[3] |
| Electrochemical Sensors (General) | Various heavy metals (Pb²⁺, Cd²⁺, Hg²⁺) | Sub-ppb to ppb levels |
Experimental Protocols
Synthesis of a this compound-Based Fluorescent Probe for Zn²⁺
This protocol describes the synthesis of a generic this compound-based sensor that exhibits enhanced fluorescence upon binding to Zn²⁺.
Materials:
-
Pyrrole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine
-
Zinc acetate dihydrate
Procedure:
-
Dipyrromethane Synthesis: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and pyrrole (2 equivalents) in DCM. Add a catalytic amount of TFA and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dipyrromethane.
-
This compound Synthesis (Oxidation): Dissolve the crude dipyrromethane in DCM and add a solution of DDQ (1 equivalent) in DCM dropwise. Stir the reaction mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the this compound.
-
Complexation with Zinc: To the crude this compound solution, add methanol and triethylamine. In a separate flask, dissolve zinc acetate dihydrate (1.1 equivalents) in methanol and add this solution to the this compound mixture. Stir the reaction overnight at room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by column chromatography on silica gel or alumina to yield the pure zinc-dipyrrin complex.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantification of Metal Ions using a this compound-Based Fluorescent Assay
This protocol outlines the general procedure for quantifying a target metal ion using a "turn-on" this compound-based fluorescent probe.
Materials:
-
Stock solution of the this compound-based fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solution of the target metal ion of known concentration.
-
Buffer solution appropriate for the assay (e.g., HEPES or Tris-HCl).
-
Quartz cuvettes.
-
Fluorometer.
Procedure:
-
Preparation of Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution with the buffer. Prepare a working solution of the fluorescent probe in the same buffer.
-
Fluorescence Measurements:
-
To a quartz cuvette, add the working solution of the fluorescent probe.
-
Record the baseline fluorescence spectrum of the probe solution.
-
Add a known volume of a metal ion standard solution to the cuvette, mix gently, and allow the solution to equilibrate.
-
Record the fluorescence spectrum of the mixture.
-
Repeat the addition of the metal ion standard to generate a calibration curve, plotting the fluorescence intensity at the emission maximum against the metal ion concentration.
-
-
Sample Analysis: Prepare the unknown sample in the same buffer. Add the sample to a cuvette containing the fluorescent probe solution and record the fluorescence spectrum.
-
Quantification: Determine the concentration of the metal ion in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Interference Study: To assess the selectivity of the probe, the fluorescence response to the target metal ion should be measured in the presence of a molar excess of other potentially interfering metal ions.
Visualizations
Caption: Experimental workflow for this compound probe synthesis and metal ion quantification.
Caption: Signaling mechanism of a "turn-on" this compound-based fluorescent sensor.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Dipyrrin Complex Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of various dipyrrin complexes as determined by X-ray crystallography. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in fields ranging from materials science to medicinal chemistry. This compound complexes, known for their diverse photophysical and catalytic properties, are a subject of intense research.[1][2][3] Understanding their precise three-dimensional structures is crucial for rational design and functional optimization.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic and structural parameters for a selection of this compound complexes, showcasing the influence of the metal center and ligand modifications on the overall structure.
| Complex Name/Identifier | Metal Center | Average M-N Bond Length (Å) | N-M-N Bond Angle (°) | Coordination Geometry | Space Group | Resolution (Å) | CCDC Number |
| Al-1 | Al(III) | 2.001[2] | - | Octahedral (tris-homoleptic) | - | - | - |
| Ga-1 | Ga(III) | 2.054[2] | - | Octahedral (tris-homoleptic) | - | - | - |
| In-1 | In(III) | 2.215[2] | - | Octahedral (tris-homoleptic) | - | - | - |
| Binuclear Gallium Bis(dipyrromethene) | Ga(III) | 2.059[1][2] | - | Distorted Tetrahedral | - | - | 840436[2] |
| Al-8a-Me₂ | Al(III) | 1.906 (avg) | 94.1 (avg) | Distorted Tetrahedral | - | - | 2261604[1] |
| Ga-8a-Me₂ | Ga(III) | - | - | Distorted Tetrahedral | - | - | 2261602[1] |
| In-8a-Me₂ | In(III) | - | - | Distorted Tetrahedral | - | - | 2261606[1] |
| Sb-37b | Sb(V) | 2.076 (avg) | 88.3 | Octahedral | - | - | - |
| [Zn(α-OMe-4-mecdpm)₂] | Zn(II) | - | - | Distorted Tetrahedral | - | - | - |
| [Co(α-OMe-4-cydpm)(4-cydpm)₂] | Co(III) | - | - | Octahedral | - | - | - |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of this compound complexes generally follow a standardized workflow. Below are detailed protocols representative of the key experiments cited in the literature.
I. General Synthesis of this compound Ligands
This compound ligands are commonly synthesized from dipyrromethanes, which are formed by the acid-catalyzed condensation of a pyrrole and an aldehyde.[1][2] The resulting dipyrromethane is then oxidized to yield the fully conjugated this compound.[1][2] Meso-aryl substituted dipyrrins are often prepared for enhanced stability.[1][2]
II. Synthesis of Metal-Dipyrrin Complexes
Example: Synthesis of Tris-homoleptic this compound Complexes
Tris-homoleptic complexes are typically synthesized by reacting a metal salt with an excess of the this compound ligand to ensure the metal center is coordinatively saturated.[1][2] This method mitigates the formation of heteroleptic or mixed-ligand species.[1][2]
-
Reaction Setup: A solution of the desired metal salt (e.g., AlCl₃, GaCl₃, InCl₃) in a suitable solvent (e.g., THF, acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Addition: A solution containing a stoichiometric excess (typically 3 equivalents or more) of the this compound ligand in the same solvent is added to the metal salt solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, which can range from a few hours to overnight, to ensure complete complexation.
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the pure metal-dipyrrin complex.
III. Single Crystal X-ray Diffraction Analysis
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified complex in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations.[4] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of this compound complexes.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of this compound complexes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00633F [pubs.rsc.org]
Assessing the Purity of Synthesized Dipyrrin Derivatives: A Comparative Guide to NMR, HPLC, and Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques for assessing the purity of dipyrrin derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the selection of the most appropriate technique for your needs.
This compound derivatives are versatile chromophores with applications ranging from photosensitizers in photodynamic therapy to ligands in coordination chemistry. The synthesis of these compounds often involves the condensation of a pyrrole with an aldehyde or its derivative, followed by oxidation. This process can lead to the formation of various impurities, including unreacted starting materials, the dipyrromethane intermediate, and other side products. Accurate purity determination is therefore essential to ensure the reliability and reproducibility of subsequent experiments.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required accuracy, and the available instrumentation. Here, we compare the performance of quantitative ¹H NMR (qNMR), HPLC, and Elemental Analysis for the purity determination of this compound derivatives.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis |
| Principle | Measures the signal intensity of specific protons in the analyte relative to a certified internal standard. The signal area is directly proportional to the number of nuclei. | Separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the relative peak area. | Determines the percentage composition of elements (C, H, N, etc.) in the sample. This is compared to the theoretical composition of the pure compound. |
| Quantitative Data | Provides a direct, primary measure of purity as a mass fraction or mole fraction. | Provides relative purity based on the area percentage of the main peak. Requires a reference standard for absolute quantification. | Provides the elemental composition. Purity is inferred by the deviation from the theoretical values. |
| Typical Accuracy | High (often ≤ 1% uncertainty) | Good to High (dependent on the method and reference standard) | Good (typically within ±0.4% of the theoretical value) |
| Impurity Detection | Can identify and quantify both known and unknown impurities that have distinct NMR signals. Also detects residual solvents and water. | Detects impurities that have a chromophore and are separable under the chosen conditions. May not detect non-UV active impurities or those that co-elute with the main peak. | Does not directly detect or identify specific impurities. It is insensitive to impurities with a similar elemental composition to the analyte. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Sample Requirement | Typically 5-20 mg | Typically <1 mg | Typically 2-5 mg |
| Non-destructive | Yes | No (sample is consumed) | No (sample is combusted) |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Assessment of a meso-Aryl this compound Derivative
This protocol provides a general method for determining the purity of a synthesized meso-aryl this compound derivative using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-dinitrobenzene or maleic anhydride, with a certified purity) and add it to the same NMR tube. The chosen internal standard should have at least one sharp signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the this compound derivative or expected impurities.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely (typically 0.6-0.7 mL).
-
Ensure thorough mixing to achieve a homogeneous solution.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters to ensure accurate quantification include:
-
Pulse Angle: A 90° pulse should be used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard. A typical starting value is 30-60 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Receiver Gain (rg): Set to an optimal level to avoid signal clipping.
-
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., a small exponential line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate a well-resolved, non-overlapping signal of the this compound derivative (e.g., the pyrrolic β-protons or the meso-proton) and a signal from the internal standard.
-
Calculate the purity of the this compound derivative using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective integrated signals.
-
MW_analyte and MW_std are the molecular weights of the analyte and internal standard.
-
m_analyte and m_std are the masses of the analyte and internal standard.
-
P_std is the certified purity of the internal standard.
-
Typical ¹H NMR Chemical Shifts for a meso-Aryl this compound Core (in CDCl₃):
-
Pyrrolic β-H: δ 6.0 - 7.0 ppm (doublets or multiplets)
-
Meso-H: δ 7.0 - 7.5 ppm (singlet)
-
Aromatic protons (meso-substituent): δ 7.0 - 8.0 ppm
-
NH proton (free-base this compound): δ 12.0 - 14.0 ppm (broad singlet)[1]
Common Impurities and their ¹H NMR Signals:
-
Dipyrromethane precursor: The meso-CH₂ protons typically appear as a singlet around δ 4.0 - 4.5 ppm.
-
Unreacted Aldehyde: The aldehydic proton signal is typically found between δ 9.5 - 10.5 ppm.[1]
-
Unreacted Pyrrole: Signals for pyrrole protons can be observed around δ 6.0 - 6.8 ppm.[1]
HPLC Method for Purity Assessment of this compound Derivatives
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of many this compound derivatives.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A typical gradient elution could be:
-
0-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 50% B
-
-
The flow rate is typically set to 1.0 mL/min.
3. Sample Preparation and Analysis:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject 10-20 µL of the sample solution.
-
Monitor the elution at a wavelength where the this compound derivative has strong absorbance, typically in the range of 450-500 nm.[2]
4. Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
1. Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvents and water, as these will affect the accuracy of the results.
-
Provide 2-5 mg of the purified this compound derivative.
2. Analysis:
-
The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified.
3. Data Interpretation:
-
The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared to the theoretical values calculated from the molecular formula of the this compound derivative.
-
A good agreement between the experimental and theoretical values, typically within a deviation of ±0.4%, is considered evidence of high purity.[3] For example, a recently synthesized uranyl(VI) diamido–this compound complex was characterized by elemental analysis, which is a common practice to support the structural characterization of new compounds.[4]
Visualization of Workflows
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound derivatives should be guided by the specific requirements of the research. Quantitative ¹H NMR stands out as a powerful, non-destructive method that provides direct, absolute purity assessment and allows for the identification and quantification of a wide range of impurities, including residual solvents. HPLC is a high-throughput technique that is excellent for routine purity checks and for separating complex mixtures of closely related compounds, although it typically provides relative purity unless calibrated with a pure standard. Elemental Analysis serves as a fundamental confirmation of the elemental composition of the bulk material and is a good indicator of overall purity, particularly for inorganic impurities, but it does not provide information about the nature of organic impurities. For a comprehensive and robust assessment of this compound derivative purity, a combination of these orthogonal techniques is often the most reliable approach.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dipyrrin and its Derivatives
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Dipyrrins and their derivatives, such as BODIPY dyes, are integral to many research applications, and their disposal requires strict adherence to safety protocols due to their inherent chemical properties. This guide provides essential, step-by-step procedures for the proper disposal of dipyrrin-based compounds, ensuring compliance with regulatory standards and the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care. Structurally similar compounds, such as pyrrole, are classified as hazardous, flammable, and toxic.[1][2][3][4] Therefore, treating this compound with the same level of caution is essential.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] In the case of a spill, absorb the material with an inert dry substance, place it in an appropriate hazardous waste container, and report the incident to your supervisor and Environmental Health and Safety (EHS) department.[5][6]
Table 1: Personal Protective Equipment (PPE) and Hazard Summary
| Category | Description |
| Eye/Face Protection | Wear tightly fitting safety goggles with side shields.[1] |
| Skin Protection | Use chemical-resistant gloves (inspect prior to use) and wear fire/flame-resistant and impervious clothing, such as a fully-buttoned lab coat.[1][6][7] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors.[1][2][7] |
| General Hazards | Based on related compounds, dipyrrins should be considered flammable, toxic if swallowed, and potentially harmful if inhaled.[2][3][4] Avoid contact with strong oxidizing agents, acids, and bases.[3][5] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound and its related compounds is that they must be treated as hazardous waste. Under no circumstances should these chemicals be poured down the drain or discarded in regular trash.[1][2][8] Improper disposal can lead to environmental contamination and legal non-compliance.[2][4]
1. Waste Collection and Containerization:
-
Collect Waste: All this compound waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected for disposal.
-
Use Appropriate Containers: Place the waste in a compatible, leak-proof, and sealable container.[5][9][10] If possible, use the original container.[1] Ensure the container is in good condition and can be tightly closed.[1][10]
2. Labeling:
-
Clearly Label: The waste container must be clearly labeled as "Hazardous Waste."[1][6][10]
-
Identify Contents: The label must include the full chemical name ("this compound" or the specific derivative name) and a list of all constituents and their approximate concentrations.[6][10] Do not mix incompatible waste streams.[6][9][11]
3. Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[3][5]
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[9]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][6][9]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.[10][12]
5. Disposal of Empty Containers:
-
Treat as Hazardous: Empty containers that held this compound must also be disposed of as hazardous waste.[9]
-
Rinsing Procedure: Containers must be triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[9] Subsequent rinsates should also be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and drying, deface or remove the original label and dispose of the container as directed by your institution's EHS office.[9][11]
Disposal Workflow Visualization
The following diagram outlines the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Dipyrrin Compounds
Disclaimer: This document provides a general safety and handling guide for dipyrrin compounds based on standard laboratory practices for related chemical structures. As of the date of this publication, a specific Safety Data Sheet (SDS) for unsubstituted this compound was not found in the public domain. Researchers must conduct a thorough risk assessment based on the specific this compound derivative and experimental conditions before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound compounds. It offers procedural, step-by-step guidance to directly address key operational questions, aiming to be a trusted source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for many this compound compounds, a cautious approach to personal protection is mandatory. The following PPE is recommended as a minimum standard when handling dipyrrins in solid or solution form.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical splash goggles are mandatory at all times.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing, especially during solution transfers or reactions.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for protection against a broad range of chemicals.[1] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon known or suspected contact with a this compound compound.[1] For extended operations or when handling concentrated solutions, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[1] Clothing worn underneath should be made of natural fibers, such as cotton.[1] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory.[1] Perforated shoes, sandals, and open-toed footwear are not permitted.[1] |
| Respiratory Protection | Respirator | All handling of solid this compound compounds and their volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound compounds is crucial to minimize risk. The following workflow provides a step-by-step guide from preparation to post-handling procedures.
Preparation:
-
Designate a Work Area: All work with this compound compounds should be performed in a designated area within a certified chemical fume hood.[3]
-
Assemble Materials: Before starting, ensure all necessary equipment, including glassware, solvents, and waste containers, are present in the fume hood.
-
Inspect PPE: Thoroughly inspect all PPE for defects before donning.
-
Review Procedures: Read through the entire experimental protocol and this safety guide before handling any chemicals.
Handling:
-
Weighing Solids: When weighing solid this compound compounds, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Preparing Solutions: Add solvents to the solid this compound slowly to avoid splashing. If the dissolution process is exothermic, allow the solution to cool before sealing the container.
-
Transfers: Use appropriate tools, such as a powder funnel for solids and a funnel for liquids, to prevent spills during transfers between containers.
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[1]
Disposal Plan
All waste materials contaminated with this compound compounds must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the this compound compound.
-
Container Management: Use a compatible, leak-proof container for all this compound waste. Keep the container sealed when not in use.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[5]
Emergency Procedures
Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area. All materials used for clean-up must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound compounds.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
